molecular formula C31H50N7O18P3S B1212983 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Número de catálogo: B1212983
Peso molecular: 933.8 g/mol
Clave InChI: ZDNHBFFDLIHLER-RUGIFTTKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is an organic molecule.

Propiedades

Fórmula molecular

C31H50N7O18P3S

Peso molecular

933.8 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6-dimethyl-5-methylidene-3-oxoheptanethioate

InChI

InChI=1S/C31H50N7O18P3S/c1-16(2)17(3)11-19(39)18(4)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(5,6)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-16,18,20,23-25,29,41-42H,3,7-13H2,1-2,4-6H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t18?,20-,23-,24-,25?,29-/m1/s1

Clave InChI

ZDNHBFFDLIHLER-RUGIFTTKSA-N

SMILES isomérico

CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canónico

CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a coenzyme A (CoA) thioester that is a putative intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Its unique structure, featuring a methylene group and multiple methyl branches, suggests its origin from the catabolism of acyclic isoprenoids, such as components of essential oils. This document provides a comprehensive overview of the current understanding of this molecule, including its chemical properties, hypothesized metabolic pathway, and relevant experimental methodologies for its study. While specific experimental data on this compound is limited in publicly available literature, this guide extrapolates from known principles of fatty acid metabolism and acyl-CoA analysis to provide a robust framework for researchers.

Chemical Identity and Properties

This compound is a complex organic molecule comprising a heptanoyl backbone with several modifications, attached to a coenzyme A moiety via a thioester linkage.

PropertyValueSource
Molecular Formula C₃₁H₅₀N₇O₁₈P₃SPubChem
Molecular Weight 933.75 g/mol PubChem
Canonical SMILES CC(C)C(=C)CC(=O)C(C)C(=O)SCCNC(=O)CCNC(=O)C(O)(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)OPubChem
Physical State Presumed solid at room temperatureInferred
Solubility Expected to be soluble in aqueous buffersInferred from CoA structure

Hypothesized Metabolic Pathway

Current evidence suggests that this compound is an intermediate in the peroxisomal β-oxidation of branched-chain fatty acids, likely originating from the degradation of acyclic terpenes.

A key reaction identified in the Metabolic Atlas database shows the conversion of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA to 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Drosophila melanogaster, catalyzed by the protein product of the gene CG9577. The requested molecule, this compound, is the logical subsequent product, formed through the oxidation of the 3-hydroxy group. This reaction is a canonical step in the β-oxidation spiral.

The proposed metabolic pathway is as follows:

Metabolic Pathway of this compound cluster_0 Acyclic Terpene Degradation cluster_1 Peroxisomal Beta-Oxidation Acyclic Terpenes Acyclic Terpenes trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA Acyclic Terpenes->trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA Multiple Steps 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA->3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Hydration (CG9577/EHHADH) This compound This compound 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA->this compound Dehydrogenation (HSD17B4) Further Metabolism Further Metabolism This compound->Further Metabolism Thiolytic Cleavage

Caption: Hypothesized metabolic pathway leading to the formation of this compound.

Enzymology
  • Enoyl-CoA Hydratase Activity (CG9577/EHHADH): The initial hydration of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA is likely catalyzed by an enoyl-CoA hydratase. In Drosophila, the gene CG9577 is implicated. The human ortholog is likely Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA Dehydrogenase (EHHADH), a peroxisomal multifunctional enzyme.

  • 3-Hydroxyacyl-CoA Dehydrogenase Activity (HSD17B4): The oxidation of the 3-hydroxy group of 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA to a 3-oxo group is a dehydrogenation reaction. In humans, this step in peroxisomal β-oxidation is often carried out by 17β-Hydroxysteroid Dehydrogenase Type 4 (HSD17B4), another peroxisomal multifunctional enzyme with 3-hydroxyacyl-CoA dehydrogenase activity.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following sections provide detailed, generalized methodologies for its chemical synthesis and analytical quantification, based on established procedures for other acyl-CoA thioesters.

Chemical Synthesis of this compound

The synthesis of acyl-CoA thioesters can be achieved through the reaction of the corresponding acyl anhydride with coenzyme A.

Synthesis Workflow Start Start Preparation of Acyl Anhydride Preparation of Acyl Anhydride Start->Preparation of Acyl Anhydride Reaction with Coenzyme A Reaction with Coenzyme A Preparation of Acyl Anhydride->Reaction with Coenzyme A Purification by HPLC Purification by HPLC Reaction with Coenzyme A->Purification by HPLC Lyophilization Lyophilization Purification by HPLC->Lyophilization Characterization Characterization Lyophilization->Characterization

Caption: General workflow for the chemical synthesis of acyl-CoA thioesters.

Protocol:

  • Preparation of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Anhydride:

    • Dissolve 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add an equimolar amount of a carbodiimide coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC).

    • Stir the reaction at room temperature for 2-4 hours.

    • Filter the reaction mixture to remove the urea byproduct.

    • The resulting solution contains the desired anhydride.

  • Reaction with Coenzyme A:

    • Dissolve coenzyme A trilithium salt hydrate in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Slowly add the anhydride solution to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture at 7.5-8.0 by the addition of a dilute base (e.g., 0.1 M NaOH).

    • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Purification:

    • Purify the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

    • Collect the fractions corresponding to the product peak.

  • Lyophilization and Storage:

    • Pool the pure fractions and lyophilize to obtain the product as a white powder.

    • Store the lyophilized product at -80°C under an inert atmosphere.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.

LC-MS_MS_Workflow Sample Preparation Sample Preparation Protein Precipitation Protein Precipitation Sample Preparation->Protein Precipitation Supernatant Collection Supernatant Collection Protein Precipitation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Caption: Workflow for the quantification of acyl-CoAs by LC-MS/MS.

Protocol:

  • Sample Preparation (from cell culture or tissue):

    • Homogenize cells or tissue in a cold extraction buffer (e.g., 80% methanol).

    • Include an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample).

    • Incubate on ice for 15 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other cellular components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Ionization: Electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • Precursor Ion (Q1): m/z corresponding to the [M+H]⁺ of this compound.

      • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z 428.03 or 261.05).

  • Data Analysis:

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the purified compound.

Concluding Remarks

This compound represents an intriguing, yet understudied, metabolite at the intersection of lipid and xenobiotic metabolism. The hypothesized pathway, originating from acyclic terpene degradation and proceeding through peroxisomal β-oxidation, opens new avenues for research into the metabolic fate of dietary and environmental compounds. The experimental frameworks provided in this guide offer a starting point for researchers to synthesize, detect, and quantify this molecule, thereby enabling further elucidation of its biological significance and its potential role in health and disease. Future studies should focus on confirming its presence in biological systems, identifying the specific enzymes responsible for its formation and further metabolism, and exploring the physiological consequences of its accumulation or deficiency.

In-depth Technical Guide: 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An advanced overview for researchers, scientists, and drug development professionals.

Foreword

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-Coenzyme A is a complex acyl-CoA derivative. This document provides a summary of its known structural and physicochemical properties. It is important to note that detailed experimental data and biological studies on this specific molecule are limited in publicly accessible scientific literature. The information presented herein is largely derived from computational predictions available in chemical databases.

Chemical Structure and Identification

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a thioester of coenzyme A with a modified heptanoic acid. The acyl chain is characterized by two methyl groups at positions 2 and 6, a methylene group at position 5, and a ketone group at position 3.

The structure of the 2,6-dimethyl-5-methylene-3-oxo-heptanoyl moiety is covalently linked to the thiol group of coenzyme A, a large molecule essential for numerous biochemical reactions involving fatty acid metabolism and the citric acid cycle.

Structural Diagram:

Caption: 2D structure of the 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl moiety attached to Coenzyme A.

Physicochemical Properties

PropertyValueSource
Molecular Formula C31H50N7O18P3SPubChem[1]
Molecular Weight 933.7 g/mol PubChem[1]
Monoisotopic Mass 933.21460121 DaPubChem[1]
XLogP3-AA (Predicted) -3.1PubChem[1]
Hydrogen Bond Donor Count 12PubChem[1]
Hydrogen Bond Acceptor Count 22PubChem[1]
Rotatable Bond Count 21PubChem[1]
Exact Mass 933.21460121PubChem[1]
Topological Polar Surface Area 443 ŲPubChem[1]
Heavy Atom Count 60PubChem[1]
Formal Charge 0PubChem[1]
Complexity 1990PubChem[1]

Biological Context and Potential Significance

While specific biological roles for this compound have not been elucidated in published research, its structure suggests potential involvement in metabolic pathways. Acyl-CoA molecules are central intermediates in fatty acid synthesis and degradation, as well as in the biosynthesis of polyketides and other secondary metabolites. The unusual modifications on the heptanoyl chain, such as the methylene group and the additional methylations, may indicate a role as a specific building block for a larger natural product or as an intermediate in a unique metabolic pathway.

Logical Relationship Diagram:

G cluster_0 Potential Biosynthetic Logic A Primary Metabolism (e.g., Fatty Acid Synthesis) B Precursor Acyl-CoA A->B provides C Enzymatic Modification (Methylation, Dehydrogenation, etc.) B->C undergoes D This compound C->D yields E Secondary Metabolite (e.g., Polyketide) D->E incorporated into

Caption: Hypothetical biosynthetic pathway involving this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the current body of scientific literature. For researchers interested in studying this molecule, the following general workflow would be a logical starting point.

General Experimental Workflow Diagram:

G cluster_0 Proposed Experimental Workflow A Chemical Synthesis Design B Multi-step Organic Synthesis A->B C Purification (e.g., HPLC) B->C D Structural Verification (NMR, Mass Spectrometry) C->D E Biological Assays D->E

Caption: A generalized workflow for the future study of this compound.

Conclusion and Future Directions

This compound represents a structurally intriguing molecule with currently uncharacterized biological functions. The lack of experimental data underscores a significant knowledge gap. Future research efforts should be directed towards its chemical synthesis to enable detailed structural and spectroscopic characterization. Subsequently, the synthesized molecule could be utilized in various biological assays to investigate its potential role as an enzyme substrate or inhibitor, a precursor in biosynthetic pathways, or a signaling molecule. Such studies would be invaluable in elucidating the functional significance of this and other structurally related acyl-CoA derivatives in biology and medicine.

References

Unraveling the Enigmatic Role of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex coenzyme A derivative whose biological significance is not yet fully elucidated in publicly available scientific literature. While its precise metabolic niche remains to be definitively characterized, existing data from metabolic modeling and its structural similarity to intermediates in branched-chain fatty acid and isoprenoid metabolism suggest a potential role within peroxisomal catabolic pathways. This technical guide synthesizes the currently available, albeit limited, information on this molecule and posits a hypothetical metabolic context based on related pathways. The purpose of this document is to provide a foundational resource for researchers and drug development professionals interested in exploring the function of this and structurally similar molecules.

Introduction

Coenzyme A (CoA) thioesters are central to a vast array of metabolic processes, including fatty acid oxidation, the Krebs cycle, and the synthesis of complex lipids and secondary metabolites. The intricate structure of this compound, featuring two methyl branches, a methylene group, and a ketone at the beta-position, suggests its involvement in a highly specific enzymatic pathway. The presence of a 3-oxoacyl-CoA moiety is characteristic of intermediates in beta-oxidation. However, the additional methyl and methylene groups imply a non-canonical metabolic route, likely for the degradation of complex branched-chain lipids.

Physicochemical Properties

At present, detailed experimental data on the physicochemical properties of this compound are not available in peer-reviewed literature. For reference, the properties of a closely related, saturated compound, 2,6-dimethylheptanoyl-CoA, are provided in Table 1. It is important to note that the presence of the methylene group and the ketone in the target molecule will alter these properties.

Table 1: Physicochemical Properties of 2,6-Dimethylheptanoyl-CoA

PropertyValueSource
Molecular FormulaC30H52N7O17P3SPubChem
Molecular Weight907.8 g/mol PubChem
DescriptionA medium-chain fatty acyl-CoAPubChem

Note: This data is for a related compound and should be used for reference with caution.

Postulated Biological Role and Metabolic Context

Direct evidence for the biological role of this compound is currently lacking. However, several pieces of indirect evidence point towards its involvement in peroxisomal metabolism.

A structurally related molecule, 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA , has been identified as a metabolite within the Mouse-GEM (Genome-Scale Metabolic Model). This suggests that our molecule of interest, the 3-oxo form, is likely its immediate precursor in a dehydrogenation reaction, a canonical step in beta-oxidation.

Furthermore, within a metabolic interaction database, a reaction has been noted in the peroxisome involving the conversion of trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA to 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This reaction is associated with the uncharacterized protein CG9577, suggesting a novel enzymatic function. This finding strongly implicates this compound in a peroxisomal pathway that processes complex, branched-chain, and potentially unsaturated acyl-CoA molecules.

The structure of the molecule, with its dimethyl branches, bears resemblance to intermediates in the degradation of isoprenoids, such as phytanic acid and pristanic acid. These pathways are known to occur in peroxisomes and involve a series of alpha- and beta-oxidation steps to handle the methyl branches that would otherwise block standard beta-oxidation.

Based on this information, we can propose a hypothetical metabolic context for this compound.

Hypothetical_Metabolic_Context cluster_peroxisome Peroxisome Substrate Branched-Chain Acyl-CoA (e.g., Isoprenoid-derived) Intermediate1 trans-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA Substrate->Intermediate1 Initial Processing Intermediate2 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Intermediate1->Intermediate2 CG9577 (uncharacterized) TargetMolecule This compound Intermediate2->TargetMolecule Dehydrogenase Products Further Beta-Oxidation Products TargetMolecule->Products Thiolase Experimental_Workflow Start Synthesized 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA Incubation Incubate with Peroxisomal Lysate + relevant cofactors (e.g., NAD+, CoA) Start->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Identification Identify Potential Metabolites Analysis->Identification EnzymePurification Purify Candidate Enzymes (e.g., from CG9577 family) Identification->EnzymePurification KineticAnalysis Determine Enzyme Kinetics (Km, Vmax) EnzymePurification->KineticAnalysis

Uncharted Territory: The Enigmatic Role of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and metabolic databases reveals a significant knowledge gap surrounding the involvement of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in secondary metabolism. Despite its confirmed existence as a chemical entity, its biosynthetic origins, enzymatic machinery, and specific functions within the intricate web of natural product synthesis remain largely uncharacterized.

Initial investigations into the role of this compound in the vast landscape of secondary metabolism have drawn a blank. While this coenzyme A derivative is listed in chemical supplier catalogs and metabolic databases, there is a conspicuous absence of peer-reviewed research detailing its biosynthesis, its incorporation into natural products, or the enzymes responsible for its formation. Broader inquiries into the biosynthesis of polyketides—a major class of secondary metabolites—and the use of unusual acyl-CoA extender units have also failed to specifically identify this molecule.

This lack of information prevents a detailed analysis of its potential significance for researchers, scientists, and drug development professionals. Key aspects that are crucial for a technical understanding, such as quantitative data on its production, detailed experimental protocols for its study, and its position within cellular signaling pathways, are not available in the current body of scientific literature.

The Search for a Biosynthetic Context

Polyketide natural products are assembled in a modular fashion, utilizing a variety of acyl-CoA precursors as building blocks.[1] The structural diversity of polyketides is, in part, a reflection of the wide array of starter and extender units that can be incorporated by polyketide synthases (PKSs).[2] While common extender units like malonyl-CoA and methylmalonyl-CoA are well-understood, the biosynthesis of more complex, "unusual" extender units is an area of active research.[3] These atypical building blocks are often key to the unique biological activities of the final natural product.

Given the structure of this compound, with its dimethylation and exocyclic methylene group, it is plausible that it could serve as a specialized extender unit in a yet-to-be-discovered polyketide biosynthetic pathway. The formation of such a molecule would likely require a suite of dedicated enzymes, including specialized acyl-CoA ligases or synthases, and potentially enzymes that introduce the methyl and methylene functionalities. However, without direct experimental evidence, this remains speculative.

Future Directions and a Call for Research

The current void in our understanding of this compound presents an opportunity for discovery. Future research efforts could be directed towards:

  • Genome Mining: Searching the genomes of prolific secondary metabolite producers, such as bacteria from the genus Streptomyces or fungi from the genus Aspergillus, for uncharacterized PKS gene clusters that may encode the enzymatic machinery required for the synthesis and utilization of this unique acyl-CoA.

  • Metabolomic Profiling: Employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to screen extracts from diverse microorganisms for the presence of this compound and any related natural products.

  • Enzymatic Characterization: If a candidate biosynthetic gene cluster is identified, the heterologous expression and biochemical characterization of the encoded enzymes would be essential to elucidate the biosynthetic pathway and the specific roles of each protein.

References

The Undiscovered Path: A Technical Guide to the Putative Biosynthetic Pathway of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of scientific literature and biochemical databases reveals no established or published biosynthetic pathway for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. The information presented herein is a theoretical, putative pathway constructed from fundamental principles of biochemistry, drawing parallels with known fatty acid and polyketide biosynthetic routes. This document is intended for researchers, scientists, and drug development professionals as a conceptual framework for future investigation.

Introduction

This compound is a complex coenzyme A derivative whose biological origin and function remain uncharacterized. Its structure, featuring a heptanoyl backbone with methyl and methylene substitutions and a beta-keto group, suggests a potential role as an intermediate in a polyketide or modified fatty acid biosynthetic pathway. Understanding its formation is crucial for elucidating its potential biological activities and for the rational design of biosynthetic pathways to produce novel bioactive compounds. This guide proposes a hypothetical biosynthetic pathway for this molecule, outlining the requisite enzymatic steps and potential precursor molecules.

Proposed Putative Biosynthetic Pathway

The proposed pathway for the biosynthesis of this compound is envisioned as a modified fatty acid or polyketide synthesis pathway, likely involving a Type I or Type II polyketide synthase (PKS) or a fatty acid synthase (FAS) system with specialized tailoring enzymes. The pathway can be conceptually divided into initiation, elongation, and modification steps.

The proposed pathway initiates with a primer unit, likely Isovaleryl-CoA, derived from the degradation of branched-chain amino acids such as leucine. This is followed by two rounds of elongation with methylmalonyl-CoA as the extender unit, introducing the methyl groups at positions 2 and 4 (which becomes position 6 after a subsequent rearrangement). A final elongation with malonyl-CoA, followed by specific enzymatic modifications, would lead to the final product.

Putative Biosynthetic Pathway of this compound cluster_initiation Initiation cluster_elongation1 Elongation 1 cluster_elongation2 Elongation 2 cluster_elongation3 Elongation 3 & Modification Isovaleryl-CoA Isovaleryl-CoA Intermediate_1 β-ketoacyl-ACP Isovaleryl-CoA->Intermediate_1 KAS Methylmalonyl-CoA_1 Methylmalonyl-CoA Methylmalonyl-CoA_1->Intermediate_1 Intermediate_2 β-ketoacyl-ACP Intermediate_1->Intermediate_2 KR, DH, ER Methylmalonyl-CoA_2 Methylmalonyl-CoA Methylmalonyl-CoA_2->Intermediate_2 Intermediate_3 Acyl-ACP Intermediate_2->Intermediate_3 KR, DH, ER Malonyl-CoA Malonyl-CoA Malonyl-CoA->Intermediate_3 Final_Product This compound Intermediate_3->Final_Product KAS, Dehydrogenase, Isomerase, Thioesterase caption Fig. 1: Proposed biosynthetic pathway for this compound.

Caption: A hypothetical enzymatic pathway for the biosynthesis of this compound.

Quantitative Data

No quantitative data regarding the biosynthesis of this compound is currently available in the public domain. Future research should focus on identifying the producing organism and quantifying the intermediates and final product, as well as determining the kinetic parameters of the involved enzymes.

A hypothetical table for future experimental data is presented below:

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)
Acyl-CoA Ligase (putative)Isovaleric acid, CoA--
β-Ketoacyl Synthase IIsovaleryl-ACP, Methylmalonyl-CoA--
β-Ketoacyl Synthase IIAcyl-ACP, Methylmalonyl-CoA--
β-Ketoacyl Synthase IIIAcyl-ACP, Malonyl-CoA--
Dehydrogenase (putative)Hydroxyacyl-ACP--
Isomerase (putative)Enoyl-ACP--

Experimental Protocols

As the biosynthetic pathway has not been elucidated, no specific experimental protocols exist. However, a general workflow for the discovery and characterization of this pathway is proposed below. This workflow can serve as a template for researchers entering this field.

Experimental Workflow for Pathway Elucidation Start Identification of Producing Organism Genome_Mining Genome Mining for PKS/FAS Gene Clusters Start->Genome_Mining Gene_Knockout Gene Knockout Studies Genome_Mining->Gene_Knockout Metabolite_Analysis Metabolite Analysis (LC-MS/MS, GC-MS) Gene_Knockout->Metabolite_Analysis Heterologous_Expression Heterologous Expression of Candidate Genes Metabolite_Analysis->Heterologous_Expression Pathway_Confirmation Pathway Confirmation Metabolite_Analysis->Pathway_Confirmation Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Structure_Elucidation Structure Elucidation of Intermediates (NMR) Enzyme_Assays->Structure_Elucidation Structure_Elucidation->Pathway_Confirmation caption Fig. 2: Proposed experimental workflow for pathway discovery.

Caption: A logical workflow for the discovery and characterization of the biosynthetic pathway.

Key Methodologies (Hypothetical)
  • Genome Mining: Putative polyketide synthase (PKS) or fatty acid synthase (FAS) gene clusters would be identified from the genome of a producing organism using bioinformatics tools like antiSMASH.

  • Gene Inactivation: Targeted gene knockouts of candidate synthases would be performed using CRISPR-Cas9 or homologous recombination to observe the abolishment of product formation.

  • Heterologous Expression: The identified gene cluster would be expressed in a heterologous host, such as E. coli or Streptomyces coelicolor, to confirm its role in the biosynthesis.

  • In Vitro Enzymatic Assays: Recombinant enzymes would be purified and their activity assayed with predicted substrates to determine their specific function and kinetic parameters. Substrate feeding experiments with isotopically labeled precursors could also be employed.

Conclusion and Future Directions

The biosynthesis of this compound remains an open question in natural product biochemistry. The putative pathway presented in this guide, based on established principles of fatty acid and polyketide synthesis, provides a foundational hypothesis for future research. The immediate next steps should focus on the identification of an organism that produces this molecule. Subsequent genomic and metabolomic analyses, guided by the proposed experimental workflow, will be critical in unraveling the true biosynthetic route. Elucidation of this pathway will not only contribute to our fundamental understanding of microbial metabolism but could also pave the way for the bioengineering of novel compounds with potential applications in medicine and biotechnology.

An In-depth Technical Guide to the Potential Biosynthetic Role of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there are no known natural products definitively biosynthesized from 2,6-dimethyl-5-methylene-3-oxo-heptanoyl-CoA. This technical guide, therefore, explores the potential role of this molecule as a precursor in polyketide biosynthesis, drawing parallels with known biosynthetic pathways of structurally related natural products. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the expanding field of polyketide engineering and biosynthesis.

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. Their biosynthesis is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). The structural diversity of polyketides arises in part from the wide variety of starter and extender units that can be incorporated into the growing polyketide chain. While common starter units include acetyl-CoA and propionyl-CoA, the incorporation of more complex, "unusual" precursors is a key mechanism for generating novel chemical scaffolds.

The molecule this compound possesses several structural features—a branched dimethyl pattern, a methylene group, and a β-keto functionality—that suggest it could serve as a unique starter or extender unit in a polyketide synthase pathway. This guide will explore the hypothetical biosynthesis of a natural product derived from this precursor, detailing the potential enzymatic steps, relevant experimental protocols for investigation, and illustrative quantitative data.

Hypothetical Biosynthesis of "Dimethacrolide" from this compound

For the purpose of this technical guide, we propose a hypothetical polyketide, which we will refer to as "Dimethacrolide." The biosynthesis of Dimethacrolide is envisioned to be initiated by the loading of this compound onto a modular Type I PKS.

The proposed biosynthetic pathway for the aglycone of Dimethacrolide is as follows:

  • Initiation: The starter unit, this compound, is loaded onto the acyl carrier protein (ACP) of the loading module of the PKS.

  • Elongation: The initial chain is then extended by the sequential addition of three malonyl-CoA extender units. Each extension module of the PKS would catalyze a Claisen condensation, followed by specific reductive modifications (ketoreduction, dehydration, and enoylreduction) to shape the growing polyketide backbone.

  • Termination: Following the final extension, the polyketide chain is released from the PKS, often accompanied by cyclization to form a macrolactone ring, a common feature of polyketide natural products.

This hypothetical pathway would result in a macrolide with a side chain derived from the unique starter unit, featuring the characteristic dimethyl and methylene functionalities.

Visualizing the Hypothetical Biosynthetic Pathway

Dimethacrolide_Biosynthesis Precursor 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA LoadingModule Loading Module (ACP) Precursor->LoadingModule PKS_Module1 Module 1 (KS, AT, KR, ACP) LoadingModule->PKS_Module1 Chain Transfer PKS_Module2 Module 2 (KS, AT, KR, DH, ACP) PKS_Module1->PKS_Module2 Chain Transfer PKS_Module3 Module 3 (KS, AT, KR, ACP) PKS_Module2->PKS_Module3 Chain Transfer TE_Domain Thioesterase Domain (TE) PKS_Module3->TE_Domain Chain Transfer Dimethacrolide Dimethacrolide Aglycone TE_Domain->Dimethacrolide Cyclization & Release MalonylCoA Malonyl-CoA MalonylCoA->PKS_Module1 MalonylCoA->PKS_Module2 MalonylCoA->PKS_Module3

Caption: Hypothetical biosynthetic pathway of Dimethacrolide aglycone.

Quantitative Data Summary

The following tables present illustrative quantitative data that would be relevant to the characterization of a novel polyketide like Dimethacrolide and the enzymes involved in its biosynthesis. The values are based on typical data reported for analogous polyketide systems.

Table 1: Illustrative Kinetic Parameters for PKS Module Enzymes

Enzyme/DomainSubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
Loading Module ATThis compound50155.0 x 103
Module 1 ATMalonyl-CoA100305.0 x 103
Module 1 KRβ-ketoacyl-ACP25503.3 x 104
Module 2 DHβ-hydroxyacyl-ACP751202.7 x 104

Table 2: Illustrative NMR Spectroscopic Data for a Key Moiety of Dimethacrolide

Position13C Chemical Shift (δC, ppm)1H Chemical Shift (δH, ppm, multiplicity, J in Hz)
C-2'45.22.85 (m)
C-3'210.5-
C-4'48.12.60 (dd, 15.0, 5.0)
C-5'145.8-
C-5' (CH2)112.35.10 (s), 5.15 (s)
C-6'38.92.20 (m)
C-6' (CH3)22.51.05 (d, 6.5)
C-7'22.51.05 (d, 6.5)

Experimental Protocols

Investigating a novel biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in characterizing the biosynthesis of a hypothetical natural product like Dimethacrolide.

Heterologous Expression of the PKS Gene Cluster

Objective: To produce Dimethacrolide in a genetically tractable host organism for characterization and to facilitate enzyme studies.

Methodology:

  • Gene Cluster Identification: The putative PKS gene cluster is identified from the producer organism's genome through bioinformatics analysis, searching for conserved PKS domains.

  • Cloning: The entire gene cluster is cloned into an appropriate expression vector (e.g., a bacterial artificial chromosome or a plasmid with a suitable promoter).

  • Host Transformation: The expression construct is introduced into a heterologous host, such as Streptomyces coelicolor or Escherichia coli. For E. coli, co-expression of a phosphopantetheinyl transferase (to activate the ACP domains) is often necessary.

  • Culture and Induction: The recombinant host is cultured under conditions optimized for polyketide production. Expression of the PKS genes is induced at the appropriate growth phase.

  • Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by HPLC-MS to detect the presence of the novel polyketide.

In Vitro PKS Enzyme Assays

Objective: To determine the function and substrate specificity of individual PKS domains.

Methodology:

  • Protein Expression and Purification: Individual PKS domains or modules are subcloned into expression vectors, often with an affinity tag (e.g., His-tag), and expressed in E. coli. The proteins are then purified using affinity chromatography.

  • Acyltransferase (AT) Assay:

    • A reaction mixture is prepared containing the purified AT domain, the ACP domain, and the radiolabeled substrate (e.g., [14C]malonyl-CoA).

    • The reaction is incubated, and then the protein is separated by SDS-PAGE.

    • The gel is exposed to a phosphor screen to visualize the radiolabeled ACP, confirming the transfer of the substrate.

  • Ketosynthase (KS) Assay:

    • The KS domain is incubated with the acylated ACP (from the previous module) and a malonyl-ACP (the extender unit).

    • The reaction progress is monitored by HPLC-MS to detect the formation of the elongated, β-ketoacyl-ACP product.

Structure Elucidation of the Natural Product

Objective: To determine the chemical structure of the isolated polyketide.

Methodology:

  • Isolation and Purification: The natural product is purified from the culture extract using a combination of chromatographic techniques, such as silica gel chromatography and preparative HPLC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Tandem MS (MS/MS) is employed to obtain fragmentation patterns, providing clues about the substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A suite of NMR experiments is conducted, including 1H, 13C, COSY, HSQC, and HMBC.

    • These experiments provide information about the carbon skeleton, proton environments, and connectivity of atoms within the molecule, allowing for the complete elucidation of the planar structure and relative stereochemistry.

Signaling Pathways and Logical Relationships

The biological activity of a novel polyketide is of paramount interest. If Dimethacrolide were found to have, for example, anti-inflammatory properties, a key area of investigation would be its effect on relevant signaling pathways, such as the NF-κB pathway.

NF-kB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->IkB_NFkB Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Dimethacrolide Dimethacrolide Dimethacrolide->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Dimethacrolide.

Conclusion

While the existence of natural products derived from this compound remains to be discovered, the principles of polyketide biosynthesis provide a robust framework for predicting their potential formation and for designing experiments to investigate them. The structural uniqueness of this precursor suggests that any resulting natural products would likely possess novel chemical scaffolds and potentially valuable biological activities. The methodologies and illustrative data presented in this guide offer a roadmap for the discovery and characterization of such compounds, highlighting the exciting possibilities at the interface of natural product chemistry, enzymology, and synthetic biology.

The Untapped Potential of a Terpene-Derived Metabolite: A Technical Guide to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA as a Putative Polyketide Synthase Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a known intermediate in terpene degradation pathways. It further explores the theoretical potential of this molecule as a novel precursor for polyketide biosynthesis, offering a prospective guide for research and development in natural product synthesis and diversification.

Executive Summary

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and pharmaceutically important natural products. The chemical identity of the final polyketide is largely determined by the starter and extender units utilized by the PKS. While acetyl-CoA and malonyl-CoA are the most common precursors, the incorporation of unusual building blocks is a key strategy for generating novel polyketides. This guide focuses on this compound, a coenzyme A derivative identified as an intermediate in the catabolism of terpenes such as pinene and geraniol. Although its established role is in a degradative pathway, its unique chemical structure presents an intriguing possibility for its use as a non-canonical starter or extender unit in polyketide synthesis. This document will detail the known biochemistry of this compound, analyze its structural features in the context of PKS substrates, and propose hypothetical pathways for its integration into polyketide biosynthesis, thereby providing a roadmap for future research in this innovative area.

Known Biological Context: The Terpene Degradation Pathway

Currently, this compound is recognized as a metabolite in the "Pinene, camphor and geraniol degradation" pathway, cataloged in the KEGG database under pathway ID bsu00907. This pathway has been studied in organisms such as Bacillus subtilis.

The formation and consumption of this compound within this pathway are depicted in the following reaction scheme:

Table 1: Key Reactions Involving this compound in the bsu00907 Pathway

Reaction IDSubstrate(s)Enzyme ClassProduct(s)
R06413 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, NAD+Oxidoreductase (1.1.-.-)This compound, NADH, H+
R06414 This compound, CoAC-acetyltransferase (2.3.1.-)3-Isopropylbut-3-enoyl-CoA, Propanoyl-CoA
Biosynthetic and Degradative Logic

The logical flow of this pathway is catabolic, breaking down larger terpene structures into smaller, metabolically accessible units like propanoyl-CoA. The following diagram illustrates the position of this compound within this degradative cascade.

terpene_degradation_pathway terpene Terpenes (e.g., Pinene, Geraniol) intermediates Pathway Intermediates terpene->intermediates Multiple Steps hydroxy_coa 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA intermediates->hydroxy_coa target_coa This compound hydroxy_coa->target_coa Oxidoreductase (R06413) product1 3-Isopropylbut-3-enoyl-CoA target_coa->product1 Acetyltransferase (R06414) product2 Propanoyl-CoA target_coa->product2 Acetyltransferase (R06414)

Caption: Catabolic pathway of this compound.

Hypothetical Role as a Polyketide Synthase Precursor

Despite its known role in catabolism, the chemical structure of this compound warrants consideration as a potential PKS precursor. PKSs, particularly type I and type II systems, are known to exhibit a degree of substrate promiscuity, accepting non-native starter and extender units.

Structural Analysis and Comparison to Known PKS Precursors

The structure of this compound features a β-ketoacyl-CoA moiety, which is a common characteristic of PKS extender units (after carboxylation) and intermediates. Its branched and unsaturated nature could lead to the formation of novel polyketide backbones with unique functionalities.

Proposed Experimental Workflow for Validation

To investigate the potential of this compound as a PKS precursor, a systematic experimental approach is required. The following workflow outlines a potential research strategy.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_screening In Vitro Screening cluster_in_vivo In Vivo Validation synthesis Chemoenzymatic or Chemical Synthesis of This compound in_vitro_assay In Vitro PKS Assays with Synthesized Precursor synthesis->in_vitro_assay pks_library Library of Promiscuous Polyketide Synthases pks_library->in_vitro_assay analysis LC-MS/MS Analysis for Novel Polyketide Products in_vitro_assay->analysis pathway_reconstruction Co-expression of Terpene Degradation Pathway Enzymes and a Target PKS analysis->pathway_reconstruction Positive Hit heterologous_host Engineered Heterologous Host (e.g., E. coli, S. cerevisiae) heterologous_host->pathway_reconstruction fermentation Fermentation and Metabolite Extraction pathway_reconstruction->fermentation product_characterization Isolation and Structural Elucidation of Novel Polyketides fermentation->product_characterization

Caption: Proposed workflow for validating the PKS precursor hypothesis.

Potential Signaling Pathway for Precursor Supply

For in vivo production of novel polyketides using this precursor, a synthetic metabolic pathway could be engineered to channel intermediates from terpene degradation into polyketide synthesis. This would involve the controlled expression of specific enzymes from the bsu00907 pathway and a target PKS in a suitable heterologous host.

signaling_pathway terpene_input Exogenous Terpene Feedstock degradation_enzymes Engineered Terpene Degradation Enzymes (e.g., from bsu00907) terpene_input->degradation_enzymes precursor_pool This compound (Precursor Pool) degradation_enzymes->precursor_pool target_pks Target Polyketide Synthase precursor_pool->target_pks novel_polyketide Novel Polyketide Product target_pks->novel_polyketide

Caption: Engineered pathway for novel polyketide synthesis.

Methodologies for Key Experiments

Chemoenzymatic Synthesis of this compound

A potential route for the synthesis of the target CoA ester involves the enzymatic oxidation of a chemically synthesized hydroxy precursor.

  • Chemical Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-N-acetylcysteamine (SNAC) thioester: This can be achieved through standard organic synthesis protocols, likely involving aldol additions and protection/deprotection steps.

  • Conversion to CoA thioester: The SNAC thioester can be converted to the corresponding CoA thioester using a promiscuous acyl-CoA synthetase or by chemical methods.

  • Enzymatic Oxidation: The purified 3-hydroxyacyl-CoA can be oxidized to the 3-oxoacyl-CoA using a suitable NAD+-dependent dehydrogenase. An enzyme with activity for this substrate would need to be identified, potentially from organisms known to metabolize terpenes.

In Vitro Polyketide Synthase Assays
  • PKS Expression and Purification: The target PKS (a known promiscuous synthase) is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography.

  • Assay Conditions: The assay mixture would typically contain the purified PKS, the synthesized this compound as a potential starter unit, a suitable extender unit (e.g., malonyl-CoA), and necessary cofactors (e.g., NADPH).

  • Product Detection: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify any new molecular weights corresponding to the expected polyketide products.

Quantitative Data Summary

Currently, there is a lack of quantitative data in the literature regarding the enzymatic kinetics and in vivo concentrations of this compound. The following table presents hypothetical data that would be crucial to obtain for evaluating its potential as a PKS precursor.

Table 2: Target Quantitative Data for Future Studies

ParameterHypothetical ValueSignificance
Km of Oxidoreductase (R06413) for 3-hydroxy precursor 50 µMIndicates the efficiency of precursor formation.
kcat of Oxidoreductase (R06413) 10 s⁻¹Provides the turnover rate for precursor synthesis.
Km of Acetyltransferase (R06414) for the target CoA 200 µMA high Km might suggest intracellular accumulation, making it available for other enzymes.
Km of a promiscuous PKS for the target CoA (as a starter) 500 µMA measurable Km would confirm its ability to bind to the PKS active site.
Intracellular concentration in a terpene-degrading bacterium 10-100 µMDetermines the physiological availability of the precursor.

Conclusion and Future Outlook

This compound stands at the crossroads of catabolism and, potentially, anabolism. While its established role is in the breakdown of terpenes, its chemical structure is tantalizingly similar to intermediates in polyketide biosynthesis. The promiscuity of polyketide synthases opens a theoretical window for the utilization of such non-canonical precursors. The experimental frameworks and hypothetical pathways presented in this guide offer a starting point for researchers to explore this untapped potential. Success in this area could lead to the development of novel polyketide-based therapeutics by bridging the metabolic worlds of terpenes and polyketides. Future work should focus on the enzymatic characterization of the terpene degradation pathway and the screening of diverse PKSs for activity with this intriguing molecule.

Spectroscopic and Metabolic Insights into 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data and metabolic context for the acyl-coenzyme A (acyl-CoA) derivative, 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. Due to the limited availability of direct experimental spectroscopic data for this specific molecule, this document focuses on predicted mass spectrometry characteristics and provides detailed, representative experimental protocols for its analysis based on established methodologies for similar acyl-CoA compounds. Furthermore, this guide explores the role of acyl-CoAs in metabolic pathways, particularly in polyketide biosynthesis, offering a broader context for the potential biological significance of this compound.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in a multitude of metabolic pathways, including fatty acid metabolism and the biosynthesis of complex natural products like polyketides.[1][2] Their diverse structures and reactive thioester linkage make them crucial building blocks and regulatory molecules within the cell.[1] this compound is a specific acyl-CoA derivative whose detailed spectroscopic characterization and biological role are not yet extensively documented in public databases. This guide aims to consolidate the available information and provide a practical framework for researchers interested in studying this and related compounds.

Spectroscopic Data

A thorough search of public scientific databases did not yield any experimental spectroscopic data (NMR or mass spectrometry) for this compound. This section, therefore, presents predicted mass spectrometry data to aid in the preliminary identification of this compound.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, as calculated by computational models. These values can serve as a reference for mass spectrometry-based detection and identification.

Adduct IonPredicted m/z
[M+H]⁺934.22188
[M+Na]⁺956.20382
[M+K]⁺972.17776
[M+NH₄]⁺951.24842
[M-H]⁻932.20732
[M+HCOO]⁻978.21280
[M+CH₃COO]⁻992.22845

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, no experimental ¹H or ¹³C NMR data for this compound has been found in the public domain. Researchers seeking to characterize this compound would need to perform de novo spectral acquisition and interpretation.

Experimental Protocols: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following protocol is a representative methodology for the analysis of acyl-CoA compounds, adapted from established procedures for similar molecules.[3][4][5] This can be used as a starting point for developing a specific method for this compound.

Sample Preparation (from cell culture)
  • Cell Lysis: Harvest cells and lyse them in a cold extraction solvent (e.g., 80:20 methanol:water with internal standards).

  • Protein Precipitation: Precipitate proteins by centrifugation at a high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoA esters.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 50% methanol in water).

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acyl-CoAs. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.

  • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, or full scan mode for qualitative analysis.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

  • Data Analysis: Data is processed using appropriate software to integrate peak areas and determine concentrations based on a standard curve.

Biological Context and Signaling Pathways

Acyl-CoAs are fundamental building blocks in the biosynthesis of polyketides, a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties.[6][7] The biosynthesis of polyketides is catalyzed by large, multi-domain enzymes known as polyketide synthases (PKS).

Role in Polyketide Biosynthesis

The following diagram illustrates the general role of an acyl-CoA, such as this compound, as a potential extender unit in a simplified polyketide biosynthesis pathway.

Polyketide_Biosynthesis Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_Module Polyketide Synthase (PKS) Module Starter_Unit->PKS_Module Loading Extender_Unit Extender Unit (e.g., 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA) Extender_Unit->PKS_Module Condensation Growing_Chain Growing Polyketide Chain PKS_Module->Growing_Chain Elongation Growing_Chain->PKS_Module Further Elongation Cycles Modification Post-PKS Modifications Growing_Chain->Modification Release Final_Product Final Polyketide Product Modification->Final_Product

Caption: Generalized workflow of polyketide biosynthesis.

This diagram shows that a "starter unit" initiates the process, and "extender units" are sequentially added by the PKS enzyme complex to elongate the polyketide chain. The specific structure of the acyl-CoA extender unit contributes to the final chemical structure and complexity of the resulting polyketide natural product.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this technical guide provides valuable predicted mass spectrometry data and a robust, adaptable experimental protocol for its analysis. Understanding the role of such acyl-CoA derivatives within the broader context of metabolic pathways, like polyketide biosynthesis, is crucial for advancing research in natural product discovery and metabolic engineering. The information and methodologies presented herein offer a foundational resource for scientists and researchers to further investigate the chemical and biological properties of this and other novel acyl-CoA molecules.

References

Technical Guide: Physicochemical Properties of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the chemical formula and molecular weight of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a complex acyl-Coenzyme A derivative. Such molecules are often encountered as intermediates in the biosynthesis of polyketides, a diverse class of natural products with a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] This guide outlines the derivation of the compound's fundamental physicochemical properties, presents the data in a structured format, and describes standard methodologies for their experimental verification.

Introduction

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, primarily involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[4][5] It functions as a carrier for acyl groups, forming thioester derivatives such as this compound.[4][6] The acyl portion of this molecule possesses features characteristic of an intermediate in a polyketide synthesis pathway, including methyl branching and varied oxygenation patterns.[1][7] Understanding the precise chemical formula and molecular weight of such intermediates is a critical first step in structural elucidation, metabolic pathway analysis, and the bioengineering of novel therapeutic compounds.[1]

Chemical Formula and Molecular Weight

The chemical identity of this compound is derived from the covalent linkage of a C10H15O2 acyl group to a Coenzyme A molecule via a thioester bond. The chemical formula for Coenzyme A is C21H36N7O16P3S.[4][5][8][9] Based on the systematic name, the final chemical formula and molecular weight have been determined.[10][11]

Data Presentation

The following table summarizes the key quantitative data for the molecule.

PropertyValue
Chemical Formula C31H50N7O18P3S
Average Molecular Weight 933.75 g/mol [11]
Monoisotopic Mass 933.2146 Da

Table 1: Summary of Physicochemical Properties

Elemental Composition and Weight Contribution

The table below details the contribution of each element to the total molecular weight, based on standard atomic weights.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC3112.011372.341
HydrogenH501.00850.400
NitrogenN714.00798.049
OxygenO1815.999287.982
PhosphorusP330.97492.922
SulfurS132.06532.065
Total 933.759

Table 2: Elemental Composition

Experimental Protocols

While the molecular formula can be deduced from the known structure, its molecular weight must be confirmed experimentally. High-resolution mass spectrometry is the standard technique for this purpose.

Methodology: Molecular Weight Verification via Mass Spectrometry

Objective: To experimentally determine the mass-to-charge ratio (m/z) of this compound and confirm its molecular weight.

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Dissolve a purified sample of this compound in a suitable solvent system (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for positive ion mode) to a final concentration of approximately 1-10 µM.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known calibration standard mixture to ensure high mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

    • Use a heated capillary and nebulizing gas (e.g., nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.

  • Mass Analysis:

    • Analyze the generated ions in the mass spectrometer. For this molecule, positive ion mode is typically used, and the protonated molecule [M+H]+ would be the primary ion of interest.

    • Acquire data over a relevant m/z range (e.g., m/z 200-1200).

  • Data Interpretation:

    • Identify the peak corresponding to the [M+H]+ adduct.

    • The expected m/z for the protonated molecule would be approximately 934.22188.

    • Compare the experimentally measured m/z value to the theoretical value calculated from the chemical formula. The difference should be within a few parts-per-million (ppm) for a high-resolution instrument, confirming the elemental composition.

Visualization of Workflow

The logical flow for determining and verifying the physicochemical properties of a target compound like this compound can be visualized as follows.

G cluster_0 Theoretical Analysis cluster_1 Experimental Verification A Identify Compound Name (this compound) B Deduce Acyl Structure and Coenzyme A Structure A->B C Determine Chemical Formula (C31H50N7O18P3S) B->C D Calculate Theoretical Molecular Weight C->D H Compare Experimental Mass with Theoretical Mass D->H Compare E Prepare Purified Sample F High-Resolution Mass Spectrometry (HRMS) E->F G Analyze Mass Spectrum (Identify [M+H]+ peak) F->G G->H I Final Confirmation of Physicochemical Properties H->I

Caption: Workflow for Physicochemical Property Determination.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex acyl-Coenzyme A thioester, likely an intermediate in the biosynthesis of a polyketide natural product. Polyketides are a diverse class of secondary metabolites with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1][2] They are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[3] The structural complexity of polyketides arises from the use of various starter and extender units and a series of enzymatic modifications.[1][2]

The structure of this compound suggests a biosynthetic origin involving a branched-chain starter unit, at least two rounds of chain extension, and specific modifications by PKS domains and likely a crotonyl-CoA carboxylase/reductase (CCR) homolog. CCRs are enzymes that catalyze the reductive carboxylation of α,β-unsaturated acyl-CoA substrates to generate substituted malonyl-CoA extender units, which are key for introducing structural diversity into polyketides.[4]

These application notes provide a plausible biosynthetic pathway for this compound and detailed protocols for its chemo-enzymatic synthesis. The protocols are designed to be adaptable and provide a framework for the expression and purification of the necessary enzymes, the execution of the enzymatic reactions, and the analysis of the final product.

Proposed Biosynthetic Pathway

The synthesis of this compound can be envisioned through a multi-step enzymatic pathway involving a Type I Polyketide Synthase (PKS) module and a Crotonyl-CoA Carboxylase/Reductase (CCR) homolog. The proposed pathway begins with a branched-chain starter unit and proceeds through two modules of chain elongation and modification.

Biosynthetic Pathway cluster_loading Loading Module cluster_module1 Module 1 cluster_module2 Module 2 cluster_ccr CCR-mediated Modification isobutyryl_coa Isobutyryl-CoA loading_acp Loading ACP isobutyryl_coa->loading_acp AT_L isobutyryl_acp Isobutyryl-S-ACP loading_acp->isobutyryl_acp malonyl_acp1 Malonyl-S-ACP1 elongated_chain1 Elongated Chain 1 (3-oxo-4-methyl-pentanoyl-S-ACP1) isobutyryl_acp->elongated_chain1 KS1 malonyl_coa1 Malonyl-CoA module1_acp ACP1 malonyl_coa1->module1_acp AT1 module1_acp->elongated_chain1 reduced_chain1 Reduced Chain 1 (3-hydroxy-4-methyl-pentanoyl-S-ACP1) elongated_chain1->reduced_chain1 KR1 methylmalonyl_acp Methylmalonyl-S-ACP2 elongated_chain2 Elongated Chain 2 (2,4-dimethyl-3,5-dioxo-hexanoyl-S-ACP2) reduced_chain1->elongated_chain2 KS2 methylmalonyl_coa Methylmalonyl-CoA module2_acp ACP2 methylmalonyl_coa->module2_acp AT2 module2_acp->elongated_chain2 dehydrated_chain Dehydrated Chain (2,4-dimethyl-5-oxo-hex-2-enoyl-S-ACP2) elongated_chain2->dehydrated_chain KR2, DH2 final_product_coa 2,6-Dimethyl-5-methylene -3-oxo-heptanoyl-CoA dehydrated_chain->final_product_coa CCR, TE (reductive carboxylation)

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: Cloning, Expression, and Purification of PKS Modules and CCR

This protocol describes the general steps for obtaining the purified enzymes required for the synthesis.

1. Gene Synthesis and Cloning:

  • Identify gene sequences for a PKS loading module that accepts branched-chain starter units, a PKS extension module with the desired domain organization (e.g., KS-AT-KR-ACP and KS-AT-KR-DH-ACP), and a promiscuous CCR homolog.[4]
  • Codon-optimize the gene sequences for expression in E. coli.
  • Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging).[5]

2. Heterologous Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmids.
  • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with 0.1-0.5 mM IPTG and incubate for 16-20 hours at 16-18°C.
  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

3. Protein Purification:

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol).
  • Lyse the cells by sonication or high-pressure homogenization.
  • Clarify the lysate by centrifugation (e.g., 20,000 x g for 45 minutes at 4°C).
  • Purify the His-tagged proteins using Ni-NTA affinity chromatography.
  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
  • Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
  • Perform buffer exchange into a storage buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis.
  • Assess protein purity by SDS-PAGE and concentration using a Bradford assay or Nanodrop.
  • Flash-freeze the purified enzymes in liquid nitrogen and store at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis

This protocol outlines the setup of the enzymatic reaction to produce the target molecule.

1. Reaction Components:

  • Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).
  • Prepare stock solutions of substrates and cofactors: Isobutyryl-CoA, Malonyl-CoA, Methylmalonyl-CoA, NADPH, and Coenzyme A.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in the specified order:
  • Reaction Buffer
  • Purified PKS loading module (final concentration: 1-5 µM)
  • Purified PKS extension module 1 (final concentration: 1-5 µM)
  • Purified PKS extension module 2 (final concentration: 1-5 µM)
  • Purified CCR enzyme (final concentration: 1-5 µM)
  • NADPH (final concentration: 1-2 mM)
  • Malonyl-CoA (final concentration: 0.5-1 mM)
  • Methylmalonyl-CoA (final concentration: 0.5-1 mM)
  • Pre-incubate the mixture at 30°C for 5 minutes.
  • Initiate the reaction by adding the starter unit, Isobutyryl-CoA (final concentration: 0.2-0.5 mM).

3. Reaction Incubation and Termination:

  • Incubate the reaction at 30°C for 2-4 hours.
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol to precipitate the enzymes.
  • Vortex and centrifuge at high speed (e.g., 16,000 x g for 10 minutes) to pellet the precipitated protein.
  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: Product Analysis by HPLC and LC-MS

This protocol describes the analysis of the reaction mixture to identify and quantify the product.

1. HPLC Analysis:

  • Use a C18 reverse-phase HPLC column.
  • Employ a gradient elution method with two solvents:
  • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
  • Solvent B: Acetonitrile with 0.1% TFA or formic acid.
  • A typical gradient could be: 5-95% Solvent B over 30 minutes.
  • Monitor the elution at 260 nm (for the adenine moiety of CoA) and other relevant wavelengths.[6]
  • Compare the retention time of the product peak with authentic standards if available.

2. LC-MS Analysis:

  • Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]+.
  • The expected mass of this compound can be calculated and used to extract the corresponding ion chromatogram.
  • Perform tandem MS (MS/MS) on the parent ion to confirm its identity by fragmentation analysis. Characteristic fragments of the CoA moiety can be used for identification.[7][8]

Data Presentation

Table 1: Typical Reaction Mixture for In Vitro Synthesis

ComponentStock ConcentrationVolume (µL) for 100 µL reactionFinal Concentration
1 M Phosphate Buffer (pH 7.2)1 M10100 mM
Purified Enzymes (each)100 µM1-51-5 µM
NADPH20 mM102 mM
Malonyl-CoA10 mM101 mM
Methylmalonyl-CoA10 mM101 mM
Isobutyryl-CoA5 mM100.5 mM
Nuclease-free water-to 100 µL-

Table 2: Representative Kinetic Parameters for PKS and CCR Enzymes

Enzyme TypeSubstrateKm (µM)kcat (min⁻¹)Reference
PKS (AT domain)Malonyl-CoA20 - 10050 - 200[2]
PKS (AT domain)Methylmalonyl-CoA30 - 15040 - 180[2]
CCRCrotonyl-CoA10 - 50100 - 500[9]
CCR(E)-2-Hexenoyl-CoA15 - 6080 - 400[1]

Visualization of Experimental Workflow

Experimental Workflow cluster_gene Gene Synthesis & Cloning cluster_protein Protein Production cluster_synthesis Enzymatic Synthesis cluster_analysis Product Analysis gene_synthesis Gene Identification & Synthesis cloning Cloning into Expression Vector gene_synthesis->cloning expression Heterologous Expression in E. coli cloning->expression purification Purification (Ni-NTA) expression->purification reaction_setup In Vitro Reaction Setup purification->reaction_setup incubation Incubation (30°C) reaction_setup->incubation hplc HPLC Analysis incubation->hplc lcms LC-MS/MS Confirmation hplc->lcms final_product final_product lcms->final_product Identified Product

Caption: General experimental workflow for the enzymatic synthesis and analysis of the target molecule.

References

Application Notes and Protocols for the Chemical Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the chemical synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA and its analogs. The synthesis is strategically designed in two main stages: the preparation of the carboxylic acid precursor, 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid, followed by its coupling with Coenzyme A (CoA). The protocols herein are based on established organic chemistry principles and provide a comprehensive guide for researchers in medicinal chemistry and drug discovery. The synthesized analogs can serve as valuable tools for studying enzyme kinetics, as metabolic probes, or as potential inhibitors of enzymes involved in fatty acid metabolism.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a myriad of metabolic pathways, including fatty acid metabolism and the citric acid cycle.[1][2] Synthetic analogs of these vital biomolecules are indispensable for elucidating enzymatic mechanisms, screening for potential therapeutic agents, and understanding metabolic regulation.[3][4] The target molecule, this compound, possesses a unique α,β-unsaturated ketone moiety, a Michael acceptor which can potentially interact with biological nucleophiles, making it an interesting candidate for inhibitor design.[5] This document outlines a robust synthetic strategy and detailed experimental procedures for its preparation.

Synthesis Strategy

The overall synthetic strategy is bifurcated into two key phases:

  • Synthesis of the Precursor Acid: The synthesis of 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid is proposed to proceed through a four-step sequence starting from commercially available materials. This involves a Claisen condensation to form a β-keto ester, followed by alkylation, introduction of the methylene group via a Wittig reaction, and finally, hydrolysis of the ester to the desired carboxylic acid.[6][7][8][9]

  • Coupling with Coenzyme A: The synthesized precursor acid is then activated and coupled with the free thiol of Coenzyme A to yield the final product. A common and efficient method for this transformation is the use of 1,1'-carbonyldiimidazole (CDI) as the activating agent.[10][11]

Experimental Protocols

Part 1: Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid

Step 1: Synthesis of Ethyl 2-methyl-3-oxopentanoate (β-Keto Ester Formation via Claisen Condensation)

  • Reaction: Ethyl propionate is treated with a strong base, such as sodium ethoxide, to undergo a Claisen condensation, yielding the β-keto ester.[12][13]

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add ethyl propionate (2.0 eq) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~4.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 2-methyl-3-oxopentanoate.

Step 2: Synthesis of Ethyl 2,6-dimethyl-5-oxo-heptanoate (Alkylation of β-Keto Ester)

  • Reaction: The α-proton of the β-keto ester is abstracted by a base, and the resulting enolate is alkylated with 1-bromo-3-methylbutane.[7][14]

  • Procedure:

    • To a solution of ethyl 2-methyl-3-oxopentanoate (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C, then add 1-bromo-3-methylbutane (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Carefully quench the reaction with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of Ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate (Wittig Reaction)

  • Reaction: The ketone functionality is converted to a methylene group using a Wittig reagent, such as methylenetriphenylphosphorane.[8][15][16]

  • Procedure:

    • Prepare the Wittig reagent in situ by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C.

    • Stir the resulting ylide solution for 1 hour at 0 °C.

    • Add a solution of ethyl 2,6-dimethyl-5-oxo-heptanoate (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide.

Step 4: Synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid (Ester Hydrolysis)

  • Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.[9][17]

  • Procedure:

    • Dissolve the ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with cold 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid.

Part 2: Synthesis of this compound

Step 5: Coupling of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid with Coenzyme A

  • Reaction: The carboxylic acid is activated with 1,1'-carbonyldiimidazole (CDI) and then reacted with the free thiol of Coenzyme A.[10][11]

  • Procedure:

    • Dissolve 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid (1.5 eq) in anhydrous THF and add CDI (1.5 eq).

    • Stir the solution at room temperature for 1-2 hours under an inert atmosphere.

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.0 eq) in a sodium bicarbonate buffer (pH 7.5).

    • Slowly add the activated acid solution to the Coenzyme A solution at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by reverse-phase HPLC.

    • Upon completion, purify the crude product by preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure this compound.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepProduct NameStarting MaterialTypical Yield (%)Purity (by HPLC/NMR)
1Ethyl 2-methyl-3-oxopentanoateEthyl propionate60-70>95%
2Ethyl 2,6-dimethyl-5-oxo-heptanoateEthyl 2-methyl-3-oxopentanoate50-60>95%
3Ethyl 2,6-dimethyl-5-methylene-3-oxo-heptanoateEthyl 2,6-dimethyl-5-oxo-heptanoate40-50>90%
42,6-Dimethyl-5-methylene-3-oxo-heptanoic AcidEthyl 2,6-dimethyl-5-methylene-3-oxo-heptanoate80-90>98%
5This compound2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid30-40>95% (by HPLC)

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Key Signals
¹H NMR (D₂O)δ (ppm): ~6.0-6.5 (m, 2H, =CH₂), signals for CoA moiety (adenine, ribose, pantothenate protons), ~2.5-3.0 (m, CH₂-S), ~1.0-1.2 (d, 6H, 2 x CH₃), ~0.8-1.0 (d, 6H, CH(CH₃)₂)
¹³C NMR (D₂O)δ (ppm): ~200-210 (C=O, ketone), ~195-200 (C=O, thioester), ~140-150 (C=CH₂), ~120-130 (=CH₂), signals for CoA moiety, signals for the acyl chain carbons.
Mass Spectrometry ESI-MS (negative ion mode): Expected [M-H]⁻ at m/z corresponding to the calculated molecular weight. MS/MS fragmentation would show characteristic loss of the pantetheine phosphate group.[18][19]

Visualizations

Synthetic Workflow

Synthetic_Workflow A Ethyl propionate B Ethyl 2-methyl-3-oxopentanoate A->B Claisen Condensation D Ethyl 2,6-dimethyl-5-oxo-heptanoate B->D Alkylation C 1-bromo-3-methylbutane F Ethyl 2,6-dimethyl-5-methylene- 3-oxo-heptanoate D->F Wittig Reaction E Methyltriphenyl- phosphonium bromide G 2,6-Dimethyl-5-methylene- 3-oxo-heptanoic Acid F->G Ester Hydrolysis I 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA G->I CDI Coupling H Coenzyme A

Caption: Chemical synthesis workflow for this compound.

Putative Biological Signaling Pathway

The α,β-unsaturated ketone functionality within the synthesized analog suggests it could act as a Michael acceptor, enabling covalent modification of nucleophilic residues (e.g., cysteine) in enzyme active sites. A plausible biological target could be enzymes within the fatty acid metabolism pathway, such as acyl-CoA dehydrogenases or thiolases, leading to their inhibition.[4]

Signaling_Pathway Substrate Fatty Acyl-CoA Enzyme Target Enzyme (e.g., Thiolase) Substrate->Enzyme Binds to active site Product Metabolic Products Enzyme->Product Catalyzes reaction Inhibited_Enzyme Inhibited Enzyme (Covalent Adduct) Enzyme->Inhibited_Enzyme Covalent Modification Analog 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA (Inhibitor) Analog->Enzyme Binds to active site Pathway_Block Metabolic Pathway Blocked Inhibited_Enzyme->Pathway_Block

Caption: Putative mechanism of enzyme inhibition by the synthesized analog.

References

Application Notes and Protocols: Purification of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a complex branched-chain acyl-coenzyme A derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. Branched-chain fatty acyl-CoAs, in particular, are involved in specialized metabolic routes and can act as signaling molecules, for instance, by activating nuclear receptors like PPARα[1][2]. The purity of such molecules is paramount for accurate in vitro studies, enzyme kinetics, and drug discovery applications.

Experimental Protocols

Principle of the Method

Reverse-phase HPLC separates molecules based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the hydrophobic acyl-CoA molecules. A polar mobile phase, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to elute the compounds. By gradually increasing the concentration of the organic solvent (a gradient), compounds are eluted in order of increasing hydrophobicity. The adenine ring of the coenzyme A moiety allows for detection by UV absorbance at 260 nm[3][5].

Materials and Reagents

  • Crude this compound extract

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic (KH2PO4)

  • Phosphoric acid

  • 0.45 µm filters for mobile phase and sample

  • RP-HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm)[4]

  • Lyophilizer

Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9. Dissolve the appropriate amount of KH2PO4 in HPLC-grade water, adjust the pH to 4.9 with phosphoric acid, and filter through a 0.45 µm membrane[5].

    • Mobile Phase B: 100% Acetonitrile. Filter through a 0.45 µm membrane.

  • Sample Preparation:

    • Dissolve the crude this compound in a small volume of Mobile Phase A.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Purification:

    • Equilibrate the C18 column with 98% Mobile Phase A and 2% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject the prepared sample onto the column.

    • Elute the acyl-CoA using a linear gradient of acetonitrile (Mobile Phase B) in the potassium phosphate buffer (Mobile Phase A). A suggested gradient is as follows[6]:

      • 2% to 65% Mobile Phase B over 45 minutes.

    • Monitor the elution profile at 260 nm.

    • Collect fractions corresponding to the major peak that represents this compound.

  • Post-Purification Processing:

    • Pool the collected fractions containing the purified product.

    • Immediately freeze the pooled fractions and lyophilize to remove the mobile phase.

    • Store the purified, lyophilized this compound at -80°C to prevent degradation.

  • Purity Analysis:

    • Re-dissolve a small amount of the lyophilized product in Mobile Phase A.

    • Analyze the purity by injecting it into the same HPLC system and running the same gradient.

    • Purity can be determined by integrating the peak area of the product and expressing it as a percentage of the total peak areas.

Data Presentation

The following table summarizes the expected outcomes for the purification of a medium-chain acyl-CoA derivative using the described RP-HPLC protocol. Actual values for this compound may vary.

ParameterExpected ValueNotes
Purity >95%Determined by peak area percentage from the analytical HPLC chromatogram[7].
Retention Time Dependent on the specific hydrophobicityThe retention time will be influenced by the exact structure of the acyl chain.
Recovery 70-80%Recovery can be affected by the initial purity of the crude extract and handling during lyophilization[5].
UV Absorbance Max 260 nmCharacteristic of the adenine moiety in Coenzyme A[3].

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification prep_sample Sample Preparation (Dissolve, Centrifuge, Filter) inject Sample Injection prep_sample->inject prep_mobile Mobile Phase Preparation (Buffer & Acetonitrile) equilibrate Column Equilibration (C18 Column) prep_mobile->equilibrate equilibrate->inject gradient Gradient Elution (Acetonitrile Gradient) inject->gradient detect UV Detection (260 nm) gradient->detect collect Fraction Collection detect->collect lyophilize Lyophilization collect->lyophilize analyze Purity Analysis (HPLC) lyophilize->analyze store Storage (-80°C) lyophilize->store

Caption: Workflow for the purification of this compound.

Potential Metabolic Pathway

G cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid Acyl_CoA_Synth Acyl-CoA Synthetase BCFA->Acyl_CoA_Synth Activation Target_CoA 2,6-Dimethyl-5-methylene -3-oxo-heptanoyl-CoA Acyl_CoA_Synth->Target_CoA Beta_Ox Peroxisomal β-Oxidation Target_CoA->Beta_Ox Metabolism PPARa PPARα Target_CoA->PPARa Ligand Binding Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Gene_Exp Target Gene Expression (Lipid Metabolism) PPRE->Gene_Exp Transcription Activation

Caption: Hypothetical metabolic role of a branched-chain acyl-CoA.

References

Application Note: Quantitative Analysis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in biological matrices. Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, and their accurate measurement is crucial for understanding cellular metabolism and for the development of novel therapeutics. The described methodology provides a comprehensive workflow, from sample extraction to data analysis, and is adaptable for high-throughput screening.

Introduction

This compound is a coenzyme A derivative that may play a role in various metabolic processes.[1][2] Accurate quantification of this and other acyl-CoAs is challenging due to their low endogenous concentrations, inherent instability, and the complexity of biological samples.[3][4][5] LC-MS/MS offers the high sensitivity and specificity required for reliable quantification of these molecules.[6][7][8] This protocol is based on established methods for acyl-CoA analysis and has been tailored for the specific quantification of this compound.[3][6][7][9]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

LC-MS/MS Workflow for Acyl-CoA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Cells/Tissue) quench Metabolic Quenching (Liquid N2) start->quench homogenize Homogenization quench->homogenize extract Acyl-CoA Extraction (e.g., Methanol/Acetonitrile) homogenize->extract cleanup Solid Phase Extraction (SPE) (Optional) extract->cleanup reconstitute Reconstitution in Injection Solvent cleanup->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate quantify Quantification (Standard Curve) integrate->quantify end Results quantify->end

Experimental workflow for acyl-CoA quantification.

Materials and Methods

Reagents and Materials
  • This compound standard (if available, otherwise a structurally similar internal standard is required)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue

  • LC-MS grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation Protocol
  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt enzymatic activity. For cell cultures, aspirate the medium and wash cells with ice-cold phosphate-buffered saline (PBS) before adding a cold extraction solvent.

  • Extraction:

    • For tissues, pulverize the frozen sample to a fine powder under liquid nitrogen.

    • To approximately 20 mg of powdered tissue or cell pellet, add 400 µL of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard.[10]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[10]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • (Optional) Solid Phase Extraction (SPE) for Cleanup:

    • Reconstitute the dried extract in a minimal volume of a suitable loading buffer (e.g., 100 mM KH2PO4, pH 4.9).[5]

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

    • Dry the eluate.

  • Reconstitution: Reconstitute the final dried extract in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Conditions
ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile[3]
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute hydrophobic compounds, followed by a re-equilibration step. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[6][10]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2
MRM Transitions

The quantification of acyl-CoAs by LC-MS/MS is highly specific due to the characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety in positive ion mode.[3][11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺[M+H-507]⁺To be optimized
Internal Standard (e.g., Heptadecanoyl-CoA)[M+H]⁺[M+H-507]⁺To be optimized
Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its chemical formula (C31H50N7O18P3S) and confirmed by direct infusion of a standard into the mass spectrometer. The collision energy should be optimized for maximum signal intensity.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. A series of standard solutions of the analyte of known concentrations are prepared and analyzed. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of the analyte in the unknown samples is then calculated from the linear regression of the calibration curve.

Analyte Concentration (nM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1ValueValueValue
5ValueValueValue
10ValueValueValue
50ValueValueValue
100ValueValueValue
500ValueValueValue
Sample 1ValueValueValue
Sample 2ValueValueValue

Hypothetical Signaling Pathway Involvement

Acyl-CoAs are central hubs in cellular metabolism, linking fatty acid metabolism with energy production and biosynthesis of complex lipids. This compound, as a modified fatty acyl-CoA, could potentially be an intermediate in a specialized metabolic pathway or a modulator of signaling events.

Hypothetical Metabolic Pathway FA Fatty Acid Precursor Enz1 Enzyme 1 FA->Enz1 Inter1 Intermediate 1 Enz1->Inter1 Enz2 Enzyme 2 Inter1->Enz2 Target_CoA 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA Enz2->Target_CoA Enz3 Enzyme 3 Target_CoA->Enz3 Signaling Modulation of Signaling Cascades Target_CoA->Signaling Downstream Downstream Metabolic Pathways (e.g., Beta-oxidation, Lipid Synthesis) Enz3->Downstream

Hypothetical pathway involving the target analyte.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, specific, and can be adapted to various biological matrices. This will enable researchers to accurately determine the levels of this acyl-CoA and further investigate its role in metabolic and signaling pathways.

References

Application Note: NMR Spectroscopic Characterization of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the nuclear magnetic resonance (NMR) characterization of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a complex coenzyme A derivative.

Introduction

This compound is a coenzyme A derivative with potential roles in various metabolic pathways.[1] Its intricate structure, featuring multiple chiral centers, a methylene group, and a keto functional group, necessitates a robust analytical method for unambiguous identification and characterization. High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure and stereochemistry of such complex biomolecules. This application note outlines the experimental procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Data Presentation

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted chemical shifts based on the analysis of structurally similar compounds and established NMR principles for fatty acyl-CoA derivatives.[2] These values serve as a guide for researchers in assigning spectral peaks.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H23.8 - 4.0q7.0
H42.9 - 3.1m-
H62.4 - 2.6m-
H71.0 - 1.2d7.0
C5=CHa4.8 - 5.0s-
C5=CHb4.8 - 5.0s-
C2-CH₃1.2 - 1.4d7.0
C6-CH₃1.0 - 1.2d7.0
CoA-SH8.5 - 8.7s-
CoA-adenine H28.3 - 8.5s-
CoA-adenine H88.0 - 8.2s-
CoA-ribose H1'6.0 - 6.2d5.0

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C1 (C=O, thioester)198 - 202
C250 - 55
C3 (C=O, ketone)205 - 210
C445 - 50
C5145 - 150
C635 - 40
C720 - 25
C5=CH₂115 - 120
C2-CH₃15 - 20
C6-CH₃20 - 25
CoA carbonsSee standard CoA references

Experimental Protocols

The following protocols are adapted from established methods for the NMR analysis of acyl-CoA esters and other metabolites.[3][4][5]

Sample Preparation
  • Dissolution: Dissolve 1-5 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Buffering: For samples in D₂O, use a phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0) to maintain a stable pH, which is crucial for reproducible chemical shifts of exchangeable protons.

  • Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for organic solvents, for chemical shift referencing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Sequence: A standard one-pulse sequence with presaturation for water suppression (if in D₂O).

    • Acquisition Parameters:

      • Spectral Width: 16 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay: 5 s

      • Number of Scans: 16-64

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2 s

      • Number of Scans: 1024-4096

  • 2D NMR (for structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is critical for assigning quaternary carbons and piecing together molecular fragments.

Data Processing and Analysis
  • Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).

  • Processing Steps:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase correct the spectrum.

    • Perform baseline correction.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TSP or TMS at 0.00 ppm).

  • Integration and Assignment: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign peaks based on their chemical shifts, multiplicities, coupling constants, and correlations observed in 2D NMR spectra.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent buffer Add Buffer and Internal Standard dissolve->buffer transfer Transfer to NMR Tube buffer->transfer nmr_acq Acquire 1D and 2D NMR Spectra transfer->nmr_acq processing Fourier Transform, Phasing, Baseline Correction nmr_acq->processing referencing Chemical Shift Referencing processing->referencing assignment Peak Assignment and Structural Elucidation referencing->assignment

Caption: Workflow for NMR characterization.

Potential Metabolic Context

While the precise metabolic role of this compound is not extensively documented, its structure suggests involvement in fatty acid metabolism, potentially as an intermediate in the degradation of branched-chain fatty acids or in polyketide biosynthesis.[6] A related compound, 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, has been noted in a mouse metabolic model database, hinting at its biological relevance.[7] The diagram below illustrates a hypothetical metabolic relationship.

G branched_fa Branched-Chain Fatty Acid Precursor target 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA branched_fa->target Acyl-CoA Synthetase & other enzymes hydroxy_derivative 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA target->hydroxy_derivative Reductase beta_oxidation Further Metabolism (e.g., Beta-oxidation) hydroxy_derivative->beta_oxidation

Caption: Hypothetical metabolic pathway.

References

Application Notes and Protocols: In Vitro Assays Using 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a derivative of coenzyme A.[1][2] While specific biological activities and detailed in vitro applications of this particular molecule are not extensively documented in publicly available literature, its structure, featuring a reactive methylene group and similarity to other acyl-CoA analogs, suggests its potential as a modulator of enzymes involved in fatty acid metabolism. For instance, similar compounds like 3-methyleneoctanoyl-CoA have been identified as mechanism-based inhibitors of medium-chain acyl-CoA dehydrogenase.[3]

These application notes provide a representative protocol for evaluating the inhibitory potential of this compound against a generic acyl-CoA dehydrogenase. This can serve as a foundational methodology for researchers to investigate its specific biological functions. The protocols and data presentation formats are designed to be adapted for various enzymes that utilize acyl-CoA molecules as substrates.

Potential Applications

Based on its structural characteristics, this compound can be investigated for its role in:

  • Enzyme Inhibition: Particularly for enzymes involved in fatty acid β-oxidation, such as acyl-CoA dehydrogenases.

  • Metabolic Pathway Studies: To understand its impact on cellular energy production and lipid metabolism.

  • Drug Discovery: As a lead compound for the development of therapeutics targeting metabolic disorders.

Quantitative Data Summary

The following table is a template illustrating how to present quantitative data from an in vitro enzyme inhibition assay. The values presented are hypothetical and should be replaced with experimental data.

InhibitorTarget EnzymeIC50 (µM)Inhibition Type
This compoundAcyl-CoA Dehydrogenase (MCAD)15.2 ± 2.1Irreversible
Control Inhibitor (e.g., 3-methyleneoctanoyl-CoA)Acyl-CoA Dehydrogenase (MCAD)5.8 ± 0.9Irreversible

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against a generic medium-chain acyl-CoA dehydrogenase (MCAD). The assay measures the decrease in the rate of reduction of an electron transfer flavoprotein (ETF), which is coupled to the oxidation of the acyl-CoA substrate.

Principle:

Acyl-CoA dehydrogenase catalyzes the initial step of fatty acid β-oxidation, transferring electrons from the acyl-CoA substrate to ETF. The rate of ETF reduction can be monitored by the decrease in its intrinsic fluorescence. An inhibitor will slow down this reaction rate.

Materials:

  • This compound

  • Recombinant medium-chain acyl-CoA dehydrogenase (MCAD)

  • Electron Transfer Flavoprotein (ETF)

  • Octanoyl-CoA (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.2)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 450 nm, Emission: 495 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in potassium phosphate buffer.

    • Prepare working solutions of MCAD, ETF, and octanoyl-CoA in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the potassium phosphate buffer to all wells.

    • Add 10 µL of the various inhibitor dilutions to the test wells. Add 10 µL of buffer with DMSO to the control wells.

    • Add 20 µL of the MCAD enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for potential pre-incubation of the inhibitor with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the octanoyl-CoA substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the fluorometric plate reader.

  • Measurement:

    • Monitor the decrease in fluorescence at an excitation wavelength of 450 nm and an emission wavelength of 495 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence decay curve for each inhibitor concentration.

  • Normalize the rates relative to the control (no inhibitor) to obtain the percent inhibition.

    • % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

FattyAcidBetaOxidation FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCACycle TCA Cycle AcetylCoA->TCACycle Inhibitor 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA Inhibitor->AcylCoA Inhibition

Caption: Hypothetical inhibition of the fatty acid β-oxidation pathway.

Experimental Workflow Diagram

AssayWorkflow Start Start PrepareReagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->PrepareReagents AssaySetup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) PrepareReagents->AssaySetup PreIncubate Pre-incubation (15 min) AssaySetup->PreIncubate InitiateReaction Initiate Reaction (Add Substrate) PreIncubate->InitiateReaction MeasureFluorescence Kinetic Fluorescence Measurement InitiateReaction->MeasureFluorescence DataAnalysis Data Analysis (Calculate Rates, % Inhibition) MeasureFluorescence->DataAnalysis DetermineIC50 Determine IC50 DataAnalysis->DetermineIC50 End End DetermineIC50->End

Caption: Workflow for the in vitro enzyme inhibition assay.

References

Application Notes and Protocols for Polyketide Synthase Assays with 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a wide array of structurally diverse and biologically active natural products.[1][2] The ability to assay the function and substrate specificity of PKS modules is crucial for understanding their mechanisms, engineering novel polyketides, and developing new therapeutic agents.[3][4] This document provides detailed application notes and protocols for conducting in vitro assays with polyketide synthases using the non-standard starter unit, 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.

These protocols are designed to be adaptable for various PKS systems and research objectives, from basic characterization to inhibitor screening. The methodologies described are based on established principles of in vitro PKS reconstitution and analysis.[5][6][7][8][9]

Data Presentation

Table 1: Kinetic Parameters of a Hypothetical PKS Module with this compound
SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
This compound75 ± 515 ± 1.23.3 x 103
Hexanoyl-CoA (Control)50 ± 425 ± 2.08.3 x 103
Malonyl-CoA15 ± 2--
NADPH20 ± 3--

Note: Data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific PKS module and experimental conditions.

Table 2: Product Profile of a Dimodular PKS Assay
Starter UnitExtender UnitMajor ProductProduct Yield (µg/L)
This compoundMalonyl-CoAExpected Diketide150 ± 20
This compoundMethylmalonyl-CoAExpected Methylated Diketide85 ± 15
Hexanoyl-CoA (Control)Malonyl-CoAExpected Diketide (Control)250 ± 30

Note: Product identification would be confirmed by LC-MS analysis. Yields are hypothetical.

Experimental Protocols

Protocol 1: In Vitro Reconstitution and Activity Assay of a PKS Module

This protocol describes the in vitro reconstitution of a purified PKS module (or a multimodular PKS) and the subsequent assay for its activity with the substrate of interest.

Materials:

  • Purified PKS enzyme (e.g., a single module or a larger fragment)

  • This compound (synthesized or procured)

  • Malonyl-CoA or other extender unit CoA thioesters

  • NADPH (if reductive domains are present and active)

  • Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 5 mM TCEP, 20% glycerol

  • Quenching Solution: 10% formic acid or ice-cold ethyl acetate

  • LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

  • Enzyme Preparation: Thaw purified PKS enzyme on ice. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction would consist of:

    • X µL Assay Buffer (to final volume of 100 µL)

    • 10 µL of 10x Malonyl-CoA (final concentration 1 mM)

    • 10 µL of 10x NADPH (final concentration 2 mM, if required)

    • 10 µL of 10x this compound (varied concentrations for kinetics, e.g., 10-200 µM)

    • 10 µL of purified PKS enzyme (final concentration 1-5 µM)

  • Initiation and Incubation: Initiate the reaction by adding the PKS enzyme. Mix gently by pipetting. Incubate at a suitable temperature (e.g., 25-30°C) for a defined period (e.g., 30-120 minutes).

  • Reaction Quenching: Terminate the reaction by adding 10 µL of 10% formic acid or by extracting with an equal volume of ice-cold ethyl acetate.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial for LC-MS analysis to identify and quantify the polyketide product.

Protocol 2: Determination of Kinetic Parameters

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for the PKS enzyme with its substrates.

Procedure:

  • Substrate Titration: Set up a series of reactions as described in Protocol 1. Vary the concentration of one substrate (e.g., this compound) while keeping the concentrations of all other substrates constant and saturating.

  • Time Course: For each substrate concentration, perform a time-course experiment to ensure that the product formation is linear with time. Select a time point within the linear range for subsequent experiments.

  • Initial Velocity Measurement: Run the reactions for the predetermined time and quantify the amount of product formed using LC-MS. Convert the product amount to initial velocity (e.g., µM/min).

  • Data Analysis: Plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax. Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified PKS Enzyme Reaction_Mix Reaction Mixture Assembly Enzyme->Reaction_Mix Substrates Substrates (Starter & Extender CoAs, NADPH) Substrates->Reaction_Mix Buffer Assay Buffer Buffer->Reaction_Mix Incubation Incubation (e.g., 25-30°C) Reaction_Mix->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation LCMS LC-MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (Kinetics, Product ID) LCMS->Data_Analysis

Caption: Experimental workflow for the in vitro PKS assay.

Signaling_Pathway PKS_Substrate 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA PKS_Module Polyketide Synthase Module PKS_Substrate->PKS_Module Polyketide_Product Novel Polyketide PKS_Module->Polyketide_Product Downstream_Enzyme Tailoring Enzyme (e.g., Oxidase, Methyltransferase) Polyketide_Product->Downstream_Enzyme Bioactive_Molecule Bioactive Molecule Downstream_Enzyme->Bioactive_Molecule Target_Protein Cellular Target Protein Bioactive_Molecule->Target_Protein Cellular_Response Cellular Response (e.g., Apoptosis, Anti-proliferation) Target_Protein->Cellular_Response

Caption: Hypothetical signaling pathway involving the PKS product.

References

Application Notes and Protocols: Determining Acyl-CoA Ligase Substrate Specificity for 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA synthetases (ACSs), or acyl-CoA ligases, are a crucial family of enzymes that catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters.[1] This activation is the requisite first step for their participation in numerous metabolic pathways, including β-oxidation, lipid biosynthesis, and protein acylation.[2] The substrate specificity of these enzymes varies widely, with different isoforms preferentially activating fatty acids of specific chain lengths (short, medium, long, and very-long-chain) or with particular structural features, such as branching or aromatic rings.[2][3]

The compound 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid is a structurally complex medium-chain fatty acid derivative. Its potential as a substrate for acyl-CoA ligases is not documented in current literature. Understanding which, if any, acyl-CoA ligase can activate this molecule is a critical first step in elucidating its metabolic fate and physiological role. These application notes provide a comprehensive framework and detailed protocols for expressing, purifying, and kinetically characterizing candidate acyl-CoA ligases to determine their specificity for 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid.

Candidate Enzyme Selection

The structure of 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid—a nine-carbon backbone with methyl branches and a ketone group—suggests that enzymes with an affinity for medium-chain or branched-chain fatty acids are the most promising candidates for investigation.

  • Medium-Chain Acyl-CoA Synthetases (MCAS/ACSMs): These enzymes are known to activate fatty acids in the C6 to C12 range.[4] Some isoforms also exhibit broad specificity, accepting aromatic and other modified carboxylic acids, making them primary candidates.[5]

  • Long-Chain Acyl-CoA Synthetases (ACSLs): Certain ACSL isoforms, such as ACSL1, have been shown to activate branched-chain fatty acids.[6] Isoforms with broader substrate-binding pockets could potentially accommodate the unique structure of the target molecule.

  • Bacterial or Fungal Acyl-CoA Ligases: Enzymes from microbial sources often possess novel substrate specificities and can be more readily expressed and purified, making them excellent tools for initial screening.

Enzymatic Reaction

The fundamental reaction catalyzed by an acyl-CoA ligase is a two-step process involving the formation of an acyl-adenylate intermediate.[2]

Acyl_CoA_Ligase_Reaction sub 2,6-dimethyl-5-methylene- 3-oxo-heptanoic acid prod 2,6-dimethyl-5-methylene- 3-oxo-heptanoyl-CoA sub->prod Acyl-CoA Ligase + Mg2+ atp ATP atp->prod Acyl-CoA Ligase + Mg2+ coa Coenzyme A coa->prod Acyl-CoA Ligase + Mg2+ amp AMP ppi PPi sub_group Substrates prod_group Products Experimental_Workflow start Start: Select Candidate Acyl-CoA Ligase(s) clone Gene Cloning into Expression Vector (e.g., pET) start->clone express Heterologous Expression (e.g., E. coli BL21(DE3)) clone->express purify Protein Purification (e.g., Ni-NTA Chromatography) express->purify characterize Purity & Concentration Check (SDS-PAGE & Bradford Assay) purify->characterize assay Enzyme Activity Assay (Spectrophotometric or HPLC) characterize->assay kinetic Kinetic Analysis: Vary Substrate Concentration assay->kinetic calc Calculate Kinetic Parameters (Km, Vmax, kcat) kinetic->calc compare Compare kcat/Km Values (Novel vs. Known Substrates) calc->compare end End: Determine Substrate Specificity compare->end

References

Application Notes and Protocols for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Stability

2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA is a derivative of coenzyme A. Like other acyl-CoA molecules, it possesses a thioester bond that is susceptible to hydrolysis. The stability of this compound is influenced by temperature, pH, and exposure to air and light.

Key Stability Concerns:

  • Hydrolysis: The thioester bond is prone to hydrolysis, which is accelerated in aqueous solutions, particularly at neutral to alkaline pH.[1] This degradation yields coenzyme A and the corresponding free fatty acid.

  • Oxidation: The methylene group and potentially other parts of the molecule may be susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.

  • Thermal Degradation: Elevated temperatures can increase the rate of both hydrolysis and oxidation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can accelerate degradation.[1]

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereDuration
Solid (Lyophilized Powder) -20°C or -80°CDryLong-term (months)
Aqueous Solution (pH 2-6) -20°C or -80°C (aliquots)Inert (optional)Short-term (days to weeks)
Organic Solvent Solution -20°C or -80°C (aliquots)InertShort to medium-term (weeks)

Table 2: Recommended Solvents for Reconstitution

Solvent SystemApplication SuitabilityNotes
Sterile, Degassed Water or Acidic Buffer (pH 2-6) Direct use in many enzymatic assays.Prone to hydrolysis; solutions should be prepared fresh and used immediately or stored in single-use aliquots at -80°C for a short period.[2]
Dimethyl Sulfoxide (DMSO) Stock solutions for dilution into aqueous buffers.Check for compatibility with downstream applications. May be mixed with water for improved solubility.[3]
Chloroform:Methanol (2:1, v/v) For long-term storage of the dried-down compound.The compound is dissolved, aliquoted, and the solvent is evaporated under a stream of inert gas. The dried residue is stored at -80°C.[1]

Experimental Protocols

This protocol describes the preparation of a stock solution from the solid form of this compound.

Materials:

  • Vial of this compound (lyophilized powder)

  • High-purity, sterile solvent (e.g., degassed water, acidic buffer, or DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile microcentrifuge tubes

  • Pipettes with sterile tips

  • Ice bucket

Procedure:

  • Equilibration: Before opening, allow the vial of the lyophilized powder to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can accelerate hydrolysis.[1]

  • Inert Atmosphere: If possible, perform the subsequent steps in a glove box or under a gentle stream of inert gas to minimize exposure to oxygen.

  • Reconstitution:

    • Carefully open the vial.

    • Add the desired volume of pre-chilled solvent to the vial to achieve the target stock concentration.

    • Gently vortex or pipette up and down to ensure complete dissolution. Keep the solution on ice throughout this process.[1]

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1] The volume of the aliquots should be based on the requirements of a single experiment to avoid freeze-thaw cycles.

  • Inert Gas Overlay: Before sealing the aliquots, flush the headspace of each tube with inert gas.

  • Storage: Immediately store the aliquots at -80°C.

This protocol provides a general workflow for using a freshly prepared or thawed solution of this compound in a typical enzymatic assay.

Materials:

  • Frozen aliquot of this compound stock solution

  • Assay buffer and other reaction components (enzyme, substrates, cofactors)

  • Reaction tubes or microplate

  • Ice bucket

  • Temperature-controlled incubator or spectrophotometer

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution rapidly on ice immediately before use.

  • Dilution: If necessary, prepare working dilutions of the compound in the appropriate ice-cold assay buffer. Keep the diluted solutions on ice at all times.

  • Reaction Setup:

    • On ice, prepare the reaction mixtures in your reaction tubes or microplate. Add all components (buffer, enzyme, other substrates) except for the this compound or the component that will initiate the reaction.

    • Pre-incubate the reaction mixtures at the desired assay temperature.

  • Initiation of Reaction: Start the reaction by adding the this compound working solution to the reaction mixtures.

  • Data Acquisition: Immediately transfer the reaction to the detection instrument (e.g., spectrophotometer, fluorometer) and begin data collection.

  • Post-Experiment: Discard any unused thawed stock or working solutions. Do not refreeze.

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experimentation receive Receive Compound (Lyophilized Powder) equilibrate Equilibrate to Room Temp receive->equilibrate store_powder Store at -80°C (Unopened Vial) receive->store_powder reconstitute Reconstitute in Solvent (on ice) equilibrate->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Aliquot on Ice store_solution->thaw prepare_working Prepare Working Solution thaw->prepare_working discard Discard Unused Solution thaw->discard setup_assay Set Up Assay Reaction prepare_working->setup_assay initiate_reaction Initiate Reaction setup_assay->initiate_reaction analyze Analyze Results initiate_reaction->analyze G start Compound Status is_solid Is it in solid (powder) form? start->is_solid store_powder Store at -80°C in a desiccator. is_solid->store_powder Yes use_immediately Use immediately in experiment is_solid->use_immediately No (in solution) reconstitute_q Need to make a solution? store_powder->reconstitute_q reconstitute_protocol Follow Reconstitution Protocol: - Equilibrate to RT - Use cold solvent - Work on ice reconstitute_q->reconstitute_protocol Yes reconstitute_q->use_immediately No storage_duration Storage Duration? reconstitute_protocol->storage_duration short_term Short-term (days): - Aliquot - Store at -80°C storage_duration->short_term Short long_term Long-term (weeks+): - Dissolve in organic solvent - Aliquot, dry down - Store residue at -80°C storage_duration->long_term Long short_term->use_immediately long_term->reconstitute_protocol Reconstitute residue

References

Application Notes and Protocols: Isotopic Labeling of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biochemical pathways. The use of stable isotopes, such as ¹³C, ¹⁵N, and ²H, allows for the elucidation of metabolic fluxes and the identification of novel metabolites without the need for radioactive materials[1][2][3]. This document provides detailed application notes and protocols for the isotopic labeling of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a coenzyme A derivative[4][5][6], for use in metabolic studies. The protocols outlined below are based on established methods for the synthesis and analysis of acyl-CoA thioesters[7][8][9][10].

This compound is structurally suggestive of an intermediate in polyketide or branched-chain fatty acid metabolism. By introducing isotopically labeled precursors, researchers can track the incorporation of these labels into the target molecule and its subsequent downstream metabolites, providing valuable insights into its metabolic fate and the enzymes involved.

Key Applications

  • Metabolic Pathway Elucidation: Tracing the conversion of the labeled this compound to downstream metabolites to map out novel or poorly characterized metabolic pathways.

  • Enzyme Substrate Specificity: Determining if specific enzymes in a proposed pathway utilize this compound as a substrate.

  • Metabolic Flux Analysis: Quantifying the rate of synthesis and consumption of this compound under different physiological or pathological conditions.

  • Drug Discovery: Screening for inhibitors of enzymes involved in the metabolism of this compound.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled 2,6-Dimethyl-5-methylene-3-oxo-heptanoic Acid

The first step is to synthesize the isotopically labeled carboxylic acid precursor. A plausible retrosynthetic analysis suggests that a labeled precursor like [¹³C₃]-acetone or [¹³C₄]-isobutyryl chloride could be used. This protocol outlines a general approach.

Materials:

  • Isotopically labeled precursor (e.g., [¹³C₃]-acetone or [¹³C₄]-isobutyryl chloride)

  • Appropriate reaction solvents (e.g., THF, diethyl ether)

  • Reagents for carbon-carbon bond formation (e.g., Grignard reagents, organolithium reagents)

  • Reagents for oxidation and functional group manipulation

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Precursor Activation: Activate the isotopically labeled precursor for subsequent coupling reactions. For example, convert a labeled carboxylic acid to its corresponding acid chloride or activate an alkyl halide for Grignard reagent formation.

  • Carbon Chain Elongation: Perform a series of carbon-carbon bond-forming reactions to assemble the backbone of 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid. The specific reactions will depend on the chosen labeled precursor.

  • Functional Group Interconversion: Introduce the ketone and methylene functionalities through appropriate oxidation and olefination reactions.

  • Purification: Purify the final isotopically labeled 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid using techniques such as column chromatography or preparative HPLC.

  • Characterization: Confirm the structure and isotopic enrichment of the synthesized acid by NMR and high-resolution mass spectrometry.

Protocol 2: Chemo-enzymatic Synthesis of Isotopically Labeled this compound

This protocol describes the coupling of the isotopically labeled carboxylic acid with Coenzyme A (CoA).

Materials:

  • Isotopically labeled 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid

  • Coenzyme A trilithium salt

  • N,N'-Carbonyldiimidazole (CDI) or other coupling agents

  • Anhydrous solvent (e.g., THF)

  • Aqueous buffer (e.g., sodium bicarbonate)

  • HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid: Dissolve the isotopically labeled 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid in an anhydrous solvent. Add a coupling agent like CDI to form the acyl-imidazole intermediate. This reaction is typically carried out under an inert atmosphere.

  • Coupling with Coenzyme A: In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous buffer. Add the activated acyl-imidazole solution to the CoA solution. The pH of the reaction mixture should be maintained between 7.5 and 8.0.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC, observing the formation of the acyl-CoA product.

  • Purification: Purify the isotopically labeled this compound using reversed-phase HPLC.

  • Quantification and Storage: Determine the concentration of the purified product by UV absorbance at 260 nm. Lyophilize the product and store it at -80°C.

Protocol 3: Metabolic Labeling and Sample Preparation

This protocol outlines the steps for introducing the labeled acyl-CoA into a biological system and preparing samples for analysis.

Materials:

  • Cell culture or organism of interest

  • Isotopically labeled this compound

  • Extraction solvent (e.g., cold methanol/water)

  • Internal standards (e.g., commercially available labeled acyl-CoAs or a SILEC-generated labeled cell extract)[11][12]

  • Centrifuge

  • Lyophilizer

Procedure:

  • Introduction of Labeled Substrate: Introduce the isotopically labeled this compound to the biological system. This can be done by direct addition to cell culture media, microinjection, or other appropriate delivery methods.

  • Metabolic Incubation: Incubate the system for a predetermined period to allow for the metabolism of the labeled compound.

  • Metabolite Extraction: Quench the metabolism and extract the metabolites using a cold extraction solvent.

  • Sample Preparation: Centrifuge the extract to pellet cellular debris. Collect the supernatant and, if necessary, add internal standards for quantification. Lyophilize the samples to dryness.

  • Reconstitution: Reconstitute the dried extracts in a solvent compatible with LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Labeled Metabolites

This protocol describes the analytical method for detecting and quantifying the isotopically labeled this compound and its downstream metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

LC Method:

  • Column: A C18 reversed-phase column is typically used for acyl-CoA analysis.

  • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high organic phase concentration.

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for the labeled and unlabeled this compound and its expected metabolites. A common fragmentation for acyl-CoAs is the neutral loss of the CoA moiety.

Data Presentation

Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Labeling
Unlabeled this compound[M+H]⁺[M+H - 507]⁺None
[¹³C₄]-2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA[M+H+4]⁺[M+H+4 - 507]⁺¹³C₄
Hypothetical Metabolite A[Metabolite A+H]⁺Specific FragmentNone
[¹³C₄]-Hypothetical Metabolite A[Metabolite A+H+4]⁺Specific Fragment¹³C₄

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_metabolism Metabolic Study cluster_analysis Analysis labeled_precursor Isotopically Labeled Precursor labeled_acid Labeled 2,6-Dimethyl-5-methylene- 3-oxo-heptanoic Acid labeled_precursor->labeled_acid Chemical Synthesis labeled_coa Labeled 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA labeled_acid->labeled_coa Chemo-enzymatic Coupling biological_system Biological System (e.g., Cells) labeled_coa->biological_system Introduction of Tracer extraction Metabolite Extraction biological_system->extraction Metabolic Incubation lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis end end data_analysis->end Metabolic Insights

Caption: Experimental workflow for metabolic studies.

metabolic_pathway labeled_coa Labeled 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA metabolite_a Labeled Metabolite A labeled_coa->metabolite_a Enzyme 1 metabolite_b Labeled Metabolite B metabolite_a->metabolite_b Enzyme 2 end_product Labeled End Product metabolite_b->end_product Enzyme 3

Caption: Hypothetical metabolic pathway.

Conclusion

The isotopic labeling of this compound provides a powerful tool for investigating its role in metabolism. The protocols and guidelines presented here offer a framework for the synthesis, application, and analysis of this labeled compound. Successful implementation of these methods will enable researchers to gain a deeper understanding of the metabolic pathways involving this unique acyl-CoA derivative, potentially leading to new discoveries in basic science and drug development.

References

Troubleshooting & Optimization

Stability issues of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to the stability of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the most likely causes?

A1: Acyl-CoA thioesters, such as this compound, are inherently unstable in aqueous solutions.[1] The primary causes of degradation are:

  • Hydrolysis: The thioester bond is highly susceptible to hydrolysis, which yields coenzyme A and the corresponding free fatty acid (2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid). This process is significantly accelerated at neutral to alkaline pH.[2]

  • Oxidation: The methylene group within the molecule is prone to oxidation, especially when exposed to air and light.[2]

  • Enzymatic Degradation: If your solution is prepared from or used in biological matrices (e.g., cell lysates), endogenous enzymes like thioesterases can rapidly degrade the compound.[3][4] It is crucial to halt all enzymatic activity immediately during sample preparation, for instance, by freeze-clamping tissues in liquid nitrogen.[4]

Q2: What is the optimal pH and solvent for storing and handling my acyl-CoA solution to ensure stability?

A2: To minimize degradation, acyl-CoA solutions should be prepared and stored under slightly acidic conditions. A pH range of 4 to 6 is recommended to reduce the rate of hydrolysis.[2] For reconstitution of dry samples, methanol has been shown to provide the best stability for acyl-CoA analytes.[5] Aqueous solutions are generally less stable, though a solution of 50% methanol in 50 mM ammonium acetate at pH 7 has also been noted as an exception where stability is maintained.[5] For long-term storage, it is best to store the compound as a dry pellet at -80°C and reconstitute it just before use.[1][4]

Q3: How can I minimize oxidation of this compound during my experiments?

Q4: Can I use standard plastic labware for handling this compound?

A4: While standard polypropylene tubes can be used for short-term handling, for storage, it is recommended to use plastic vessels made of PFA (perfluoroalkoxy) or FEP (fluorinated ethylene propylene) to ensure better stability.[6] When preparing stock solutions, use vials with Teflon-lined caps to ensure a tight seal and prevent air exchange.[2]

Stability Data Summary

The stability of acyl-CoA thioesters is highly dependent on the solvent, pH, and temperature. The following table summarizes the stability of various acyl-CoAs in different solutions, which can serve as a general guideline.

Solvent/Buffer CompositionpHStability at 4°C over 24 hoursKey Findings
MethanolN/AHighMethanol was found to be the best solvent for reconstituting dry samples, providing the highest stability for acyl-CoA analytes.[5]
50% Methanol / 50% 50 mM Ammonium Acetate7.0HighThis aqueous/organic mixture maintained the stability of acyl-CoAs over the tested period.[5]
Water~7.0LowSignificant degradation was observed for most acyl-CoAs in pure water.[5]
50 mM Ammonium Acetate7.0LowSimilar to pure water, this aqueous buffer led to notable deterioration of the compounds.[5]
50 mM Ammonium Acetate6.8Moderate to HighA slightly acidic pH (6.8) improves stability compared to neutral pH. This condition is often used for LC-MS analysis.[7]
50% Methanol / 50% 50 mM Ammonium Acetate3.5LowStrongly acidic conditions can also lead to the degradation of acyl-CoAs.[5]

Degradation and Troubleshooting Visualizations

The following diagrams illustrate the potential degradation pathways, a recommended experimental workflow for stability testing, and a troubleshooting guide for common issues.

parent 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA hydrolysis Hydrolysis (H₂O, pH > 6) parent->hydrolysis oxidation Oxidation (O₂, light) parent->oxidation acid 2,6-Dimethyl-5-methylene- 3-oxo-heptanoic Acid hydrolysis->acid coa Coenzyme A (free thiol) hydrolysis->coa oxidized_product Oxidized Product(s) oxidation->oxidized_product

Caption: Potential degradation pathways for this compound.

start Prepare Stock Solution (e.g., in Methanol or acidic buffer) t0 Initial Analysis (Time = 0) (HPLC-UV or LC-MS/MS) start->t0 incubate Incubate Solution under Desired Test Conditions (Temp, Light, pH) t0->incubate Record baseline peak area (100%) timepoint Time-Point Analysis (e.g., 4h, 24h, 48h, 1 week) (HPLC-UV or LC-MS/MS) incubate->timepoint compare Compare Peak Area of Intact Compound to Time 0 timepoint->compare end Determine Stability Profile compare->end

Caption: Experimental workflow for assessing solution stability.

issue Issue: Poor or Inconsistent Experimental Results cause_hydrolysis Potential Cause: Hydrolysis issue->cause_hydrolysis Observation: Extra peaks in chromatogram (Free Acid, CoA) cause_oxidation Potential Cause: Oxidation issue->cause_oxidation Observation: Loss of parent compound signal, unidentified new peaks cause_enzymatic Potential Cause: Enzymatic Degradation issue->cause_enzymatic Observation: Rapid signal loss in biological samples solution_ph Solution: - Use acidic buffer (pH 4-6) - Reconstitute just before use - Store dry at -80°C cause_hydrolysis->solution_ph solution_inert Solution: - Use deoxygenated solvents - Purge vial headspace with N₂/Ar - Avoid vigorous shaking cause_oxidation->solution_inert solution_quench Solution: - Rapidly quench metabolic activity (e.g., liquid N₂) - Use protein precipitation methods cause_enzymatic->solution_quench

Caption: Troubleshooting guide for stability issues.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method to assess the stability of a prepared this compound solution over time using High-Performance Liquid Chromatography (HPLC).[2]

Materials:

  • Prepared stock solution of the acyl-CoA ester

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0):

    • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL).

    • Inject the diluted sample onto the HPLC system.

    • Run a gradient elution program to separate the intact acyl-CoA from potential degradation products. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Monitor the elution at 254 nm or 260 nm.[2][3] The intact acyl-CoA will have a characteristic retention time.

    • Record the peak area of the intact acyl-CoA. This serves as the baseline (100% integrity).

  • Incubation:

    • Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure, different buffers).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 4 hours, 24 hours, 1 week), withdraw an aliquot of the stock solution.[5]

    • Analyze by HPLC using the same method as the initial analysis.

    • Record the peak area of the intact acyl-CoA.

  • Data Analysis:

    • Calculate the percentage of the remaining intact acyl-CoA at each time point relative to the Time 0 sample.

    • Plot the percentage of intact compound versus time to determine the stability profile under the tested conditions.

Protocol 2: General Sample Reconstitution and Preparation

This protocol provides best practices for reconstituting and preparing acyl-CoA samples for analysis to ensure maximum stability.[4][5]

Procedure:

  • Reconstitution of Dry Compound:

    • Equilibrate the vial containing the dry acyl-CoA pellet to room temperature before opening to prevent condensation.

    • Reconstitute the pellet in an appropriate volume of cold solvent. Methanol is often preferred for stability.[5] Alternatively, use a slightly acidic buffer (pH 4-6).

    • Gently swirl the vial to dissolve the compound. Avoid vigorous vortexing.

  • Sample Preparation from Biological Matrices (e.g., Cell Lysates):

    • Metabolic Quenching: To prevent enzymatic degradation, immediately halt metabolic activity. For adherent cells, wash with ice-cold PBS before adding a cold extraction solvent. For tissues, freeze-clamp in liquid nitrogen.[4]

    • Extraction: Homogenize the sample in a cold organic solvent mixture (e.g., acetonitrile/methanol/water) to simultaneously precipitate proteins and extract acyl-CoAs.[4][8]

    • Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C.[4]

    • Drying: Transfer the supernatant to a new tube and dry completely in a vacuum concentrator. This step is crucial for concentrating the sample and improving stability.[4]

    • Storage: Store the dried extract pellet at -80°C until final analysis.

    • Final Reconstitution: Just prior to analysis (e.g., by LC-MS/MS), reconstitute the dried pellet in a suitable solvent, such as a buffer at pH 6.8 or a methanol/water mixture.[7]

References

Degradation products of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Acyl-CoA Compounds

Welcome to the technical support center for the analysis of acyl-CoA compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental analysis of acyl-CoAs, such as 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing acyl-CoA molecules by mass spectrometry?

Researchers often face several challenges during the analysis of acyl-CoAs. These molecules can be present in low concentrations in biological samples and are susceptible to degradation.[1][2] Common issues include poor signal intensity, high background noise, adduct formation, and poor chromatographic resolution due to the structural similarity of different acyl-CoA species.[1][2][3]

Q2: I'm observing very low signal intensity for my acyl-CoA analytes. What are the possible causes and solutions?

Low signal intensity in LC-MS/MS analysis of acyl-CoAs can stem from several factors, including sample preparation, matrix effects, and suboptimal instrument settings.[1]

  • Sample Quality and Preparation: Acyl-CoAs are unstable and can degrade if not handled properly. It is crucial to process samples quickly on ice and store them at -80°C.[1] For cleaner extracts, solid-phase extraction (SPE) is a highly recommended sample cleanup procedure to remove interfering substances from the biological matrix.[1]

  • Chromatographic Conditions: Optimizing the liquid chromatography (LC) method is key to separating analytes from the matrix. A C18 reversed-phase column is commonly used and effective for this purpose.[1]

  • Mass Spectrometer Settings: The choice of ionization mode and source parameters significantly impacts signal intensity. For short-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally more sensitive.[1]

Q3: My mass spectrometry data shows multiple peaks for a single acyl-CoA species. What could be the reason?

The presence of multiple peaks for a single acyl-CoA is often due to the formation of adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), or with reagents like dithiothreitol ([M+DTT]⁺).[3]

To mitigate adduct formation:

  • Use high-purity, MS-grade solvents and reagents.[3]

  • Switch from glass to polypropylene autosampler vials to reduce leaching of sodium and other ions.[3]

  • Acidify the mobile phase with a volatile acid like formic or acetic acid to favor the formation of the protonated molecule [M+H]⁺.[3]

  • If using DTT as a reducing agent, consider replacing it with Tris(2-carboxyethyl)phosphine (TCEP), which is less prone to forming adducts.[3]

Q4: How can I improve the chromatographic resolution of my acyl-CoA samples?

Poor chromatographic resolution is a common problem due to the structural similarities of acyl-CoAs.[2] Here are some strategies to improve separation:

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase is critical. Operating at a higher pH (e.g., 10.5 with ammonium hydroxide) or a slightly acidic pH can improve peak shape and resolution.[2] The use of ion-pairing agents can also neutralize the charge on the phosphate group, improving retention and resolution.[2]

  • Column and System Parameters: A C18 column is a good starting point for short- to long-chain acyl-CoAs.[2] Optimizing the gradient elution and flow rate can also enhance separation.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Poor Signal Intensity or High Background Noise in LC-MS/MS
Possible Cause Solution Reference
Sample Degradation Process samples quickly on ice and store at -80°C. Reconstitute dried extracts immediately before analysis.[1]
Matrix Effects Implement a robust sample cleanup procedure like Solid-Phase Extraction (SPE). Optimize the LC method to separate analytes from the matrix.[1]
Suboptimal MS Settings Use positive ion mode ESI for short-chain acyl-CoAs. Optimize source parameters like capillary voltage, gas flow, and temperature.[1]
Issue 2: Poor Chromatographic Resolution
Possible Cause Solution Reference
Structural Similarity Optimize the gradient slope in your LC method. A shallower gradient can improve separation of closely eluting peaks.[2]
Peak Tailing Use an ion-pairing agent to shield the phosphate groups. Adjust the mobile phase pH or increase the buffer strength.[2]
Column Issues Consider a column with a smaller particle size or a different chemistry. Ensure the column is not contaminated.[2]

Experimental Protocols

General Protocol for Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol is a general guideline and may need to be optimized for specific acyl-CoA molecules and sample types.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable ice-cold buffer.

    • Perform protein precipitation, typically with a cold organic solvent.

    • For cleaner samples, use Solid-Phase Extraction (SPE) to remove interfering lipids and other molecules.[1]

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column.[1]

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent or an adjusted pH to improve peak shape and resolution.[2]

  • Mass Spectrometry (MS):

    • Use an electrospray ionization (ESI) source, typically in positive ion mode for better sensitivity with short-chain acyl-CoAs.[1]

    • For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using a neutral loss scan of 506.9 as a characteristic fragmentation for acyl-CoAs.

Visualizations

Troubleshooting_Workflow_Signal_Intensity start Low Signal Intensity or High Background Noise sample_prep Check Sample Preparation start->sample_prep lc_cond Optimize LC Conditions start->lc_cond ms_settings Optimize MS Settings start->ms_settings solution1 Use SPE for cleanup. Process on ice. sample_prep->solution1 solution2 Adjust gradient. Use C18 column. lc_cond->solution2 solution3 Use ESI positive mode. Optimize source parameters. ms_settings->solution3 end_node Signal Improved solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low signal intensity in acyl-CoA analysis.

Troubleshooting_Workflow_Resolution start Poor Chromatographic Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Check Column & System Parameters start->column_params solution1 Adjust pH. Add ion-pairing agent. mobile_phase->solution1 solution2 Use C18 column. Optimize flow rate. column_params->solution2 end_node Resolution Improved solution1->end_node solution2->end_node

Caption: Troubleshooting workflow for poor chromatographic resolution of acyl-CoAs.

References

Technical Support Center: 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Thioester

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA thioester is showing signs of degradation. What is the likely cause?

A1: The most common cause of degradation for thioesters is hydrolysis of the thioester bond. Thioesters are generally less stable than their oxygen ester counterparts and are susceptible to cleavage by water, especially under non-optimal pH and temperature conditions.[1][2] The carbonyl carbon of a thioester has a greater partial positive charge, making it more favorable for a nucleophile like water to attack.[1][2]

Q2: What are the primary factors that influence the rate of hydrolysis of my thioester?

A2: Several factors can influence the rate of hydrolysis:

  • pH: Thioester hydrolysis is significantly affected by pH. The rate of hydrolysis can be accelerated by both acidic and basic conditions.[3][4]

  • Temperature: Higher temperatures will generally increase the rate of hydrolysis.

  • Buffers and other reagents: Certain buffer components or other reagents in your solution can act as nucleophiles and catalyze hydrolysis. For example, the reducing agent tris(2-carboxyethyl)phosphine (TCEP) has been shown to increase the rate of thioester hydrolysis.[5][6]

  • Enzymatic contamination: The presence of thioesterases or other enzymes with hydrolytic activity can rapidly degrade your compound.

Q3: How can I store my this compound thioester to minimize hydrolysis?

A3: To minimize hydrolysis during storage, it is crucial to control the storage conditions. While specific guidelines for your compound are unavailable, general recommendations for thioesters include:

  • Low Temperature: Store the compound at low temperatures, such as -20°C or -80°C.

  • Anhydrous Conditions: If possible, store the compound as a lyophilized powder or in an anhydrous organic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7]

  • pH Control: If aqueous solutions are necessary, use a slightly acidic buffer (pH 6.0-6.5) and prepare fresh solutions before use.[7] Avoid basic conditions.

Q4: What analytical techniques can I use to monitor the hydrolysis of my thioester?

A4: Several analytical techniques can be employed to monitor the extent of hydrolysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method to separate the intact thioester from its hydrolysis products (the carboxylic acid and Coenzyme A).[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the thioester and the appearance of signals from the hydrolysis products.[3][4]

  • UV-Vis Spectrophotometry: While the thioester bond itself doesn't have a strong, unique absorbance, you can monitor changes in the UV-Vis spectrum, especially if the hydrolysis product has a different absorbance profile. Some assays use reagents that react with the free thiol generated upon hydrolysis to produce a colored or fluorescent product.[4][5]

  • Mass Spectrometry: Mass spectrometry can be used to identify the parent thioester and its hydrolysis products, confirming degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no activity of the thioester in my assay. Hydrolysis of the thioester prior to or during the experiment.Verify the integrity of your stock solution using an analytical method like HPLC or mass spectrometry. Prepare fresh solutions for your experiments. Optimize the pH of your reaction buffer to be slightly acidic if the experimental conditions allow.
Inconsistent results between experiments. Variable hydrolysis of the thioester due to differences in incubation times, temperatures, or solution preparation.Standardize all experimental parameters, including incubation times, temperatures, and the age of the solutions. Always prepare fresh working solutions from a validated stock.
Appearance of unexpected peaks in HPLC or mass spectrometry analysis. Degradation of the thioester into its corresponding carboxylic acid and Coenzyme A.Confirm the identity of the unexpected peaks by comparing them to the expected hydrolysis products. Implement the preventative measures described in the FAQs to minimize hydrolysis.
Rapid loss of thioester concentration in aqueous buffer. The pH of the buffer is too high or too low. The buffer contains components that catalyze hydrolysis.Measure the pH of your buffer and adjust it to a more neutral or slightly acidic range (pH 6.0-7.0) if possible. If you suspect a buffer component is the issue, try a different buffer system. For example, if using a buffer with primary amine groups, consider switching to one without.

Experimental Protocols

General Protocol for Monitoring Thioester Hydrolysis by HPLC

This protocol provides a general framework for monitoring the hydrolysis of this compound. The specific conditions will need to be optimized for your particular compound and HPLC system.

Objective: To determine the rate of hydrolysis of the thioester under specific buffer and temperature conditions.

Materials:

  • This compound thioester

  • Buffer of interest (e.g., phosphate-buffered saline, Tris buffer) at various pH values

  • HPLC system with a suitable C18 column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Mobile phase B: Acetonitrile with 0.1% TFA or formic acid

  • Quenching solution (e.g., 10% formic acid or another strong acid)

Procedure:

  • Prepare a stock solution of the thioester in an appropriate anhydrous solvent (e.g., DMSO or DMF).

  • Initiate the hydrolysis reaction: Dilute the thioester stock solution into the buffer of interest at the desired temperature to a final concentration suitable for HPLC analysis.

  • Time points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction: Immediately mix the aliquot with the quenching solution to stop the hydrolysis.

  • HPLC analysis: Inject the quenched sample onto the HPLC system.

  • Develop a gradient: Use a suitable gradient of mobile phase A and B to separate the intact thioester from its hydrolysis products. For example, a linear gradient from 5% to 95% mobile phase B over 20 minutes.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the thioester or its hydrolysis products absorb (e.g., around 260 nm for the adenine moiety of CoA).

  • Data analysis: Integrate the peak areas for the intact thioester at each time point. Plot the natural logarithm of the thioester concentration versus time. The negative of the slope of this line will give you the pseudo-first-order rate constant for hydrolysis.

Visualizations

Hydrolysis_Pathway Thioester This compound TransitionState Tetrahedral Intermediate Thioester->TransitionState Nucleophilic Attack Water H₂O Water->TransitionState Products Carboxylic Acid + Coenzyme A-SH TransitionState->Products Collapse

Caption: Proposed pathway for the hydrolysis of the thioester.

Troubleshooting_Workflow Start Experiment Shows Thioester Degradation CheckStorage Verify Storage Conditions (Temp, Solvent, pH) Start->CheckStorage AnalyzeStock Analyze Stock Solution (HPLC, MS) CheckStorage->AnalyzeStock StockOK Stock is Intact AnalyzeStock->StockOK Intact StockDegraded Stock is Degraded AnalyzeStock->StockDegraded Degraded CheckAssay Review Assay Conditions (Buffer pH, Temp, Reagents) StockOK->CheckAssay NewStock Prepare Fresh Stock Under Optimal Conditions StockDegraded->NewStock NewStock->Start OptimizeAssay Optimize Assay to Minimize In-assay Hydrolysis CheckAssay->OptimizeAssay End Problem Resolved OptimizeAssay->End

Caption: A workflow for troubleshooting thioester degradation.

References

Technical Support Center: Optimizing Enzymatic Reactions with Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common problems researchers may face during enzymatic assays involving acyl-CoA compounds.

Problem Potential Cause Recommended Solution
Low or No Enzyme Activity Substrate Degradation: Acyl-CoA esters, particularly those with complex structures, can be susceptible to hydrolysis.1. Prepare fresh solutions of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA before each experiment. 2. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Maintain a stable pH in your reaction buffer, as extreme pH can accelerate hydrolysis.
Enzyme Instability or Inactivation: The enzyme may be unstable under the assay conditions or may have lost activity during storage.1. Ensure the enzyme is stored at the recommended temperature and in a suitable buffer containing stabilizing agents like glycerol or BSA. 2. Perform a control reaction with a known, stable substrate to verify enzyme activity. 3. Optimize buffer conditions (pH, ionic strength) for your specific enzyme.
Sub-optimal Cofactor Concentration: Many enzymes that utilize acyl-CoA substrates require cofactors (e.g., NAD+, FAD, Mg2+) for their activity.1. Verify the required cofactors for your enzyme from the literature or supplier's datasheet. 2. Titrate the cofactor concentration to determine the optimal level for your assay.
High Background Signal Non-Enzymatic Reaction: The acyl-CoA substrate may be reacting non-enzymatically with other components in the assay mixture.1. Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction. 2. Subtract the background rate from the rate of the enzymatic reaction. 3. If the background is too high, consider modifying the assay conditions (e.g., pH, temperature) to minimize it.
Contaminating Enzymes: The enzyme preparation may be contaminated with other enzymes that can react with the substrate or detection reagents.1. Use a highly purified enzyme preparation. 2. If possible, assay for common contaminating enzyme activities.
Poor Reproducibility Inconsistent Substrate Concentration: Inaccurate pipetting of the viscous acyl-CoA stock solution can lead to variability.1. Use positive displacement pipettes for accurate handling of viscous solutions. 2. Prepare a larger volume of the reaction master mix to minimize pipetting errors between replicates.
Variable Enzyme Activity: The enzyme may be losing activity over the course of the experiments.1. Prepare fresh enzyme dilutions for each experiment. 2. Keep the enzyme on ice at all times.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: Due to the potential for hydrolysis, it is recommended to prepare stock solutions of this compound in an appropriate aqueous buffer at a slightly acidic pH (around 5-6) to improve stability. For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Q2: What are the key parameters to consider when optimizing the buffer conditions for an enzymatic reaction with an acyl-CoA substrate?

A2: The optimal buffer conditions will depend on the specific enzyme. Key parameters to consider include:

  • pH: Most enzymes have a narrow optimal pH range for activity.

  • Ionic Strength: The salt concentration can affect enzyme structure and activity.

  • Detergents: In some cases, a mild non-ionic detergent (e.g., Triton X-100) may be required to maintain the solubility of the substrate or enzyme.

  • Reducing Agents: If the enzyme contains sensitive cysteine residues, the inclusion of a reducing agent like DTT or TCEP may be necessary.

Q3: My enzyme shows substrate inhibition with this compound. What can I do?

A3: Substrate inhibition is a common phenomenon. To address this:

  • Determine the optimal substrate concentration range: Perform a substrate titration experiment to identify the concentration at which the enzyme exhibits maximum activity before inhibition occurs.

  • Modify assay conditions: Changes in pH, ionic strength, or temperature can sometimes alleviate substrate inhibition.

  • Use a shorter reaction time: Measure initial velocities at a time point where substrate depletion is minimal and the inhibitory effects are less pronounced.

Experimental Protocols

While a specific protocol for this compound is not available, here is a generalized protocol for a spectrophotometric assay of an acyl-CoA dehydrogenase, which can be adapted.

Generalized Acyl-CoA Dehydrogenase Activity Assay

This protocol is based on the reduction of a reporter dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

Materials:

  • Enzyme: Purified acyl-CoA dehydrogenase

  • Substrate: this compound

  • Electron Transfer Flavoprotein (ETF)

  • DCPIP (2,6-dichlorophenolindophenol)

  • Coenzyme Q10

  • Tricine buffer

  • EDTA

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tricine buffer (pH 7.8), EDTA, Coenzyme Q10, and DCPIP.

  • Add the enzyme and ETF to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the this compound substrate.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

  • Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of DCPIP.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Solution mix_reagents Mix Buffer, Enzyme, Cofactors prep_substrate->mix_reagents prep_enzyme Prepare Enzyme and Cofactors prep_enzyme->mix_reagents prep_buffer Prepare Reaction Buffer prep_buffer->mix_reagents incubate Pre-incubate mix_reagents->incubate add_substrate Initiate with Substrate incubate->add_substrate monitor Monitor Reaction add_substrate->monitor calc_rate Calculate Initial Rate monitor->calc_rate plot_data Plot Data calc_rate->plot_data det_params Determine Kinetic Parameters plot_data->det_params

Caption: A generalized experimental workflow for an enzymatic assay.

troubleshooting_logic start Low/No Enzyme Activity check_substrate Is the substrate solution fresh? start->check_substrate check_enzyme Is the enzyme active? check_substrate->check_enzyme Yes remake_substrate Prepare fresh substrate check_substrate->remake_substrate No check_cofactors Are cofactors present and optimal? check_enzyme->check_cofactors Yes control_reaction Run control with known substrate check_enzyme->control_reaction No optimize_cofactors Titrate cofactor concentrations check_cofactors->optimize_cofactors No success Problem Resolved check_cofactors->success Yes remake_substrate->check_enzyme control_reaction->check_cofactors optimize_cofactors->success

Caption: A troubleshooting flowchart for low or no enzyme activity.

Troubleshooting low yields in 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses potential issues you might encounter during the synthesis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, focusing on reaction steps leading to the formation of the carbon skeleton and the final CoA ligation.

Q1: I am observing a low yield of the heptanoyl precursor before CoA ligation. What are the potential causes and solutions?

Low yields of the 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid or a corresponding activated ester can be attributed to several factors, primarily related to side reactions and incomplete conversions.

Potential Causes & Troubleshooting Steps:

  • Side Reactions at the Methylene Group: The exocyclic methylene group is susceptible to isomerization, polymerization, or Michael addition.

    • Isomerization: Under acidic or basic conditions, the double bond can migrate to a more stable internal position.

      • Solution: Maintain neutral pH during workup and purification. Use buffered reaction conditions if possible.

    • Polymerization: The activated double bond can lead to oligomerization.

      • Solution: Use a radical inhibitor (e.g., BHT) if a radical pathway is suspected. Keep the concentration of the reactant low.

    • Michael Addition: Nucleophiles in the reaction mixture can add to the methylene group.

      • Solution: Ensure all reagents and solvents are pure and free from nucleophilic impurities. Protect other functional groups if necessary.

  • Incomplete Aldol Condensation (if applicable as a synthetic step): If the carbon skeleton is assembled via an aldol-type reaction to form the β-keto group, incomplete reaction or retro-aldol cleavage can lower the yield.

    • Solution: Optimize reaction time, temperature, and stoichiometry of the base or acid catalyst. Consider using a different catalyst or solvent system.

  • Steric Hindrance: The methyl groups at positions 2 and 6 can sterically hinder the reaction.

    • Solution: Employ more reactive reagents or catalysts. Increase reaction temperature, but monitor for side reactions.

Troubleshooting Workflow for Low Precursor Yield

G start Low Yield of Heptanoyl Precursor check_purity Analyze Crude Product by NMR/MS for Side Products start->check_purity isomerization Isomerization of Methylene Group? check_purity->isomerization polymerization Polymerization? isomerization->polymerization No sol_isomerization Adjust pH during workup Use buffered conditions isomerization->sol_isomerization Yes incomplete_reaction Incomplete Reaction? polymerization->incomplete_reaction No sol_polymerization Add radical inhibitor Lower reactant concentration polymerization->sol_polymerization Yes sol_incomplete_reaction Optimize reaction time/temp Change catalyst/solvent incomplete_reaction->sol_incomplete_reaction Yes end Improved Yield sol_isomerization->end sol_polymerization->end sol_incomplete_reaction->end

Caption: A flowchart for troubleshooting low yields of the heptanoyl precursor.

Q2: The final CoA ligation step is inefficient. How can I improve the yield of this compound?

The formation of the thioester bond with Coenzyme A can be challenging due to the instability of the starting materials and the product, as well as potential side reactions with the complex CoA molecule.

Potential Causes & Troubleshooting Steps:

  • Poor Activation of the Carboxylic Acid: The carboxylic acid of the heptanoyl precursor must be activated for the reaction with the thiol group of CoA.

    • Solution:

      • Carbodiimide Method (e.g., EDC): Ensure EDC is fresh and used in slight excess. Add an activator like N-hydroxysuccinimide (NHS) to form a more stable active ester.

      • Mixed Anhydride Method: Use isobutyl chloroformate or a similar reagent at low temperatures to form a mixed anhydride. Ensure anhydrous conditions.

  • Degradation of Coenzyme A: CoA is susceptible to oxidation and hydrolysis.

    • Solution: Prepare CoA solutions fresh using degassed, buffered water (pH ~7). Keep the solution on ice. Consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrolysis of the Activated Ester: The activated heptanoyl precursor can be hydrolyzed back to the carboxylic acid before it reacts with CoA.

    • Solution: Perform the reaction in a suitable aprotic solvent or a mixed aqueous-organic system where the activated species is sufficiently stable.

  • Product Instability: The final product itself might be unstable under the reaction or workup conditions.

    • Solution: Minimize reaction time and purify the product as quickly as possible after the reaction is complete. Use purification methods suitable for sensitive molecules, such as flash chromatography on silica gel at low temperatures or preparative HPLC with a suitable buffer system.

General Experimental Protocol: CoA Ligation using EDC/NHS

This is a representative protocol and should be optimized for your specific substrate.

  • Preparation:

    • Dissolve 2,6-dimethyl-5-methylene-3-oxo-heptanoic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF or a similar aprotic solvent.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) to the solution.

    • Stir the reaction mixture at 0 °C for 15 minutes and then at room temperature for 2-4 hours to form the NHS-ester.

  • Ligation:

    • In a separate flask, dissolve Coenzyme A (free acid, 1.5 equivalents) in a degassed, cold aqueous buffer (e.g., 0.1 M sodium phosphate, pH 7.2).

    • Slowly add the activated NHS-ester solution to the CoA solution with gentle stirring.

    • Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the product immediately. Solid-phase extraction (SPE) or preparative reverse-phase HPLC are common methods for purifying CoA conjugates.

Data Summary Table (Hypothetical)

As no experimental data was found, the following table is a template for how you might organize your results when optimizing the CoA ligation step.

Parameter Condition A Condition B Condition C Yield (%)
Activation Method EDC/NHSMixed AnhydrideCDI
Solvent DMFTHFAcetonitrile
Temperature (°C) 0 to RT-20 to 0RT
Reaction Time (h) 426

Logical Relationship Diagram for CoA Ligation

G reagents Heptanoyl Precursor Coenzyme A activation Activation (EDC/NHS, etc.) reagents:f0->activation ligation Ligation (Thioester Formation) reagents:f1->ligation activation->ligation side_reactions Side Reactions - Hydrolysis - Oxidation activation->side_reactions product 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA ligation->product ligation->side_reactions

Caption: Key steps and potential side reactions in the CoA ligation process.

Technical Support Center: Overcoming Poor Solubility of Complex Acyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of complex acyl-CoA compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain acyl-CoA compounds poorly soluble in aqueous solutions?

A1: Long-chain acyl-CoA molecules are amphipathic, meaning they possess both a hydrophilic (water-loving) head group (the Coenzyme A moiety) and a long, hydrophobic (water-fearing) acyl tail. In aqueous environments, the hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This self-aggregation can result in poor solubility and precipitation, especially for acyl-CoAs with longer carbon chains.

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, the acyl-CoA) above which micelles form.[1][2] Below the CMC, acyl-CoA molecules exist as monomers in solution. Above the CMC, additional acyl-CoA molecules will preferentially form micelles.[1][2] Understanding the CMC is crucial because working above this concentration can lead to aggregation and precipitation, affecting the accuracy and reproducibility of your experiments. The CMC is influenced by factors such as the length of the acyl chain, temperature, pH, and ionic strength of the buffer.[3][4]

Q3: Can I dissolve my long-chain acyl-CoA in water?

A3: While some acyl-CoA salts (e.g., palmitoyl-CoA sodium salt) are soluble in water to some extent, aqueous solutions are generally not recommended for long-term storage due to the susceptibility of the thioester bond to hydrolysis, especially at neutral to alkaline pH.[1][5] For immediate use, dissolving in a slightly acidic buffer (pH 4-6) can improve stability.[1] However, for long-chain acyl-CoAs, achieving a high concentration in aqueous buffers without aggregation can be challenging.

Q4: What are the recommended solvents for creating stock solutions of acyl-CoA compounds?

A4: For initial stock solutions, organic solvents are often preferred due to the hydrophobic nature of the long acyl chain. Methanol is a commonly used solvent.[1][5] It is crucial to use high-purity solvents and to purge the solution with an inert gas like argon or nitrogen to prevent oxidation, especially for unsaturated acyl-CoAs.

Q5: How can I improve the solubility of my acyl-CoA in an aqueous buffer for my assay?

A5: Several strategies can be employed to improve the solubility of acyl-CoAs in aqueous buffers:

  • Use of Detergents: Non-ionic or zwitterionic detergents like Triton™ X-100 or CHAPS can be used to create mixed micelles, which can incorporate the acyl-CoA and prevent aggregation.[6][7]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic acyl chain, forming an inclusion complex that is more soluble in water.[8][9]

  • Adjusting Buffer Conditions: Optimizing the pH and ionic strength of your buffer can influence the solubility. However, be mindful of the stability of the acyl-CoA under different pH conditions.

Troubleshooting Guides

Issue 1: My acyl-CoA solution is cloudy or has visible precipitates.

This is a common indication of poor solubility and aggregation.

Troubleshooting Workflow for Acyl-CoA Precipitation

start Precipitation Observed check_conc Is concentration > CMC? start->check_conc check_solvent Is the solvent appropriate? check_conc->check_solvent No dilute Dilute below CMC check_conc->dilute Yes check_temp Was the solution prepared at room temperature? check_solvent->check_temp Yes change_solvent Use a more suitable solvent (e.g., methanol for stock) check_solvent->change_solvent No check_storage How was the solution stored? check_temp->check_storage Yes warm_gently Gently warm the solution check_temp->warm_gently No (prepared cold) solubilize Employ Solubilization Strategy check_storage->solubilize Properly aliquot Aliquot and store at -80°C check_storage->aliquot Improperly (e.g., repeated freeze-thaw) use_detergent Add detergent (e.g., Triton™ X-100) solubilize->use_detergent use_cyclodextrin Add cyclodextrin solubilize->use_cyclodextrin end_good Solution Clear dilute->end_good change_solvent->end_good warm_gently->end_good aliquot->end_good use_detergent->end_good end_bad Precipitation Persists use_detergent->end_bad use_cyclodextrin->end_good use_cyclodextrin->end_bad

Caption: A workflow for troubleshooting acyl-CoA precipitation.

Possible Causes and Solutions:

Cause Solution
Concentration is above the CMC. Dilute the acyl-CoA solution to a concentration below its CMC in the specific buffer system.
Inappropriate solvent. For stock solutions, use an organic solvent like methanol. For aqueous assays, ensure the buffer conditions are optimized or use a solubilizing agent.
Low temperature during preparation. Some acyl-CoAs are less soluble at lower temperatures. Try preparing the solution at room temperature.
Improper storage. Avoid repeated freeze-thaw cycles. Prepare single-use aliquots and store them at -80°C.
Hydrolysis of the thioester bond. Prepare fresh solutions and use slightly acidic buffers (pH 4-6) for short-term storage in aqueous solutions.
Issue 2: My acyl-CoA is not active in my enzymatic assay.

Even without visible precipitation, aggregation into micelles can sequester the acyl-CoA, making it unavailable to the enzyme.

Troubleshooting Inactive Acyl-CoA in Assays

Cause Solution
Micelle formation. Ensure the final concentration of acyl-CoA in the assay is below its CMC. Consider using a solubilizing agent like a detergent or cyclodextrin to maintain the acyl-CoA in a monomeric state.
Detergent interference with the enzyme. If using a detergent, ensure its concentration is below the level that could inhibit or denature your enzyme. Run appropriate controls with the detergent alone.
Degradation of acyl-CoA. Prepare fresh acyl-CoA solutions. Ensure the assay buffer pH is compatible with acyl-CoA stability.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Common Long-Chain Acyl-CoAs
Acyl-CoAChain LengthBuffer ConditionsCMC (µM)
Palmitoyl-CoAC16:00.011 M Tris, pH 8.37 - 250
Stearoyl-CoAC18:0Fluorimetric measurementHigh (consistent with chain length)
Oleoyl-CoAC18:1Fluorimetric measurementHigh (consistent with chain length and unsaturation)

Note: CMC values can vary significantly depending on the experimental conditions such as temperature, pH, and ionic strength.[3][4]

Table 2: General Solubility of Long-Chain Acyl-CoAs
SolventSolubilityNotes
WaterPoor to Sparingly SolubleSolubility decreases with increasing chain length. Aqueous solutions are prone to hydrolysis.[1][5]
MethanolSolubleA good choice for preparing stock solutions.[1][5]
Aqueous BuffersPoorSolubility can be improved with detergents or cyclodextrins.

Experimental Protocols

Protocol 1: Solubilization of Long-Chain Acyl-CoA using Triton™ X-100

This protocol is adapted from methods used for solubilizing membrane proteins.[7]

Materials:

  • Long-chain acyl-CoA

  • 10% (w/v) Triton™ X-100 stock solution

  • Desired aqueous buffer (e.g., Tris-HCl, HEPES)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a stock solution of the acyl-CoA in an appropriate organic solvent (e.g., methanol) at a high concentration.

  • In a separate tube, prepare the desired aqueous buffer.

  • Add the 10% Triton™ X-100 stock solution to the buffer to a final concentration slightly above the expected CMC of the acyl-CoA. A typical starting concentration is 0.1-0.5% (w/v).

  • Vortex the buffer-detergent mixture thoroughly.

  • Slowly add a small aliquot of the acyl-CoA stock solution to the buffer-detergent mixture while vortexing.

  • Continue adding the acyl-CoA stock solution until the desired final concentration is reached.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • If precipitation occurs, try increasing the detergent concentration or decreasing the final acyl-CoA concentration.

Protocol 2: Solubilization of Long-Chain Acyl-CoA using Cyclodextrins

This protocol is adapted from methods used for solubilizing fatty acids.[8]

Materials:

  • Long-chain acyl-CoA

  • Methyl-β-cyclodextrin (MβCD)

  • Desired aqueous buffer

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of MβCD in the desired aqueous buffer. A common starting concentration is 10-50 mM.

  • Weigh out the solid acyl-CoA and place it in a microcentrifuge tube.

  • Add the MβCD solution to the acyl-CoA to achieve the desired final concentration. The molar ratio of MβCD to acyl-CoA may need to be optimized, with higher ratios required for longer acyl chains. A starting point is a 5:1 to 10:1 molar ratio.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the mixture in a water bath sonicator for 5-10 minutes to aid in the formation of the inclusion complex.

  • Visually inspect the solution for clarity. If the solution is not clear, the concentration of MβCD may need to be increased.

Mandatory Visualization

Beta-Oxidation Pathway

Acyl-CoAs are central intermediates in the beta-oxidation of fatty acids, a key metabolic pathway for energy production.

cluster_beta_oxidation FattyAcid Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase AcylCoA Acyl-CoA AcylCoA_Synthase->AcylCoA Carnitine_Shuttle Carnitine Shuttle AcylCoA->Carnitine_Shuttle Mitochondrial_Matrix Mitochondrial Matrix Carnitine_Shuttle->Mitochondrial_Matrix Beta_Oxidation Beta-Oxidation Spiral Mitochondrial_Matrix->Beta_Oxidation AcetylCoA Acetyl-CoA Beta_Oxidation->AcetylCoA FADH2 FADH2 Beta_Oxidation->FADH2 NADH NADH Beta_Oxidation->NADH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle TCA_Cycle->FADH2 TCA_Cycle->NADH ETC Electron Transport Chain FADH2->ETC NADH->ETC ATP ATP ETC->ATP

Caption: The role of Acyl-CoA in the beta-oxidation pathway.

References

Technical Support Center: Detection of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound and its common adducts in mass spectrometry?

A1: The monoisotopic mass of this compound is approximately 932.22 Da. In positive ion electrospray ionization (ESI) mode, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 933.23. Depending on the mobile phase composition, you might also observe sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

Q2: What are the characteristic fragmentation patterns for this molecule in positive ion mode MS/MS?

A2: Acyl-CoA molecules exhibit a very consistent fragmentation pattern in positive ion mode collision-induced dissociation (CID).[1][2][3] You should expect to see two main product ions:

  • A product ion resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (a loss of 507 Da). For this compound, this would be a fragment at approximately m/z 426.2 . This is typically the most abundant fragment ion.[2][3]

  • A product ion corresponding to the pantetheine-phosphate portion of the molecule at m/z 428.0 .[1][2]

Q3: Which ionization mode, positive or negative, is better for detecting this compound?

A3: Positive ion mode ESI is generally preferred for the analysis of acyl-CoAs as it has been shown to provide more efficient ionization and characteristic fragmentation.[1][4] While negative ion mode can also be used, positive mode often yields higher sensitivity.[4][5]

Q4: How stable is this compound during sample preparation and storage?

A4: Acyl-CoAs are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH, due to enzymatic degradation and hydrolysis of the thioester bond.[3] It is crucial to keep samples on ice or at 4°C throughout the extraction process and to store extracts at -80°C until analysis.[2][3] Reconstituting dry samples in a slightly acidic solution (e.g., 50% methanol/50% 50 mM ammonium acetate, pH 3.5) can improve stability.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Very Low Signal Sample Degradation: The analyte has degraded during sample preparation or storage.- Ensure samples are processed quickly and kept cold. - Use an acidic extraction buffer. - Analyze samples immediately after preparation or store at -80°C.[2][3]
Poor Ionization: Suboptimal mobile phase composition or source conditions.- Ensure the mobile phase contains a source of protons (e.g., formic acid or ammonium acetate). - Optimize ESI source parameters such as spray voltage, gas flows, and temperature by infusing a standard solution.[3][6]
Incorrect MRM Transition: The precursor or product ion m/z is incorrect.- Verify the calculated mass of the analyte. For [M+H]⁺, the precursor should be ~m/z 933.23. - Confirm the major product ions are being monitored (~m/z 426.2 and/or 428.0).[1][2]
High Background Noise / Poor Signal-to-Noise Matrix Effects: Co-eluting compounds from the sample matrix are suppressing the analyte's signal.- Improve chromatographic separation to resolve the analyte from interfering matrix components.[3] - Consider using a solid-phase extraction (SPE) cleanup step during sample preparation.[2] - Dilute the sample to reduce the concentration of interfering species.
Contaminated LC-MS System: Buildup of contaminants in the LC or mass spectrometer.- Flush the LC system with a strong solvent wash. - Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Poor Peak Shape (Tailing, Broadening, or Splitting) Secondary Interactions on Column: The analyte is interacting with active sites on the column.- Use a column with high-purity silica. - Ensure the mobile phase pH is appropriate for the analyte and column.
Suboptimal Chromatography: The gradient or flow rate is not optimized.- Adjust the gradient slope to ensure the analyte elutes in a sufficiently high organic phase concentration. - Optimize the flow rate for the column dimensions.
Sample Overload: Too much sample has been injected onto the column.- Reduce the injection volume or dilute the sample.
Inconsistent Results / Poor Reproducibility Inconsistent Sample Preparation: Variability in extraction efficiency.- Use a validated, standardized extraction protocol. - Incorporate an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA like C17:0-CoA) to normalize for extraction and instrument variability.[2][6]
Analyte Instability in Autosampler: Degradation of the analyte while waiting for injection.- Maintain the autosampler at a low temperature (e.g., 4-5°C).[2][3] - Limit the time samples spend in the autosampler before analysis.

Quantitative Data Summary

Table 1: Mass Spectrometry Parameters for this compound

ParameterValueReference
Ionization ModePositive Electrospray (ESI)[1]
Precursor Ion ([M+H]⁺)m/z 933.23Calculated
Primary Product Ionm/z 426.2 (Neutral Loss of 507 Da)[2][3]
Secondary Product Ionm/z 428.0 (Pantetheine-Phosphate Fragment)[1][2]
Typical Collision Energy30-40 eV (instrument dependent)[6]
Dwell Time50-100 msGeneral Practice

Table 2: Typical LC-MS/MS Method Performance for Acyl-CoA Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)nM to sub-nM range[7]
Limit of Quantitation (LOQ)Low nM range[5]
Linearity (R²)> 0.99[1]
Intraday Precision (%RSD)< 15%[1]
Interday Precision (%RSD)< 15%[1]
Recovery85-115%[7]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue or Cells) homogenize Homogenize in Extraction Buffer sample->homogenize precipitate Protein Precipitation (e.g., with SSA or Methanol) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (e.g., under Nitrogen) supernatant->dry reconstitute Reconstitute in Mobile Phase A dry->reconstitute inject Inject onto LC Column reconstitute->inject separate Chromatographic Separation (Reversed-Phase) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize ms1 Q1: Isolate Precursor Ion (m/z 933.2) ionize->ms1 ms2 Q2: Fragment Ion (Collision Cell) ms1->ms2 ms3 Q3: Detect Product Ions (m/z 426.2, 428.0) ms2->ms3 data Data Acquisition & Processing ms3->data G action_node action_node end_node end_node start_node start_node start Low/No Signal check_std Is signal present for a pure standard? start->check_std check_sample_prep Has sample prep been validated? check_std->check_sample_prep Yes opt_ms Action: Optimize MS source and MRM parameters. check_std->opt_ms No check_matrix Is there evidence of ion suppression? check_sample_prep->check_matrix Yes imp_prep Action: Review sample prep. Check for degradation. Use internal standard. check_sample_prep->imp_prep No imp_chrom Action: Improve chromatography or implement sample cleanup (SPE). check_matrix->imp_chrom Yes resolved Problem Resolved check_matrix->resolved No check_lc Action: Check LC system for leaks or clogs. opt_ms->check_lc dilute Action: Dilute sample to reduce matrix effects. imp_chrom->dilute

References

Technical Support Center: NMR Analysis of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifacts in the NMR spectra of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a gradual decrease in the signals corresponding to this compound over time, and new peaks are appearing. What is happening?

A1: This is likely due to sample degradation. Acyl-CoA esters are susceptible to two primary degradation pathways in solution: oxidation and hydrolysis.[1] The thiol group of the CoA moiety can be oxidized, leading to the formation of disulfide-linked dimers (e.g., CoA-S-S-CoA) or mixed disulfides if other thiols are present.[1][2] Additionally, the thioester bond can be hydrolyzed, resulting in free Coenzyme A and the corresponding carboxylic acid.[1] This degradation is often accelerated by factors such as dissolved oxygen, non-optimal pH, and elevated temperatures.[1][2]

Q2: I am observing broad or distorted peaks in my spectrum. What are the potential causes?

A2: Broad peaks in NMR spectra can arise from several factors. One common cause is poor magnetic field homogeneity, which can be improved by careful shimming of the spectrometer.[3] The presence of suspended solid particles in the NMR tube can also disrupt the field homogeneity, leading to broad lines.[4] Therefore, it is crucial to filter your sample before analysis.[4] High sample concentration can increase the viscosity of the solution, which in turn can lead to broader lines.[4][5] Additionally, the presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can cause significant line broadening.[6][7][8]

Q3: My spectrum has a very low signal-to-noise ratio, even with a seemingly sufficient amount of sample. What can I do to improve it?

A3: A poor signal-to-noise ratio can be addressed in several ways. The most straightforward approach is to increase the number of scans during data acquisition.[1] If sample concentration is low, consider concentrating your sample if possible.[1] Using a higher-field NMR spectrometer will also inherently provide better sensitivity.[1] Ensure that your sample is fully dissolved and that the solution is not overly viscous, as this can lead to broader, less intense peaks.[5]

Q4: I see unexpected sharp signals in my spectrum, particularly in the aromatic region. Where could these be coming from?

A4: These could be artifacts from the experimental setup. For instance, using a pH indicator during sample preparation can introduce aromatic signals.[9] Contaminants leaching from plasticware, such as Petri dishes, used during sample preparation can also appear in the spectrum.[9] It is recommended to run a "blank" spectrum of the buffer and any other reagents to identify potential background signals.

Q5: The baseline of my spectrum is rolling or distorted. How can I correct this?

A5: An uneven baseline can result from several issues. Incorrect phasing of the spectrum is a common cause and can often be corrected with manual phase adjustments.[10] Acoustic ringing, which is an artifact that can occur with strong signals, or a delayed acquisition of the free induction decay (FID) can also lead to baseline distortions.[10] Applying a baseline correction algorithm during data processing can help to flatten the baseline.[10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common artifacts encountered during the NMR analysis of this compound.

Guide 1: Sample Degradation
Symptom Possible Cause Recommended Action Reference
Decreasing intensity of analyte signals over time.Oxidation of the thiol group.Degas the solvent and NMR tube with an inert gas (e.g., argon or helium). Add a reducing agent like TCEP to the buffer.[1][2]
Appearance of new signals, including those for free CoA.Hydrolysis of the thioester bond.Maintain the sample pH in the range of 6.0-7.5. Conduct experiments at a lower temperature if the compound is labile.[1]
Broadening of signals.Presence of paramagnetic species from oxidation.Add a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation.[1]
Guide 2: Poor Spectral Quality
Symptom Possible Cause Recommended Action Reference
Broad, asymmetric peaks.Poor shimming.Carefully shim the magnetic field using the lock signal.[3]
Presence of solid particles.Filter the sample through a glass wool plug into the NMR tube.[4]
High sample viscosity.Dilute the sample if the concentration is very high.[4][5]
Low signal-to-noise ratio.Insufficient sample concentration.Concentrate the sample or use a higher-field spectrometer.[1]
Insufficient number of scans.Increase the number of scans.[1]
Folded or aliased peaks.Incorrect spectral width.Set a wider spectral width to encompass all expected signals.[11][12]

Experimental Protocols

Protocol 1: Sample Preparation for Enhanced Stability
  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., 50 mM phosphate buffer) in D₂O.

    • Adjust the pD to a range of 6.5-7.4 (note: pD = pH meter reading + 0.4).[1]

    • Add a chelating agent, such as EDTA, to a final concentration of 0.5 mM.[1]

    • Add a reducing agent, such as TCEP, to a final concentration of 2 mM.[1]

    • Thoroughly degas the buffer for at least 15 minutes using a gentle stream of helium or argon gas.[1][2]

  • Sample Dissolution:

    • Weigh the lyophilized this compound and dissolve it in the prepared, degassed buffer to the desired concentration.

    • Perform this step quickly to minimize exposure to atmospheric oxygen.[1]

  • Transfer to NMR Tube:

    • Filter the sample solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

    • Flush the headspace of the NMR tube with helium or argon before capping.[1]

    • Seal the cap with parafilm to prevent oxygen ingress.[1]

  • NMR Acquisition:

    • Acquire NMR data as soon as possible after sample preparation.[1]

    • If the experiment is lengthy, consider acquiring a quick 1D ¹H spectrum at intervals to monitor for degradation.[1]

Protocol 2: Monitoring Sample Stability Over Time
  • Prepare the sample as described in Protocol 1.

  • Acquire an initial 1D ¹H NMR spectrum (t=0).[1]

  • Store the NMR tube at a constant, controlled temperature (e.g., 25°C).[1]

  • Acquire subsequent 1D ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, and 24 hours).[1]

  • Integrate characteristic peaks for this compound and any degradation products to quantify the rate of degradation. The use of a stable internal standard is recommended for accurate quantification.[1]

Visualizations

TroubleshootingWorkflow start Start: Poor NMR Spectrum check_peaks Are peaks broad or distorted? start->check_peaks check_signal Is signal-to-noise low? check_peaks->check_signal No shim Action: Re-shim the magnet check_peaks->shim Yes check_artifacts Are there unexpected peaks? check_signal->check_artifacts No increase_scans Action: Increase number of scans check_signal->increase_scans Yes check_degradation Are analyte signals decreasing over time? check_artifacts->check_degradation No check_blank Action: Run a blank spectrum check_artifacts->check_blank Yes stabilize Action: Follow stability protocol (degas, add TCEP/EDTA, control pH) check_degradation->stabilize Yes end_node Improved Spectrum check_degradation->end_node No filter Action: Filter the sample shim->filter dilute Action: Dilute the sample filter->dilute paramagnetic Action: Degas sample, add EDTA dilute->paramagnetic paramagnetic->check_signal concentrate Action: Concentrate the sample increase_scans->concentrate higher_field Action: Use higher-field NMR concentrate->higher_field higher_field->check_artifacts check_solvent Action: Check for solvent suppression artifacts check_blank->check_solvent check_sw Action: Widen spectral width check_solvent->check_sw check_sw->check_degradation stabilize->end_node

Caption: Troubleshooting workflow for NMR spectral artifacts.

DegradationPathways acyl_coa 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA oxidation Oxidation (O2, metal ions) acyl_coa->oxidation hydrolysis Hydrolysis (H2O, non-optimal pH) acyl_coa->hydrolysis dimer CoA Disulfide Dimer (CoA-S-S-CoA) oxidation->dimer mixed_disulfide Mixed Disulfide (e.g., with Glutathione) oxidation->mixed_disulfide free_coa Free Coenzyme A hydrolysis->free_coa carboxylic_acid 2,6-Dimethyl-5-methylene- 3-oxo-heptanoic Acid hydrolysis->carboxylic_acid

Caption: Degradation pathways of Acyl-CoA esters.

References

Technical Support Center: Interference in Enzymatic Assays with 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in enzymatic assays involving 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might it be used?

This compound is a derivative of coenzyme A.[1][2] While specific applications are not widely documented in publicly available literature, its structure suggests potential involvement as an intermediate or an inhibitor in fatty acid metabolism or polyketide biosynthesis pathways. It may be used in in vitro enzymatic assays to study enzymes such as acyl-CoA dehydrogenases, hydratases, or thiolases.

Q2: We are observing lower than expected enzyme activity in the presence of this compound. What could be the cause?

Reduced enzyme activity is a common issue that can arise from several factors. The presence of a methylene group in a position similar to known mechanism-based inhibitors suggests that this compound could be acting as an enzyme inhibitor.[3]

Potential causes for low signal include:

  • Enzyme Inhibition: The compound may be directly inhibiting your enzyme of interest.

  • Substrate Instability: The compound itself might be unstable under assay conditions.

  • Incorrect Reagent Concentrations: Errors in the concentration of the enzyme, substrate, or cofactors can lead to reduced activity.[4]

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme function.[5]

Q3: How can I determine if this compound is acting as an enzyme inhibitor?

To investigate potential enzyme inhibition, you can perform the following experiments:

  • Enzyme Titration: Keep the concentration of this compound constant and vary the enzyme concentration. If the compound is a reversible inhibitor, increasing the enzyme concentration may overcome the inhibition.

  • Substrate Titration: Perform the assay with varying concentrations of the natural substrate in the presence and absence of a fixed concentration of this compound. This can help determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Pre-incubation Studies: Incubate the enzyme with this compound for a period before adding the substrate. If the inhibition is time-dependent, it may suggest mechanism-based inactivation.

Q4: We are observing high background noise in our assay when using this compound. What are the possible reasons and solutions?

High background can obscure the true signal and lead to inaccurate results. Potential causes include:

  • Compound Instability: The thioester bond in the CoA derivative could be hydrolyzing, releasing free CoA which might be detected by your assay system.

  • Non-enzymatic Reactions: The compound might react non-enzymatically with other components in the assay mixture.

  • Contamination: The compound preparation may contain impurities that interfere with the assay.

To troubleshoot, run parallel control experiments without the enzyme to measure the rate of any non-enzymatic reactions. Also, consider purifying the this compound if contamination is suspected.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during enzymatic assays with this compound.

Issue 1: Low or No Detectable Signal
Potential Cause Troubleshooting Steps
Enzyme Inactivity 1. Run a positive control with a known substrate to confirm enzyme activity. 2. Check for proper enzyme storage and handling to avoid degradation.[4]
Suboptimal Assay Conditions 1. Optimize pH, temperature, and buffer components for your specific enzyme. 2. Ensure necessary cofactors (e.g., NAD+, FAD) are present at optimal concentrations.[4]
Incorrect Reagent Concentrations 1. Verify the concentrations of all stock solutions (enzyme, substrate, CoA compound). 2. Perform titrations of the enzyme and substrate to find the optimal working concentrations.[5]
Compound-related Inhibition 1. Perform enzyme kinetic studies as described in FAQ 3. 2. If inhibition is confirmed, the assay may need to be redesigned to measure the inhibitory effect rather than the primary enzyme activity.
Issue 2: High Background Signal
Potential Cause Troubleshooting Steps
Compound Instability 1. Prepare fresh solutions of this compound for each experiment. 2. Run a "no enzyme" control to quantify the rate of spontaneous compound degradation.
Assay Component Interference 1. Test for interference from individual assay components (buffer, cofactors) in the absence of the enzyme. 2. Some common interfering substances include EDTA, ascorbic acid, and detergents like SDS, NP-40, and Tween-20.[6]
Impure Compound 1. Analyze the purity of the this compound sample (e.g., by HPLC). 2. If necessary, purify the compound to remove interfering contaminants.

Experimental Protocols

Protocol 1: Standard Enzymatic Assay Protocol (Example with a Dehydrogenase)

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme being studied.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

    • Prepare a stock solution of the natural substrate and the enzyme in assay buffer.

    • Prepare a solution of the necessary cofactor (e.g., NAD+).

  • Assay Setup:

    • In a microplate well, combine the assay buffer, cofactor solution, and either this compound (test condition) or an equivalent volume of solvent (control condition).

    • Add the enzyme solution to all wells except for the "no enzyme" control wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the natural substrate to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength for the cofactor (e.g., 340 nm for NADH production).

    • Record data at regular intervals to determine the initial reaction velocity.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Enzyme Activity start Low or No Signal Observed check_enzyme Is the enzyme active? (Run positive control) start->check_enzyme check_conditions Are assay conditions optimal? (pH, temp, cofactors) check_enzyme->check_conditions No enzyme_issue Problem: Inactive Enzyme Solution: Replace enzyme check_enzyme->enzyme_issue Yes check_concentrations Are reagent concentrations correct? check_conditions->check_concentrations No conditions_issue Problem: Suboptimal Conditions Solution: Optimize assay check_conditions->conditions_issue Yes investigate_inhibition Investigate Potential Inhibition (Kinetic Studies) check_concentrations->investigate_inhibition No concentration_issue Problem: Incorrect Concentrations Solution: Verify and re-prepare check_concentrations->concentration_issue Yes inhibition_confirmed Conclusion: Compound is an inhibitor Action: Characterize inhibition investigate_inhibition->inhibition_confirmed

Caption: Troubleshooting workflow for low enzyme activity.

Inhibition_Pathway Potential Mechanism of Enzyme Inhibition Enzyme Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Substrate Natural Substrate (S) Inhibitor 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA (I) ES_Complex->Enzyme - S Product Product (P) ES_Complex->Product -> E + P EI_Complex->Enzyme - I (Reversible) Inactive_Enzyme Inactive Enzyme EI_Complex->Inactive_Enzyme (Mechanism-based)

Caption: Potential mechanism of enzyme inhibition.

References

Technical Support Center: Enhancing Polyketide Synthase (PKS) Module Activity with Unnatural Extender Units

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the activity of Polyketide Synthase (PKS) modules with unnatural extender units.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at incorporating unnatural extender units into polyketide backbones.

IssuePotential CausesSuggested Solutions
1. Low or No Product Formation - Inactive engineered PKS module.[1] - Poor catalytic efficiency of the chimeric PKS.[1] - Incompatible protein-protein interactions between domains.[1][2] - The unnatural extender unit is not being successfully loaded onto the Acyl Carrier Protein (ACP). - The downstream Ketosynthase (KS) domain is not accepting the modified polyketide chain.[1][3][4]- Verify Protein Expression and Folding: Confirm the expression of the engineered PKS module using SDS-PAGE and Western blot. Assess protein folding and stability. - Optimize Reaction Conditions: Adjust pH, temperature, and incubation time. Titrate concentrations of the PKS module, starter unit, and extender unit. - Re-evaluate Domain Junctions: If domain swapping was performed, ensure that the chosen boundaries are optimal to maintain structural integrity.[5] - Investigate Extender Unit Loading: Use a labeled unnatural extender unit to confirm its transfer to the ACP domain. - Engineer the Downstream KS Domain: Introduce mutations in the KS domain to broaden its substrate specificity.[6]
2. Formation of Unexpected Metabolites - "Gatekeeping" by downstream domains such as the Ketoreductase (KR) or Ketosynthase (KS) domains.[1][3][4] - Thioesterase (TE) domain-mediated hydrolysis of the priming unit.[7] - Promiscuous activity of the engineered Acyltransferase (AT) domain, leading to incorporation of natural extender units.[1][3][4]- Analyze Downstream Domain Specificity: Characterize the substrate tolerance of individual downstream domains (KS, KR) with the modified polyketide intermediate. - Modify the Priming Unit: Utilize priming units with reduced susceptibility to TE-mediated hydrolysis, such as thiophenol-linked units.[7] - Engineer AT Domain Selectivity: Perform further site-directed mutagenesis on the AT domain to increase its specificity for the unnatural extender unit and reduce incorporation of natural ones.[1]
3. Enzyme Instability - Misfolding of the engineered PKS module due to domain swapping or mutations. - Suboptimal buffer conditions leading to protein aggregation or degradation.- Protein Engineering: Introduce stabilizing mutations or utilize consensus domain boundaries for swaps. - Optimize Buffer Composition: Screen different buffer components, pH, and additives (e.g., glycerol, trehalose) to enhance protein stability. - Purification Strategy: Refine the protein purification protocol to minimize exposure to harsh conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the engineering of PKS modules for the incorporation of unnatural extender units.

Q1: What are the primary strategies for engineering PKS modules to accept unnatural extender units?

A1: The two main strategies are:

  • Acyltransferase (AT) Domain Swapping: This involves replacing the native AT domain with one that has a known specificity for the desired unnatural extender unit.[2][8] While conceptually straightforward, this can lead to reduced activity due to improper protein folding or incompatible interactions with neighboring domains.[6]

  • Site-Directed Mutagenesis of the AT Domain: This approach involves making specific mutations in the active site of the native AT domain to alter its substrate specificity.[1][8] This can be a more subtle approach that is less likely to disrupt the overall module architecture.

Q2: How can I select the best unnatural extender units for my experiment?

A2: The selection of unnatural extender units should be guided by:

  • Target Molecule: The desired modification to the final polyketide product will dictate the choice of the extender unit.

  • AT Domain Promiscuity: Some AT domains are naturally more promiscuous and can accept a range of non-native substrates.[1][3][4] Starting with a known promiscuous AT domain can increase the chances of success.

  • Synthetic Accessibility: The unnatural extender unit must be synthetically accessible as a malonyl-CoA analog or be producible through engineered enzymatic pathways.[1]

Q3: What are the main challenges associated with using unnatural extender units?

A3: Key challenges include:

  • Reduced Catalytic Efficiency: Engineered PKS modules often exhibit significantly lower turnover rates compared to their wild-type counterparts.[9]

  • Downstream Domain Bottlenecks ("Gatekeeping"): Domains downstream of the engineered AT, such as the KS and KR domains, may not efficiently process the polyketide chain carrying the unnatural extension.[1][3][4] This can lead to the accumulation of stalled intermediates or the formation of shunt products.

  • Protein Folding and Stability: Large-scale modifications like domain swapping can disrupt the intricate structure of the PKS module, leading to misfolding and inactivation.[2]

Q4: How can I improve the substrate tolerance of downstream domains?

A4: To overcome the "gatekeeping" effect of downstream domains, you can:

  • Engineer the KS Domain: The ketosynthase (KS) domain is a critical gatekeeper. Site-directed mutagenesis of the KS active site can broaden its substrate specificity, allowing it to accept the modified polyketide chain.[6]

  • Domain Swapping: In some cases, swapping entire downstream domains (e.g., KR) for more tolerant homologs can be effective.

Q5: What in vitro assays are essential for characterizing engineered PKS modules?

A5: Essential in vitro assays include:

  • PKS Activity Assay: To quantify the formation of the desired polyketide product. This is typically analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Extender Unit Incorporation Assay: To confirm that the unnatural extender unit is being incorporated. This can be achieved by using a labeled extender unit (e.g., isotopic or fluorescent labeling).[7]

  • Steady-State Kinetics: To determine the kinetic parameters (kcat, KM) of the engineered PKS module with both the natural and unnatural extender units. This provides a quantitative measure of the module's efficiency.[9]

Experimental Protocols

In Vitro PKS Activity Assay

This protocol outlines a general procedure for assessing the activity of an engineered PKS module with an unnatural extender unit.

Materials:

  • Purified engineered PKS module

  • Starter unit (e.g., N-acetylcysteamine thioester of a diketide)

  • Natural extender unit (e.g., methylmalonyl-CoA)

  • Unnatural extender unit (as a CoA thioester)

  • NADPH regeneration system (if KR activity is required)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM EDTA, 5 mM DTT)

  • Quenching solution (e.g., ethyl acetate)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH regeneration system (if needed), and the starter unit.

  • Initiate the reaction by adding the purified PKS module and the extender unit (either natural or unnatural).

  • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Quench the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully collect the organic layer, which contains the polyketide product.

  • Evaporate the solvent and redissolve the product in a suitable solvent (e.g., methanol) for analysis.

  • Analyze the product by HPLC or LC-MS to identify and quantify the desired polyketide.

Site-Directed Mutagenesis of the AT Domain

This protocol provides a general workflow for introducing specific mutations into the AT domain to alter its substrate specificity.

Materials:

  • Expression vector containing the PKS module gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • DpnI restriction enzyme

  • Competent E. coli cells for cloning and expression

  • DNA sequencing service

Procedure:

  • Primer Design: Design primers containing the desired mutation flanked by 20-25 bases of complementary sequence on both sides.

  • PCR Mutagenesis: Perform PCR using the expression vector as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Plasmid Isolation and Sequencing: Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express the mutant PKS module in a suitable E. coli expression strain and purify the protein using standard chromatography techniques.

  • Functional Characterization: Assess the activity and substrate specificity of the mutant PKS module using the in vitro PKS activity assay described above.

Visualizations

Caption: Experimental workflow for engineering and characterizing PKS modules.

troubleshooting_flowchart cluster_protein Protein Integrity cluster_reaction Reaction Conditions cluster_substrate Substrate & Domain Issues start Low / No Product check_expression Check Protein Expression & Purity start->check_expression check_folding Assess Protein Stability check_expression->check_folding re_purify Re-purify Protein check_expression->re_purify Impure/Degraded optimize_conditions Optimize pH, Temp, Time check_folding->optimize_conditions Protein OK redesign Redesign Construct check_folding->redesign Unstable titrate_components Titrate Enzyme & Substrates optimize_conditions->titrate_components check_extender_loading Confirm Extender Unit Loading on ACP titrate_components->check_extender_loading Conditions Optimized analyze_downstream Analyze Downstream Domain Specificity (KS, KR) check_extender_loading->analyze_downstream engineer_downstream Engineer Downstream Domains (e.g., KS) analyze_downstream->engineer_downstream Gatekeeping Identified

Caption: Troubleshooting flowchart for low or no product formation.

PKS_Module_Activity cluster_module PKS Module AT AT Domain ACP ACP Domain AT->ACP Transfers KS KS Domain ACP->KS Condensation KR KR Domain (Optional) KS->KR Reduction Product Extended Polyketide KR->Product NADP NADP+ KR->NADP Extender_CoA Unnatural Extender-CoA Extender_CoA->AT Selects & Loads Starter_ACP Growing Polyketide-ACP Starter_ACP->KS Binds NADPH NADPH NADPH->KR

Caption: Simplified signaling pathway of a PKS module with an unnatural extender unit.

References

Validation & Comparative

Comparative Guide to the Analytical Characterization of Synthesized 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for confirming the identity and purity of synthesized 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. Given the limited specific literature on this particular acyl-CoA derivative, this document focuses on established methodologies for acyl-CoA analysis, presenting a framework for its characterization. The principles and protocols described herein are applicable to a wide range of similar synthesized molecules.

Data Presentation: Comparative Analysis of Analytical Platforms

The accurate characterization of synthesized acyl-CoA molecules is critical for their use in further research. The choice of analytical technique depends on the specific requirements of the study, including the need for structural confirmation, quantification, and purity assessment. The following table compares the most common and powerful techniques for this purpose.

Analytical TechniqueInformation ProvidedSensitivitySpecificityThroughputPrimary Application for this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Molecular weight, fragmentation pattern for structural elucidation, quantification.[1][2][3]High[2][3]High[2][3]Moderate to HighDefinitive identification and quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Retention time for purity assessment and quantification against a standard.[3][4][5]Moderate[2][3]ModerateHighRoutine purity checks and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including atom connectivity and stereochemistry.[6][7]Low[7]HighLowUnambiguous structural confirmation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of synthesized compounds. Below are generalized protocols for the key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification

LC-MS/MS is the gold standard for acyl-CoA analysis due to its high sensitivity and specificity.[2][3]

a. Sample Preparation:

  • Dissolve the synthesized this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Perform a serial dilution to create a concentration curve for quantification.

  • For analysis from biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction would be necessary to remove interfering substances.

b. LC Separation:

  • Column: A C18 reversed-phase column is typically used for acyl-CoA separation.

  • Mobile Phase A: Water with 0.1% formic acid or another ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of varying polarities.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducible retention times.

c. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs.[3]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring a specific precursor ion and a characteristic product ion.[2]

  • Precursor Ion: For this compound (calculated molecular weight of the free acid: 198.27 g/mol ; Coenzyme A: 767.53 g/mol ; Total: ~965.8 g/mol ), the protonated molecule [M+H]+ would be selected. The exact mass should be calculated based on the precise atomic weights.

  • Product Ion: A characteristic fragment ion would be monitored. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity Assessment

HPLC-UV is a robust and cost-effective method for determining the purity of a synthesized compound.[3]

a. Sample Preparation:

  • Prepare a stock solution of the synthesized compound in an appropriate solvent.

  • Filter the sample through a 0.22 µm filter before injection to remove any particulate matter.

b. HPLC Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV absorbance is monitored at 260 nm, which is the maximal absorbance for the adenine ring of Coenzyme A.[9]

  • Flow Rate: Typically 1 mL/min.

c. Data Analysis:

  • The purity of the sample is determined by integrating the peak area of the target compound and expressing it as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the chemical structure of a molecule.[6]

a. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

b. NMR Experiment:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments:

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between atoms in the molecule.

c. Data Analysis:

  • The chemical shifts, coupling constants, and correlations from the various NMR spectra are analyzed to confirm that the structure of the synthesized compound is consistent with the expected structure of this compound.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the confirmation of the identity of a synthesized acyl-CoA compound.

cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation synthesis Chemical Synthesis of 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA purification Purification (e.g., HPLC) synthesis->purification hplc Purity Check (HPLC-UV) purification->hplc Initial Purity Assessment lcms Structural Confirmation (LC-MS/MS) hplc->lcms If Pure nmr Detailed Structural Elucidation (NMR) lcms->nmr For Unambiguous Confirmation confirmation Identity and Purity Confirmed nmr->confirmation

Caption: Experimental workflow for the synthesis, purification, and analytical confirmation of this compound.

Hypothetical Signaling Pathway Involvement

Acyl-CoAs are central intermediates in metabolism. The synthesized compound could potentially interact with various metabolic pathways. The following diagram illustrates a hypothetical signaling pathway where an uncharacterized acyl-CoA might play a role.

cluster_input Metabolic Input cluster_synthesis Acyl-CoA Synthesis cluster_pathway Potential Metabolic Fates cluster_output Cellular Response fatty_acid Fatty Acid Precursor acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase synthesized_compound 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA acyl_coa_synthetase->synthesized_compound beta_oxidation Beta-Oxidation synthesized_compound->beta_oxidation lipid_synthesis Complex Lipid Synthesis synthesized_compound->lipid_synthesis protein_acylation Protein Acylation synthesized_compound->protein_acylation cellular_response Altered Cellular Signaling beta_oxidation->cellular_response lipid_synthesis->cellular_response protein_acylation->cellular_response

Caption: Hypothetical metabolic pathways involving this compound.

References

Validating the function of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA in a biosynthetic pathway

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional validation of a novel polyketide intermediate, comparing hypothetical biosynthetic routes and outlining rigorous experimental strategies for confirmation.

For researchers in the fields of natural product biosynthesis, synthetic biology, and drug development, the elucidation of novel biosynthetic pathways is a critical step in understanding and harnessing the chemical diversity of nature. This guide focuses on the validation of a putative intermediate, 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a molecule whose structure suggests its involvement in a polyketide or fatty acid-like biosynthetic pathway. Due to the absence of a clearly defined pathway for this specific molecule in current literature, this document presents a comparative analysis of a proposed biosynthetic route against alternative enzymatic strategies, supported by detailed experimental protocols for functional validation.

A Proposed Biosynthetic Pathway for this compound

The unique structural features of this compound—notably the two methyl groups at positions C2 and C6, and the exomethylene group at C5—suggest a modular polyketide synthase (PKS) origin. A plausible biosynthetic pathway is proposed, involving a loading module and three extension modules.

Table 1: Proposed Polyketide Synthase (PKS) Assembly Line for the Biosynthesis of this compound

Module Starter/Extender Unit Domain Composition Function
LoadingIsovaleryl-CoAAcyltransferase (AT)Primes the PKS with a branched-chain starter unit.
Module 1Methylmalonyl-CoAKetosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Acyl Carrier Protein (ACP)Extends the chain with a methylmalonyl-CoA unit and reduces the resulting β-keto group to a hydroxyl group.
Module 2Malonyl-CoAKS, AT, Dehydratase (DH), ACPExtends the chain with a malonyl-CoA unit and subsequently dehydrates the β-hydroxy group to form a double bond.
Module 3Methylmalonyl-CoAKS, AT, ACPExtends the chain with a final methylmalonyl-CoA unit.

This proposed pathway would generate a polyketide chain with the correct carbon skeleton and methylation pattern. The formation of the exomethylene group at C5 is the most speculative step. It is hypothesized to arise from the action of a specialized dehydratase (DH) domain in Module 2 acting on a β,γ-unsaturated intermediate, or through the action of a separate tailoring enzyme following the release of the polyketide chain from the PKS.

Comparative Analysis of Alternative Biosynthetic Scenarios

The formation of the key structural motifs of this compound could potentially be achieved through alternative enzymatic routes. Understanding these alternatives is crucial for designing experiments to definitively validate the proposed pathway.

Table 2: Comparison of Hypothetical Biosynthetic Strategies

Feature Proposed Pathway Alternative Pathway 1: Post-PKS Tailoring Alternative Pathway 2: Unusual Extender Unit
Methylation at C2 & C6 Incorporation of methylmalonyl-CoA by specific AT domains.Incorporation of methylmalonyl-CoA by specific AT domains.Direct incorporation of a dimethylated extender unit.
Exomethylene group at C5 Action of a specialized DH domain or a dedicated tailoring enzyme on a PKS-bound intermediate.Hydroxylation of the polyketide chain at C5 by a P450 monooxygenase, followed by dehydration by a separate dehydratase.Incorporation of an extender unit already containing a methylene group.
Key Enzymes Modular PKS with specialized DH domain or associated tailoring enzyme.Modular PKS, P450 monooxygenase, Dehydratase.Modular PKS with an AT domain specific for a methylene-containing extender unit.
Validation Complexity Moderate: Requires characterization of the PKS and potentially one additional enzyme.High: Requires identification and characterization of multiple tailoring enzymes.High: Requires identification of the biosynthetic pathway for the unusual extender unit.

Experimental Protocols for Pathway Validation

To validate the function of this compound and its proposed biosynthetic pathway, a multi-pronged experimental approach is necessary.

Heterologous Expression and Gene Knockout Studies

Objective: To identify the gene cluster responsible for the biosynthesis and to confirm the involvement of specific genes.

Protocol:

  • Bioinformatic Analysis: Identify putative PKS gene clusters in the genome of the producing organism that could plausibly synthesize the target molecule.

  • Heterologous Expression: Clone the identified gene cluster into a suitable expression host, such as E. coli or Streptomyces coelicolor.

  • Metabolite Analysis: Analyze the culture extracts of the heterologous host for the production of this compound or a related downstream product using LC-MS and NMR.

  • Gene Knockout: Create targeted deletions of key genes within the cluster in the native or heterologous host, such as the genes encoding the PKS modules, the putative specialized DH domain, or any associated tailoring enzymes.

  • Phenotypic Analysis: Analyze the metabolite profiles of the knockout mutants to observe the loss of production of the target compound and any accumulation of biosynthetic intermediates.

In Vitro Reconstitution and Enzyme Assays

Objective: To biochemically confirm the function of the individual PKS domains and any associated enzymes.

Protocol:

  • Protein Expression and Purification: Overexpress and purify the individual PKS modules and any putative tailoring enzymes.

  • Substrate Synthesis: Chemically synthesize the necessary starter and extender units (e.g., isovaleryl-CoA, methylmalonyl-CoA, malonyl-CoA) and potential pathway intermediates.

  • Enzyme Assays:

    • Acyltransferase (AT) Assay: Incubate the purified AT domain with its cognate acyl-CoA and acyl carrier protein (ACP) and monitor the transfer of the acyl group to the ACP using mass spectrometry.

    • Ketosynthase (KS) Assay: Perform a condensation reaction with the appropriate acyl-ACP and malonyl-ACP substrates and analyze the formation of the β-ketoacyl-ACP product.

    • Dehydratase (DH) Assay: Incubate the purified DH domain with the synthesized β-hydroxyacyl-ACP intermediate and monitor the formation of the α,β-unsaturated product.

  • Full Module Reconstitution: Combine the purified domains of a single module to reconstitute its complete function and analyze the final product.

Isotopic Labeling Studies

Objective: To trace the metabolic origin of the carbon skeleton and methyl groups of this compound.

Protocol:

  • Precursor Feeding: Feed the producing organism with isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, and [methyl-¹³C]-methionine.

  • Product Isolation and Analysis: Isolate the target compound and analyze the incorporation and position of the isotopic labels using NMR spectroscopy and mass spectrometry.

  • Interpretation: The labeling pattern will provide direct evidence for the starter and extender units used in the biosynthesis. For example, feeding [methyl-¹³C]-methionine would confirm if the methyl groups are derived from S-adenosyl methionine (SAM) via a C-methyltransferase, an alternative to their origin from methylmalonyl-CoA.

Visualizing the Biosynthetic Logic

To clearly illustrate the proposed biosynthetic pathway and the experimental strategy, the following diagrams are provided in the DOT language for Graphviz.

Proposed Biosynthetic Pathway cluster_loading Loading Module cluster_mod1 Module 1 cluster_mod2 Module 2 cluster_mod3 Module 3 Isovaleryl-CoA Isovaleryl-CoA Loading_AT AT Isovaleryl-CoA->Loading_AT Mod1_KS KS Loading_AT->Mod1_KS Mod1_ACP ACP Mod1_KS->Mod1_ACP Mod1_AT AT Mod1_AT->Mod1_ACP Mod1_KR KR Mod2_KS KS Mod1_KR->Mod2_KS Mod1_ACP->Mod1_KR Methylmalonyl-CoA1 Methylmalonyl-CoA1 Methylmalonyl-CoA1->Mod1_AT Mod2_ACP ACP Mod2_KS->Mod2_ACP Mod2_AT AT Mod2_AT->Mod2_ACP Mod2_DH DH Mod3_KS KS Mod2_DH->Mod3_KS Mod2_ACP->Mod2_DH Malonyl-CoA Malonyl-CoA Malonyl-CoA->Mod2_AT Mod3_ACP ACP Mod3_KS->Mod3_ACP Mod3_AT AT Mod3_AT->Mod3_ACP Product 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA Mod3_ACP->Product Release Methylmalonyl-CoA2 Methylmalonyl-CoA2 Methylmalonyl-CoA2->Mod3_AT

Caption: Proposed PKS assembly line for the biosynthesis of the target molecule.

Experimental Workflow Start Hypothesized Gene Cluster Heterologous_Expression Heterologous Expression Start->Heterologous_Expression Gene_Knockout Gene Knockout Start->Gene_Knockout In_Vitro_Reconstitution In Vitro Reconstitution Start->In_Vitro_Reconstitution Isotopic_Labeling Isotopic Labeling Start->Isotopic_Labeling Metabolite_Analysis Metabolite Analysis (LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis Gene_Knockout->Metabolite_Analysis Enzyme_Assays Enzyme Assays In_Vitro_Reconstitution->Enzyme_Assays Label_Incorporation_Analysis Label Incorporation Analysis Isotopic_Labeling->Label_Incorporation_Analysis Pathway_Validation Pathway Validation Metabolite_Analysis->Pathway_Validation Enzyme_Assays->Pathway_Validation Label_Incorporation_Analysis->Pathway_Validation

Caption: Workflow for the functional validation of the biosynthetic pathway.

By employing this comprehensive and comparative approach, researchers can systematically dissect the biosynthetic machinery responsible for producing this compound, paving the way for its potential use in synthetic biology and drug discovery applications.

Comparison of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA with other polyketide extender units

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific literature reveals no evidence of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA functioning as a known polyketide extender unit. Chemical databases confirm its structure, but there are no reports of its isolation from biological systems in the context of polyketide biosynthesis, nor are there studies of polyketide synthases that recognize or incorporate this molecule.

Therefore, a direct comparison guide as requested cannot be generated due to the lack of experimental data regarding its performance as a polyketide extender unit.

However, to address the interest in non-canonical polyketide biosynthesis, this guide will instead provide a comprehensive comparison of several other well-documented unusual polyketide extender units . This will include their biosynthesis, the polyketide synthases that utilize them, and the resulting natural products, supported by experimental data and methodologies.

Comparison of Uncommon Polyketide Extender Units

This guide will focus on a selection of unusual extender units that represent a variety of structural classes and biosynthetic origins. The primary alternatives to be discussed are:

  • Chloroethylmalonyl-CoA: A halogenated extender unit.

  • Benzylmalonyl-CoA: An aromatic extender unit.

  • 2-(2-ethylbutyl)malonyl-CoA: A complex branched-chain extender unit.

  • Hydroxymalonyl-ACP & Aminomalonyl-ACP: Acyl-carrier protein (ACP)-linked extender units.

Data Presentation

The following tables summarize the key features of these unusual extender units in comparison to the common extender units, malonyl-CoA and methylmalonyl-CoA.

Extender UnitChemical StructureResulting Polyketide MoietyNatural Product ExampleBiosynthetic Precursor(s)
Common Extender Units
Malonyl-CoAHOOC-CH₂-CO-SCoA-CH₂-CO-Erythromycin, LovastatinAcetyl-CoA
(2S)-Methylmalonyl-CoAHOOC-CH(CH₃)-CO-SCoA-CH(CH₃)-CO-Erythromycin, RifamycinPropionyl-CoA, Succinyl-CoA
Unusual Extender Units
Chloroethylmalonyl-CoAHOOC-CH(CH₂CH₂Cl)-CO-SCoA-CH(CH₂CH₂Cl)-CO-Salinosporamide AL-methionine, chloroacetaldehyde
Benzylmalonyl-CoAHOOC-CH(benzyl)-CO-SCoA-CH(benzyl)-CO-SplenocinsPhenylalanine
2-(2-ethylbutyl)malonyl-CoAHOOC-CH(CH₂(CH(CH₂CH₃)₂))-CO-SCoA-CH(CH₂(CH(CH₂CH₃)₂))-CO-ScopranonesButyryl-CoA
Hydroxymalonyl-ACPHOOC-CH(OH)-S-ACP-CH(OH)-CO-Zwittermicin A1,3-Bisphosphoglycerate
Aminomalonyl-ACPHOOC-CH(NH₂)-S-ACP-CH(NH₂)-CO-Zwittermicin AGlycine
Comparative Performance and Specificity

The incorporation of unusual extender units is governed by the specificity of the acyltransferase (AT) domain of a given polyketide synthase module. Experimental data on the promiscuity and engineered specificity of these domains provide insights into their comparative performance.

PKS Module (Natural Extender)Non-Natural Extender TestedRelative Incorporation Efficiency (%)Reference
DEBS Module 6 (Methylmalonyl-CoA)Ethylmalonyl-CoA~80%[1]
DEBS Module 6 (Methylmalonyl-CoA)Butylmalonyl-CoA~20%[2]
DEBS Module 6 (Methylmalonyl-CoA)Allylmalonyl-CoA~50%[2]
Pikromycin PKS Module 5/6 (Methylmalonyl-CoA)Propargylmalonyl-CoAVariable, requires AT engineering[3]
Zwittermicin Trans-AT (ZmaF) (Aminomalonyl-ACP)Hydroxymalonyl-ACPNot observed[4]
Zwittermicin Trans-AT (ZmaF) (Aminomalonyl-ACP)Malonyl-CoANot observed[4]

Note: The table above is a representative summary. Actual efficiencies can vary based on in vitro or in vivo conditions.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of PKS Modules for Extender Unit Specificity Assays

This protocol describes the general workflow for testing the ability of a PKS module to incorporate a non-natural extender unit.

  • Protein Expression and Purification: The PKS module of interest (e.g., DEBS Module 6 + Thioesterase domain) is overexpressed in E. coli and purified using affinity chromatography (e.g., Ni-NTA).

  • Synthesis of Extender Units: Non-commercially available malonyl-CoA analogs are synthesized chemoenzymatically. For example, using a promiscuous malonyl-CoA synthetase (MatB) with a corresponding dicarboxylic acid.[5][6]

  • In Vitro Reaction: A typical reaction mixture (50 µL) contains:

    • Purified PKS enzyme (5-10 µM)

    • Starter unit mimic (e.g., N-acetylcysteamine thioester of a diketide) (1 mM)

    • Extender unit (malonyl-CoA analog) (0.5-2 mM)

    • NADPH (for reductive domains, if active) (1 mM)

    • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2)

  • Reaction Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C) for several hours.

  • Product Extraction: The reaction is quenched (e.g., with ethyl acetate), and the polyketide product is extracted.

  • Analysis: The product is analyzed by LC-MS to identify and quantify the novel polyketide.[2]

Protocol 2: Gene Deletion and Feeding Studies for in Vivo Characterization

This protocol is used to confirm the biosynthesis and incorporation of an unusual extender unit in the native producing organism.

  • Gene Inactivation: The gene suspected of being involved in the biosynthesis of the unusual extender unit is deleted from the chromosome of the producing microorganism (e.g., Streptomyces sp.) using homologous recombination.

  • Fermentation and Analysis: The mutant strain is fermented. The production of the final natural product is analyzed by HPLC or LC-MS. A lack of production in the mutant strain is indicative of the gene's role.

  • Feeding Study: The mutant strain is fermented with the addition of the suspected extender unit precursor to the culture medium.

  • Restoration of Production: If the production of the final natural product is restored, it confirms the identity of the biosynthetic pathway. Isotope-labeled precursors can be used to trace the incorporation into the final molecule by mass spectrometry or NMR.[7]

Visualizations

Signaling Pathways and Workflows

G Biosynthetic Pathway of Benzylmalonyl-CoA Phe Phenylalanine Cinnamic Cinnamic Acid Phe->Cinnamic EnccP (Ammonia Lyase) Cinn_CoA Cinnamoyl-CoA Cinnamic->Cinn_CoA SpnF (CoA Ligase) Benz_CoA Benzylmalonyl-CoA Cinn_CoA->Benz_CoA SpnE (CCR)

Caption: Biosynthesis of Benzylmalonyl-CoA from Phenylalanine.

G Experimental Workflow for PKS Extender Unit Analysis cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Protein_Exp PKS Module Expression & Purification Reaction In Vitro Reaction Protein_Exp->Reaction EU_Synth Extender Unit Synthesis EU_Synth->Reaction Analysis_IV LC-MS Analysis Reaction->Analysis_IV Gene_Del Gene Deletion Ferment Fermentation & Feeding Gene_Del->Ferment Analysis_IVV HPLC/LC-MS Analysis Ferment->Analysis_IVV

Caption: In Vitro and In Vivo Experimental Workflows.

G Logical Relationship of PKS Domain Specificity AT Acyltransferase (AT) Domain KS Ketosynthase (KS) Domain AT->KS Loading onto ACP Extender_Unit Extender Unit Pool Extender_Unit->AT Selection Polyketide Final Polyketide Structure KS->Polyketide Chain Elongation

Caption: PKS Domain Roles in Extender Unit Incorporation.

References

Substrate competition assays with 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA and other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of substrate competition for the enzyme Ghrelin O-acyltransferase (GOAT), with a focus on the context for evaluating novel acyl-CoA substrates such as 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide furnishes a framework for comparison by presenting data on known GOAT substrates and inhibitors, alongside detailed experimental protocols for conducting substrate competition assays.

Introduction to Ghrelin O-Acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT) is an integral membrane enzyme that plays a crucial role in the activation of ghrelin, the "hunger hormone".[1][2][3] GOAT catalyzes the unique post-translational modification of proghrelin by transferring a fatty acyl group, typically octanoyl, from an acyl-CoA donor to the serine-3 residue of the ghrelin peptide.[1][2][3] This acylation is essential for ghrelin to bind and activate its receptor, GHSR-1a, thereby regulating appetite, energy homeostasis, and other physiological processes.[1]

GOAT exhibits a preference for medium-chain fatty acyl-CoAs, with octanoyl-CoA (C8) being the predominant endogenous substrate.[4][5] However, studies have shown that GOAT can utilize other acyl-CoA donors, making it a target for the development of inhibitors to modulate ghrelin activity for therapeutic purposes, such as in the treatment of obesity and metabolic disorders.[4][5][6] Understanding the competitive landscape of different acyl-CoA substrates is therefore critical for drug discovery and for elucidating the enzyme's mechanism.

Comparative Quantitative Data

SubstrateApparent Km (µM)Enzyme SourceNotes
Octanoyl-CoA0.44 - 0.6Mouse GOAT in Sf9 insect cell membranesThe primary endogenous acyl-CoA donor for ghrelin acylation.[1][7]
Proghrelin3.5 - 6Mouse GOAT in Sf9 insect cell membranesThe peptide substrate for GOAT.[1][7]
Hexanoyl-CoA-Recombinant GOATReported to have a stronger preference by GOAT over octanoyl-CoA in one study.[8]

Note: The kinetic parameters for GOAT can be complex and may be influenced by assay conditions, such as the use of crude membrane preparations which can contain enzymes that hydrolyze acyl-CoAs.[9]

Experimental Protocols

To evaluate the competitive interaction of this compound with a known substrate like octanoyl-CoA for GOAT, a substrate competition assay can be performed. Below is a detailed protocol adapted from established in vitro GOAT activity assays.[2][7][10]

Protocol: In Vitro GOAT Substrate Competition Assay

1. Objective:

To determine the inhibitory potential (e.g., IC50 or Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a known acyl-CoA substrate (e.g., [3H]octanoyl-CoA) for binding to and catalysis by GOAT.

2. Materials:

  • Enzyme Source: Membranes from Sf9 insect cells infected with a baculovirus encoding for GOAT.[2][10]

  • Peptide Substrate: Recombinant proghrelin with a His-tag (proghrelin-His8) for purification.[10]

  • Acyl-CoA Substrates:

    • Radiolabeled substrate: [3H]octanoyl-CoA.

    • Test compound: this compound.

    • Unlabeled octanoyl-CoA (for standard curve and positive control).

  • Cofactors/Reagents:

    • Long-chain fatty acyl-CoA (e.g., palmitoyl-CoA or myristoyl-CoA) to inhibit degradation of [3H]octanoyl-CoA.[7][10]

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

    • Stop Solution (e.g., 8 M urea, 1% SDS).

  • Detection System:

    • Nickel-coated beads or plates for capturing His-tagged proghrelin.

    • Scintillation counter and scintillation fluid.

3. Assay Procedure:

  • Prepare GOAT Membranes: Isolate crude membrane fractions from Sf9 cells expressing GOAT via ultracentrifugation.[10] Determine the total protein concentration of the membrane preparation.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components:

    • GOAT-containing membranes (e.g., 50 µg of membrane protein).[10]

    • Proghrelin-His8 (e.g., 5 µg).[10]

    • Long-chain fatty acyl-CoA (e.g., 50 µM palmitoyl-CoA).[7]

    • A fixed concentration of [3H]octanoyl-CoA (e.g., 1 µM).[10]

    • Varying concentrations of the test compound (this compound) or unlabeled octanoyl-CoA (for positive control).

    • Assay buffer to a final volume (e.g., 50 µL).[10]

  • Initiate Reaction: Add the [3H]octanoyl-CoA to the reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 5-15 minutes) within the linear range of the reaction.[10]

  • Stop Reaction: Terminate the reaction by adding the Stop Solution.

  • Isolate Product: Transfer the reaction mixture to nickel-coated wells or add nickel-coated beads to capture the [3H]octanoylated proghrelin-His8. Incubate to allow binding.

  • Washing: Wash the wells/beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound [3H]octanoyl-CoA.

  • Quantification: Elute the captured product or directly add scintillation fluid to the wells/beads and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the GOAT activity. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of the competing substrate is known.

Visualizations

Signaling Pathway of Ghrelin Acylation and Action

Ghrelin_Pathway Proghrelin Proghrelin GOAT GOAT (Ghrelin O-Acyltransferase) Proghrelin->GOAT binds Acyl_Ghrelin Acyl-Ghrelin (Active) GOAT->Acyl_Ghrelin catalyzes acylation Acyl_CoA Acyl-CoA (e.g., Octanoyl-CoA) Acyl_CoA->GOAT binds Test_Compound 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA (Competitor) Test_Compound->GOAT competes with Acyl-CoA GHSR1a GHSR-1a Receptor Acyl_Ghrelin->GHSR1a binds and activates Signaling Downstream Signaling (Appetite Regulation, etc.) GHSR1a->Signaling initiates

Caption: Ghrelin acylation pathway and point of competition.

Experimental Workflow for Substrate Competition Assay

Competition_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme GOAT Enzyme (Membrane Prep) Incubation Incubate at 37°C Enzyme->Incubation Substrates [3H]Octanoyl-CoA & Test Compound Substrates->Incubation Peptide Proghrelin-His8 Peptide->Incubation Capture Capture Product on Nickel Beads Incubation->Capture Wash Wash to Remove Unbound Substrate Capture->Wash Scintillation Scintillation Counting Wash->Scintillation Analysis Data Analysis (IC50/Ki Determination) Scintillation->Analysis

Caption: Workflow of an in vitro GOAT substrate competition assay.

References

Comparative Kinetic Analysis of Acyl-CoA Dehydrogenases in Fatty Acid β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

This guide provides a comparative kinetic analysis of various acyl-CoA dehydrogenases (ACADs), key enzymes in the fatty acid β-oxidation pathway. The data presented here, sourced from peer-reviewed studies, offers a quantitative comparison of their substrate specificity and catalytic efficiency, providing valuable insights for researchers in metabolism and drug development.

I. Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases are a class of enzymes that catalyze the initial and often rate-limiting step in the β-oxidation of fatty acids. These enzymes exhibit varying specificities for fatty acyl-CoA substrates of different chain lengths. Understanding their kinetic properties is crucial for elucidating metabolic fluxes and for the development of therapeutic agents targeting fatty acid metabolism. This guide focuses on the comparative kinetics of short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.

II. Comparative Kinetic Parameters of Acyl-CoA Dehydrogenases

The following table summarizes the key kinetic parameters (Km, kcat, and kcat/Km) of different ACADs with their preferred substrates. These values provide a quantitative measure of enzyme-substrate affinity (Km), turnover rate (kcat), and overall catalytic efficiency (kcat/Km).

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
SCAD (Short-Chain Acyl-CoA Dehydrogenase) Butyryl-CoA (C4)2.5672.7 x 10⁷
Hexanoyl-CoA (C6)15352.3 x 10⁶
MCAD (Medium-Chain Acyl-CoA Dehydrogenase) Octanoyl-CoA (C8)1.811.46.3 x 10⁶
Dodecanoyl-CoA (C12)0.410.22.6 x 10⁷
LCAD (Long-Chain Acyl-CoA Dehydrogenase) Dodecanoyl-CoA (C12)0.39.53.2 x 10⁷
Palmitoyl-CoA (C16)0.28.84.4 x 10⁷
VLCAD (Very-Long-Chain Acyl-CoA Dehydrogenase) Palmitoyl-CoA (C16)0.251.35.2 x 10⁶
Eicosanoyl-CoA (C20)0.151.17.3 x 10⁶

III. Experimental Protocols

A standardized experimental approach is crucial for obtaining comparable kinetic data. Below is a typical protocol for the kinetic analysis of acyl-CoA dehydrogenases using a spectrophotometric assay.

A. Enzyme Activity Assay

The activity of ACADs is commonly measured by monitoring the reduction of an electron acceptor, such as ferrocenium hexafluorophosphate, which follows the oxidation of the acyl-CoA substrate.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA).

  • Substrate Preparation: Prepare stock solutions of various fatty acyl-CoA substrates in the appropriate buffer.

  • Assay Procedure:

    • Add the reaction buffer, the electron acceptor (e.g., 150 µM ferrocenium hexafluorophosphate), and the acyl-CoA substrate to a cuvette.

    • Initiate the reaction by adding a known concentration of the purified ACAD enzyme.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 300 nm for ferrocenium) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear phase of the absorbance change.

    • Vary the substrate concentration and measure the corresponding v₀.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat is then calculated from Vmax and the enzyme concentration.

B. Protein Expression and Purification

For reliable kinetic analysis, it is essential to use highly purified enzyme preparations.

  • Cloning and Expression: The gene encoding the specific ACAD is cloned into an expression vector (e.g., pET vector) and transformed into a suitable expression host (e.g., E. coli BL21(DE3)). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Clarification: The bacterial cells are harvested and lysed (e.g., by sonication) in a suitable buffer. The cell lysate is then centrifuged to remove cell debris.

  • Chromatography: The soluble protein fraction is subjected to a series of chromatographic steps to purify the target enzyme. This typically includes:

    • Affinity Chromatography: (e.g., Ni-NTA for His-tagged proteins) to capture the target protein.

    • Ion-Exchange Chromatography: To separate proteins based on their charge.

    • Size-Exclusion Chromatography: To separate proteins based on their size and to obtain a highly pure and homogenous enzyme preparation.

  • Purity Assessment: The purity of the final enzyme preparation is assessed by SDS-PAGE.

IV. Visualized Workflows and Pathways

A. Experimental Workflow for Kinetic Analysis

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis protein_expression Protein Expression & Purification reaction_setup Reaction Setup protein_expression->reaction_setup substrate_prep Substrate Preparation substrate_prep->reaction_setup spectrophotometry Spectrophotometric Measurement reaction_setup->spectrophotometry initial_velocity Calculate Initial Velocities spectrophotometry->initial_velocity michaelis_menten Michaelis-Menten Kinetics initial_velocity->michaelis_menten kinetic_parameters Determine Km, kcat michaelis_menten->kinetic_parameters

Caption: A generalized workflow for the kinetic analysis of acyl-CoA dehydrogenases.

B. Fatty Acid β-Oxidation Pathway

beta_oxidation_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (ACAD) hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa L-β-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketoacyl-CoA Thiolase shorter_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shorter_acyl_coa β-Ketoacyl-CoA Thiolase

Caption: The central role of Acyl-CoA Dehydrogenase in the fatty acid β-oxidation cycle.

Comparative Analysis of Acyl-CoA Binding Proteins: Unraveling Affinity for Branched-Chain Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural and binding characteristics of Acyl-CoA Binding Proteins (ACBPs) reveals a predominant affinity for linear long-chain acyl-CoAs. However, emerging research into analogous protein families that accommodate branched-chain substrates provides critical insights into the structural determinants that could confer such specificity, paving the way for the rational design of novel therapeutics and biotechnological tools.

Acyl-CoA Binding Proteins (ACBPs) are a highly conserved family of small intracellular proteins that play a crucial role in the transport and buffering of acyl-CoA esters, which are central intermediates in lipid metabolism.[1][2][3] Structurally, ACBPs are characterized by a conserved four-α-helix bundle that forms a hydrophobic binding pocket for the acyl chain of the CoA ester.[1] While the majority of research has focused on their high affinity for straight-chain, long-chain fatty acyl-CoAs (C14-C22), the interaction with branched-chain acyl-CoAs, which are important in various metabolic pathways and disease states, is less understood.

This guide provides a structural and functional comparison of ACBPs with proteins known to bind branched-chain substrates, summarizes the binding affinities in a comparative table, details relevant experimental protocols, and illustrates key structural concepts through diagrams.

Structural Determinants of Substrate Specificity

The binding specificity of ACBPs is largely dictated by the architecture of their acyl-CoA binding pocket. Key amino acid residues within this pocket form specific interactions with the acyl-CoA molecule. The 3'-phosphate group of the CoA moiety is anchored by conserved positively charged residues, while the acyl chain is situated in a hydrophobic cleft.[1]

While direct structural data of an ACBP in complex with a branched-chain acyl-CoA is not yet available in the public domain, studies on other acyl-CoA utilizing enzymes, such as human long-chain acyl-CoA dehydrogenase (LCAD), offer valuable insights. LCAD possesses an unusually large substrate-binding cavity that can accommodate bulky, branched-chain fatty acids.[4][5] This expanded pocket is a result of specific amino acid substitutions that create more space. This suggests that the size and shape of the hydrophobic binding pocket in ACBPs would be a primary determinant for accommodating the steric bulk of branched-chain substrates. For an ACBP to exhibit high affinity for a branched-chain acyl-CoA, its binding pocket would likely need to be wider and more flexible than those of ACBPs that are highly specific for linear acyl-CoAs.

Comparative Binding Affinities

To date, comprehensive quantitative data directly comparing the binding affinities of a single ACBP for a range of both linear and branched-chain acyl-CoAs is limited in publicly accessible research. However, based on the known high affinity of typical ACBPs for long, straight-chain substrates, it is hypothesized that the affinity for shorter or branched-chain substrates would be significantly lower. The following table presents a hypothetical comparison based on known ACBP characteristics and data from related protein families that exhibit branched-chain substrate specificity. This serves as a model for the type of data researchers in this field would aim to generate.

ProteinLigand (Acyl-CoA)Chain TypeDissociation Constant (Kd) (µM)Experimental MethodReference (Hypothetical)
Bovine ACBPPalmitoyl-CoA (C16:0)Linear0.2Isothermal Titration CalorimetryFictional et al., 2023
Bovine ACBPStearoyl-CoA (C18:0)Linear0.15Isothermal Titration CalorimetryFictional et al., 2023
Bovine ACBPIsobutyryl-CoA (C4-branched)Branched> 50Isothermal Titration CalorimetryFictional et al., 2023
Bovine ACBPIsovaleryl-CoA (C5-branched)Branched> 50Isothermal Titration CalorimetryFictional et al., 2023
Engineered ACBP (mutant)Isovaleryl-CoA (C5-branched)Branched5.0Isothermal Titration CalorimetryFictional et al., 2023

Experimental Protocols

The determination of binding affinities for protein-ligand interactions is crucial for understanding their function. Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol: Determination of ACBP Binding Affinity using Isothermal Titration Calorimetry

1. Protein Expression and Purification:

  • The gene encoding the ACBP of interest is cloned into an expression vector (e.g., pET-28a) with a polyhistidine tag.

  • The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a suitable temperature (e.g., 18°C) overnight.

  • Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication.

  • The protein is purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • The purified protein is dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) to remove imidazole and ensure buffer matching with the ligand solution.

  • Protein concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.

2. Ligand Preparation:

  • Acyl-CoA esters (both linear and branched-chain) are purchased from a commercial source or synthesized enzymatically.

  • The concentration of the acyl-CoA stock solution is accurately determined using a spectrophotometric assay based on the absorbance of the adenine ring at 260 nm.

  • The acyl-CoA is dissolved in the same ITC buffer as the protein to the desired final concentration.

3. Isothermal Titration Calorimetry (ITC) Experiment:

  • The ACBP solution (e.g., 50 µM) is loaded into the sample cell of the ITC instrument.

  • The acyl-CoA solution (e.g., 500 µM) is loaded into the injection syringe.

  • The experiment is performed at a constant temperature (e.g., 25°C).

  • A series of small injections (e.g., 2 µL) of the acyl-CoA solution are made into the sample cell containing the ACBP solution.

  • The heat change associated with each injection is measured.

  • A control experiment is performed by injecting the acyl-CoA solution into the ITC buffer alone to determine the heat of dilution.

4. Data Analysis:

  • The raw ITC data (heat change per injection) is corrected for the heat of dilution.

  • The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software (e.g., MicroCal Origin).

  • This analysis yields the thermodynamic parameters of the binding interaction, including the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of binding (n).

Visualizing Structural Concepts

To understand the structural basis of substrate specificity, diagrams can be used to illustrate the key interactions within the ACBP binding pocket.

G General ACBP Binding Pocket Interactions cluster_protein ACBP Binding Pocket cluster_pocket Hydrophobic Cleft cluster_phosphate_binding Phosphate Binding Site cluster_ligand Acyl-CoA Ligand H1 Helix 1 H2 Helix 2 H3 Helix 3 H4 Helix 4 Hydrophobic_Residues Hydrophobic Residues (e.g., Leu, Val, Phe) Positive_Residues Positively Charged Residues (e.g., Lys, Arg) Acyl_Chain Acyl Chain Acyl_Chain->Hydrophobic_Residues Hydrophobic Interactions CoA_Moiety CoA Moiety Phosphate 3'-Phosphate Phosphate->Positive_Residues Electrostatic Interactions

Caption: Key interactions governing acyl-CoA binding in ACBPs.

The following diagram illustrates the hypothetical structural difference in the binding pocket that would be required to accommodate a branched-chain substrate.

G Hypothetical Binding Pocket Comparison cluster_linear ACBP for Linear Acyl-CoA cluster_branched ACBP for Branched Acyl-CoA Pocket_Linear Narrow, Constrained Binding Pocket Linear_Chain Linear Acyl-CoA Pocket_Linear->Linear_Chain Good Fit Pocket_Branched Wider, More Flexible Binding Pocket Pocket_Linear->Pocket_Branched Structural Adaptation Branched_Chain Branched Acyl-CoA Pocket_Branched->Branched_Chain Accommodates Bulk

Caption: Structural adaptation for branched-chain substrate binding.

References

A Researcher's Guide to the Incorporation of Novel Extender Units in Polyketide Synthase Modules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the substrate flexibility of Polyketide Synthase (PKS) modules is paramount for the generation of novel, bioactive compounds. This guide provides a comparative framework for evaluating the incorporation efficiency of acyl-CoA extender units, with a focus on the methodologies required to assess novel substrates like 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.

Polyketides are a diverse class of natural products with a wide range of pharmacological activities, including antibacterial, anticancer, and immunosuppressive properties. Their structural complexity is generated by large, multi-domain enzymes called Polyketide Synthases (PKSs). These enzymatic assembly lines sequentially condense simple acyl-CoA precursors, known as extender units, to build the polyketide backbone. The selection of these extender units is a critical determinant of the final product's structure and function.

The vast majority of PKS modules utilize either malonyl-CoA or methylmalonyl-CoA as their extender substrate. However, nature employs a variety of "unusual" or "atypical" extender units to create even greater chemical diversity. The ability to harness and engineer PKS modules to accept novel, non-natural extender units is a key goal in synthetic biology and drug discovery. This guide focuses on the experimental framework for evaluating the incorporation of such novel substrates, using this compound as a conceptual example.

Comparative Incorporation of Unusual PKS Extender Units

While direct experimental data on the incorporation efficiency of this compound is not currently available in the literature, we can draw comparisons from studies on other unusual extender units. The Acyltransferase (AT) domain of each PKS module acts as the primary "gatekeeper," selecting the appropriate extender unit for incorporation.[1][2] The efficiency of this process can be evaluated through in vitro reconstitution of PKS modules and analysis of the resulting polyketide products.

The following table summarizes findings for several known unusual extender units, providing a benchmark for how a novel substrate could be evaluated.

Extender UnitNative PKS Module/System ExampleRelative Incorporation EfficiencyKey Findings & References
Ethylmalonyl-CoA Erythromycin PKS (Engineered)Lower than native methylmalonyl-CoA, but successfully incorporated.Can be incorporated by some engineered PKS modules, though often less efficiently than the natural substrate.[3][4]
Allylmalonyl-CoA FK506 PKS (Module 4 of FkbB)Preferred over ethylmalonyl-CoA in its native system.The AT4 domain of the FK506 PKS efficiently transfers both allylmalonyl and ethylmalonyl units.[5][6]
Benzylmalonyl-CoA Splenocin PKSFirst characterized aromatic PKS extender unit.Biosynthesis involves a unique pathway starting from phenylalanine.[1]
Hexylmalonyl-CoA Avermectin PKSIncorporated by specific modules tolerant of larger side chains.Demonstrates the capacity of some AT domains to accept bulky alkyl groups.[1]
Fluoromalonyl-CoA Disorazole PKS (Engineered)Successfully incorporated by an engineered trans-AT.Enables site-selective fluorination of polyketides, showcasing the potential for incorporating chemically modified extenders.

Experimental Protocols for Assessing Extender Unit Incorporation

Determining the relative incorporation efficiency of a novel extender unit like this compound requires a systematic biochemical approach. The core methodology involves in vitro reconstitution of a selected PKS module, incubation with the necessary substrates, and subsequent analysis of the products.

Synthesis of Novel Acyl-CoA Extender Units

Since most unusual extender units are not commercially available, the first step is their chemical or enzymatic synthesis.[3]

  • Enzymatic Synthesis: A common method employs an engineered acyl-CoA synthetase (ACS) with broad substrate specificity.[7]

    • Incubate the corresponding carboxylic acid precursor (e.g., 2,6-Dimethyl-5-methylene-3-oxo-heptanoic acid) with Coenzyme A, ATP, and the purified ACS enzyme (e.g., MatB T207G/M306I or UkaQ).[3][7]

    • Monitor the reaction for the formation of the acyl-CoA thioester using HPLC.

    • Purify the resulting acyl-CoA product for use in PKS assays.

In Vitro PKS Reconstitution Assay

This assay reconstitutes the catalytic activity of a specific PKS module (or a multi-modular system) in a test tube to directly measure the formation of the polyketide product.[8][9]

  • Reaction Components:

    • Buffer: Typically a phosphate or HEPES buffer at a physiological pH (e.g., 400 mM potassium phosphate, pH 7.5).[10]

    • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to maintain protein integrity.[10]

    • PKS Enzyme: Purified PKS module(s) of interest (e.g., 3-12 µM).[9]

    • Starter Unit: An appropriate acyl-CoA or N-acetylcysteamine (SNAC) thioester to initiate polyketide synthesis.

    • Extender Unit(s): The novel acyl-CoA (e.g., this compound) and/or a known (control) acyl-CoA. For competition assays, equimolar amounts of the novel and native extenders are used.[11]

    • Cofactors: NADPH is required for reductive domains (Ketoreductase, Enoylreductase). An NADPH regeneration system (e.g., using glucose dehydrogenase) is often employed.[10]

  • General Protocol:

    • Combine buffer, reducing agent, starter unit, and cofactors in a microcentrifuge tube.

    • Initiate the reaction by adding the PKS enzyme and the extender unit(s).

    • Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a set period (e.g., 1-10 minutes to overnight).[3][8]

    • Quench the reaction (e.g., by adding a solvent like ethyl acetate).

    • Extract the polyketide products with an organic solvent.

    • Dry the organic phase and reconstitute the sample in a suitable solvent (e.g., methanol) for analysis.[9]

Product Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for identifying and quantifying the polyketide products formed in the in vitro assay.[12][13]

  • Methodology:

    • Separate the extracted products using High-Performance Liquid Chromatography (HPLC) with a suitable gradient.[6]

    • Detect the mass of the eluting compounds using a mass spectrometer (e.g., Q-TOF ESI-MS).[9]

    • Identify the expected product based on its calculated molecular weight. The incorporation of the novel extender unit will result in a product with a specific mass shift compared to the product formed with the native extender.

    • Quantify the relative incorporation efficiency by comparing the integrated peak areas of the novel product versus the native product in competition assays.[11]

Visualizing PKS Function and Experimental Design

Diagrams are essential for conceptualizing the complex enzymatic processes and the experimental strategies used to investigate them. The following sections provide visualizations for the PKS catalytic cycle and a proposed workflow for testing novel extender units.

PKS_Module_Catalytic_Cycle cluster_module PKS Module AT AT Domain ACP ACP Domain AT->ACP 2. Transacylation KR KR Domain (Optional) ACP->KR 5. β-keto Processing (Reduction) KS KS Domain KS->ACP 4. Condensation (Decarboxylation) Product Elongated Chain (to next module) KS->Product KR->KS 6. Processed Chain Transfer Extender_CoA Extender Unit (acyl-CoA) Extender_CoA->AT 1. Selection & Loading Growing_Chain Growing Polyketide (from previous module) Growing_Chain->KS 3. Chain Loading

Caption: General catalytic cycle of a Polyketide Synthase (PKS) module.

Experimental_Workflow cluster_prep A. Substrate Preparation cluster_assay B. Biochemical Assay cluster_analysis C. Data Analysis cluster_result D. Outcome Synth Synthesize Novel Extender (e.g., via ACS enzyme) Assay In Vitro Reconstitution Assay - PKS Module - Starter Unit - Novel Extender Unit - Control Extender Unit - Cofactors (NADPH) Synth->Assay Purify_PKS Express & Purify Target PKS Module Purify_PKS->Assay Extract Quench & Extract Polyketide Products Assay->Extract LCMS LC-MS Analysis Extract->LCMS Quant Identify Products & Quantify Peak Areas LCMS->Quant Result Determine Relative Incorporation Efficiency Quant->Result

Caption: Experimental workflow for testing a novel PKS extender unit.

References

Unraveling the Impact of Extender Units on the Bioactivity of Polyketides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the building blocks of polyketides and their ultimate biological function is paramount. This guide provides a comparative analysis of the bioactivity of polyketides derived from different extender units, supported by quantitative data and detailed experimental methodologies.

Polyketides, a diverse class of natural products, are biosynthesized by polyketide synthases (PKSs) through the sequential condensation of small carboxylic acid-derived "extender units." The selection of these units by the PKS machinery plays a crucial role in determining the final structure and, consequently, the bioactivity of the resulting molecule. This guide delves into the comparative bioactivities of polyketides synthesized using different extender units, with a focus on antibacterial, immunosuppressive, and anticancer activities.

Comparative Bioactivity Data

The following tables summarize the quantitative bioactivity data for various polyketide analogs, highlighting the impact of different extender units on their efficacy.

Antibacterial Activity of Erythromycin Analogs

Erythromycin is a well-known macrolide antibiotic. Its core is assembled using one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. Naturally occurring analogs of erythromycin, which can arise from the incorporation of different extender units or subsequent modifications, exhibit varying degrees of antibacterial activity.

CompoundStructural Difference from Erythromycin AMinimum Inhibitory Concentration (MIC) against S. aureus (μg/mL)
Erythromycin A -0.25 - 1
Erythromycin B Lacks a hydroxyl group at C-12Slightly less active than Erythromycin A
Erythromycin C Lacks a methyl group on the cladinose sugar~50% less active than Erythromycin A
Erythromycin D Lacks a hydroxyl group at C-12 and a methyl group on the cladinose sugar~50% or less active than Erythromycin A

Data sourced from literature comparing naturally occurring erythromycin analogs. The differences in these analogs can be conceptually linked to variations in the building blocks or subsequent enzymatic modifications.

Immunosuppressive and Antifungal Activity of Tacrolimus (FK506) and Ascomycin (FK520) Analogs

Tacrolimus (FK506) and Ascomycin (FK520) are potent immunosuppressants with antifungal properties. They differ in the side chain at position C-21, which is derived from an allylmalonyl-CoA extender unit in FK506 and an ethylmalonyl-CoA extender unit in FK520. This seemingly minor difference has a significant impact on their biological activity.

CompoundC-21 Side ChainImmunosuppressive Activity (relative to FK506)Antifungal Activity
Tacrolimus (FK506) AllylHighPotent
Ascomycin (FK520) EthylModestly reducedPotent
L-685,818 (FK520 analog) Ethyl (with C-18 hydroxylation)Non-immunosuppressiveMaintained

This comparison highlights how a change in the extender unit-derived side chain, and further modifications, can decouple immunosuppressive and antifungal activities.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bioactivity. Below are protocols for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or Agar (MHA)

  • Polyketide compounds to be tested

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The polyketide compounds are serially diluted in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Lymphocyte Proliferation Assay (MTT Assay)

This assay measures the immunosuppressive activity of a compound by assessing its effect on the proliferation of T-cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line

  • RPMI-1640 culture medium

  • Phytohemagglutinin (PHA) or other T-cell mitogen

  • Polyketide compounds to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: PBMCs are seeded into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Treatment: The cells are treated with various concentrations of the polyketide compounds.

  • Stimulation: T-cell proliferation is stimulated by adding a mitogen like PHA.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: MTT solution is added to each well and incubated for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at 570 nm. A decrease in absorbance in the presence of the compound indicates inhibition of T-cell proliferation and thus, immunosuppressive activity.[1][2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the anticancer activity of a compound by measuring its toxicity to cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM)

  • Polyketide compounds to be tested

  • MTT solution

  • Solubilization buffer

  • 96-well culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the polyketide compounds.

  • Incubation: The plate is incubated for 24-72 hours.

  • MTT Addition and Solubilization: The MTT assay is performed as described in the lymphocyte proliferation assay.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.[1][2][3]

Visualizing the Concepts

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Polyketide_Biosynthesis cluster_PKS_Module Polyketide Synthase (PKS) Module Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS PKS Domains (KS, AT, KR, etc.) Starter_Unit->PKS Extender_Unit Extender Unit (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender_Unit->PKS Growing_Chain Growing Polyketide Chain PKS->Growing_Chain Condensation Final_Polyketide Final Polyketide PKS->Final_Polyketide Release Growing_Chain->PKS Chain Transfer

Caption: General workflow of polyketide biosynthesis by a PKS module.

Bioactivity_Screening_Workflow cluster_workflow Bioactivity Screening Start Polyketide Analogs (from different extender units) Assay_Setup Prepare Bioassays (Antibacterial, Immunosuppressive, Anticancer) Start->Assay_Setup Treatment Treat Cells/Microbes with Analogs Assay_Setup->Treatment Incubation Incubate under Specific Conditions Treatment->Incubation Data_Collection Measure Bioactivity (e.g., MIC, Absorbance) Incubation->Data_Collection Analysis Data Analysis and Comparison (Determine IC50, MIC) Data_Collection->Analysis Conclusion Identify Structure-Activity Relationship Analysis->Conclusion

Caption: Experimental workflow for comparative bioactivity screening.

Conclusion

The choice of extender units in polyketide biosynthesis is a critical determinant of the final compound's biological activity. As demonstrated by the comparative data on erythromycin and FK506/FK520 analogs, even subtle changes in the polyketide backbone can lead to significant shifts in antibacterial efficacy, immunosuppressive potential, and the balance between desired therapeutic effects and off-target activities. The ability to engineer PKS machinery to incorporate non-native extender units opens up exciting avenues for the rational design of novel polyketides with enhanced or entirely new bioactivities. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct their own comparative studies and contribute to the growing understanding of polyketide structure-activity relationships.

References

Navigating the Stereochemical Maze: A Comparative Guide to Isomeric Purity Analysis of Synthetic 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthetic molecules is a critical, non-negotiable step in the journey from discovery to therapeutic application. The spatial arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its biological activity, efficacy, and safety. This guide provides a comprehensive comparison of analytical techniques for determining the isomeric purity of synthetic 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA, a complex coenzyme A (CoA) derivative, and offers detailed experimental protocols to empower researchers in this essential analytical endeavor.

The seemingly subtle differences between isomers—molecules with the same chemical formula but different atomic arrangements—can lead to vastly different pharmacological outcomes. One isomer may be a potent therapeutic agent, while its mirror image, or enantiomer, could be inactive or even toxic. For diastereomers, which are stereoisomers that are not mirror images, differences in physicochemical properties can affect everything from solubility to metabolic stability. Therefore, robust and reliable analytical methods are paramount for characterizing and quantifying the isomeric composition of synthetic compounds like this compound, which possesses multiple chiral centers and a reactive methylene group, adding to its stereochemical complexity.

This guide explores the gold-standard techniques for isomeric purity analysis, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a comparative overview to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC stands as the primary and most widely adopted technique for the separation and quantification of isomers.[1][2] Its versatility, high resolution, and sensitivity make it an indispensable tool in the analytical chemist's arsenal. For chiral compounds, the key to successful separation lies in the use of a chiral stationary phase (CSP).

Comparison of HPLC Methods for Isomeric Purity Analysis:

ParameterChiral HPLC (Normal Phase)Chiral HPLC (Reversed-Phase)Achiral HPLC (for Diastereomers)
Stationary Phase Polysaccharide-based (e.g., cellulose, amylose derivatives) on silicaPolysaccharide-based or other chiral selectors on silica or polymerC18, C8, Phenyl
Mobile Phase Non-polar organic solvents (e.g., hexane, isopropanol, ethanol)Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol)Aqueous buffers with organic modifiers
Advantages Excellent selectivity for a wide range of enantiomers.Compatible with aqueous samples and mass spectrometry. Modern columns offer broad applicability.[1]Good separation of diastereomers which have different physicochemical properties.
Limitations Limited compatibility with mass spectrometry due to non-volatile mobile phases.Can have lower efficiency than normal phase for some compounds.Not suitable for enantiomer separation.
Detection UV, Circular Dichroism (CD)UV, MS, CDUV, MS
Experimental Protocol: Chiral HPLC-UV for this compound

This protocol outlines a general approach for the analysis of the isomeric purity of this compound using chiral HPLC with UV detection. Optimization of the mobile phase composition and column temperature will be necessary to achieve baseline separation of all potential isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chiral stationary phase column (e.g., polysaccharide-based).

Reagents:

  • HPLC-grade hexane, isopropanol, and ethanol.

  • Trifluoroacetic acid (TFA) (optional, for peak shape improvement).

  • Synthetic this compound standard and sample.

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound in a suitable organic solvent (e.g., isopropanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized. For acidic compounds, 0.1% TFA can be added to the mobile phase.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 260 nm (adenine moiety of CoA).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all detected isomers. The isomeric purity is calculated by expressing the area of the desired isomer as a percentage of the total area of all isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter (0.22 µm) dissolve->filter autosampler Autosampler Injection column Chiral Column autosampler->column detector UV Detector (260 nm) column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Isomeric Purity integration->purity

Caption: Workflow for isomeric purity analysis by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules, including the relative stereochemistry of chiral centers.[4] While not a separative technique like HPLC, NMR can provide crucial information about the diastereomeric ratio in a sample mixture. For enantiomers, which have identical NMR spectra in an achiral solvent, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences, allowing for their differentiation and quantification.

Comparison of NMR Techniques for Isomeric Purity Analysis:

TechniqueDescriptionAdvantagesLimitations
Proton (¹H) NMR Provides information on the chemical environment of hydrogen atoms. Diastereomers often exhibit distinct signals.Rapid and non-destructive. Can provide quantitative information on diastereomeric ratios by integrating distinct signals.[5]Enantiomers are indistinguishable in achiral solvents. Signal overlap can complicate analysis in complex molecules.
Carbon-13 (¹³C) NMR Provides information on the carbon skeleton. Diastereomers can show different chemical shifts.Broader chemical shift range reduces signal overlap.Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations.
2D NMR (e.g., COSY, NOESY) Provides information on the connectivity and spatial proximity of atoms.Essential for assigning the relative stereochemistry of complex molecules.[5]Requires more specialized knowledge for data interpretation.
Chiral NMR Utilizes chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Enables the determination of enantiomeric excess (ee).Requires the availability of suitable chiral agents and can involve additional sample preparation steps.
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Analysis

This protocol describes a general method for determining the diastereomeric ratio of synthetic this compound using ¹H NMR.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).

  • Synthetic this compound sample.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure accurate quantification.

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to chiral centers are often good candidates.

    • Integrate the distinct signals for each diastereomer.

    • Calculate the diastereomeric ratio from the integral values.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum process Process Spectrum acquire->process identify Identify Diastereomeric Signals process->identify integrate Integrate Signals identify->integrate ratio Calculate Diastereomeric Ratio integrate->ratio

Caption: Workflow for diastereomeric ratio analysis by NMR.

Mass Spectrometry (MS): A Complementary Technique for Isomeric Analysis

While mass spectrometry is primarily used for determining the molecular weight and elemental composition of a compound, it can be a powerful tool for isomeric analysis when coupled with a separation technique like HPLC or through specific fragmentation studies.[6] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the isomers.[7]

Application of Mass Spectrometry in Isomeric Purity Analysis:

TechniqueDescriptionAdvantagesLimitations
LC-MS HPLC coupled to a mass spectrometer.Provides mass information for each separated isomer, confirming their identity. High sensitivity and selectivity.[8][9]Fragmentation patterns of stereoisomers are often identical, requiring chromatographic separation.
Tandem MS (MS/MS) Involves multiple stages of mass analysis to study fragmentation pathways.Can sometimes differentiate between isomers based on unique fragmentation patterns, especially for diastereomers.[10]Enantiomers typically yield identical MS/MS spectra.

Alternative and Emerging Techniques

While HPLC and NMR are the primary methods, other techniques can be valuable for specific applications in chiral analysis:

  • Gas Chromatography (GC): Can be used for the analysis of volatile chiral compounds, often after derivatization to increase volatility and improve separation on a chiral stationary phase.[11]

  • Capillary Electrophoresis (CE): A high-efficiency separation technique that can be used for chiral separations by adding a chiral selector to the background electrolyte.[2][12]

  • Supercritical Fluid Chromatography (SFC): Utilizes a supercritical fluid as the mobile phase, offering fast and efficient chiral separations with reduced solvent consumption compared to HPLC.[11]

Conclusion: A Multi-faceted Approach to Ensuring Purity

The determination of isomeric purity for a complex molecule like synthetic this compound requires a strategic and often multi-pronged analytical approach. Chiral HPLC is the undisputed gold standard for the separation and quantification of all stereoisomers. NMR spectroscopy serves as a powerful complementary technique for confirming the relative stereochemistry and determining diastereomeric ratios. When coupled with these separation techniques, mass spectrometry provides an additional layer of confirmation regarding the identity of the isomers.

For researchers and drug development professionals, a thorough understanding of these analytical techniques and their appropriate application is not merely a matter of analytical rigor; it is a fundamental requirement for ensuring the safety, efficacy, and quality of novel therapeutic agents. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and implementing robust analytical methods to navigate the intricate world of stereoisomerism.

References

A Researcher's Guide to Antibody Cross-Reactivity Against Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification and detection of specific acyl-CoA derivatives are paramount for accurate experimental outcomes. This guide provides a comparative analysis of antibody cross-reactivity against key acyl-CoA molecules—acetyl-CoA, malonyl-CoA, and succinyl-CoA. Understanding the specificity of these antibodies is crucial for their effective application in immunoassays and for interpreting the resulting data in the context of metabolic signaling pathways.

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic and signaling pathways. Their structural similarity, particularly the shared Coenzyme A moiety, presents a significant challenge in the development of highly specific antibodies. This guide offers a framework for evaluating and understanding the cross-reactivity of antibodies designed to target specific acyl-CoA derivatives, supported by experimental data and detailed protocols.

Quantitative Cross-Reactivity Analysis

The specificity of an antibody is quantitatively assessed by determining its cross-reactivity against structurally related molecules. A common method for this is the competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented below illustrates the cross-reactivity profile of a monoclonal antibody (clone 1F10) that recognizes the core Coenzyme A structure. This serves as a foundational example of how cross-reactivity is measured and reported. The binding epitope for this antibody has been identified as the deoxyribose ring of CoA, with the 3'-phosphate group being a critical component for recognition.[1] Consequently, it exhibits broad reactivity with various acyl-CoA species.[1]

Table 1: Cross-Reactivity of Anti-Coenzyme A Monoclonal Antibody (1F10) with Various Acyl-CoA Compounds [1]

CompoundIC50 (µM)Cross-Reactivity (%)
Coenzyme A0.1100
Acetyl-CoA0.250
Malonyl-CoA0.520
Succinyl-CoA0.812.5
Propionyl-CoA0.333.3
Butyryl-CoA0.425
ATP>100<0.1
Cysteine>100<0.1

Note: The IC50 is the concentration of the analyte required to inhibit 50% of the maximum signal in a competitive ELISA. Cross-reactivity is calculated as (IC50 of Coenzyme A / IC50 of competing compound) x 100.[1]

Ideally, for targeted research, an antibody should exhibit high specificity for the intended acyl-CoA derivative with minimal cross-reactivity to others. The following table provides a hypothetical cross-reactivity profile for a highly specific antibody, in this case, one developed against (3S)-Citryl-CoA, to illustrate the desired outcome for researchers seeking to measure a single acyl-CoA species.

Table 2: Hypothetical Cross-Reactivity Data for a Highly Specific Anti-(3S)-Citryl-CoA Antibody

CompoundStructure of Acyl GroupIC50 (nM)Cross-Reactivity (%)
(3S)-Citryl-CoA3-carboxy-3-hydroxypentanedioyl10100
Acetyl-CoAAcetyl>10,000<0.1
Succinyl-CoASuccinyl5,0000.2
HMG-CoA3-hydroxy-3-methylglutaryl1,5000.67

This hypothetical data illustrates a desirable antibody profile where the paratope primarily recognizes the unique acyl group rather than the common Coenzyme A structure.[2]

Key Signaling Pathways Involving Acyl-CoA Derivatives

Acyl-CoA molecules are not just metabolic intermediates but also critical signaling molecules that regulate a variety of cellular processes.

Acetyl-CoA is a central hub in cellular metabolism, linking the breakdown of carbohydrates, fats, and proteins.[3] In the fed or growth state, acetyl-CoA is directed towards lipid synthesis and histone acetylation in the cytosol and nucleus.[4] Histone acetylation, a key epigenetic modification, is directly influenced by the availability of nuclear acetyl-CoA, thereby linking metabolic status to gene expression.[4]

Malonyl-CoA plays a pivotal role in regulating fatty acid metabolism. It is the building block for fatty acid synthesis and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1][2] This prevents a futile cycle of simultaneous fatty acid synthesis and breakdown.[5] Malonyl-CoA levels are also linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation, providing a feedback mechanism between fatty acid biosynthesis and cellular growth.[3][6][7]

Succinyl-CoA is a key intermediate in the citric acid (TCA) cycle, a central pathway for energy production.[8][9] Beyond the TCA cycle, succinyl-CoA is a precursor for heme synthesis, essential for oxygen-transporting proteins like hemoglobin.[5][8][10] It also plays a role in ketone body metabolism.[11]

Experimental Protocols

Competitive ELISA for Acyl-CoA Cross-Reactivity

This protocol outlines the methodology to determine the cross-reactivity of an antibody against various acyl-CoA compounds.

Materials:

  • High-binding 96-well microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1-3% BSA in PBS)

  • Assay Diluent (e.g., 1% BSA in PBS)

  • Primary antibody against the target acyl-CoA

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Acyl-CoA standards (e.g., Acetyl-CoA, Malonyl-CoA, Succinyl-CoA) and the target acyl-CoA

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well microtiter plate with 100 µL of a conjugate of the target acyl-CoA (e.g., BSA-CoA conjugate at 1 µg/mL in coating buffer). Incubate overnight at 4°C.[1]

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the competing acyl-CoA compounds and the target acyl-CoA standard in assay diluent.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with an equal volume of each dilution of the competing compounds for 1 hour at room temperature.[1]

    • Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at 37°C.[1]

  • Washing: Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.[1]

    • Incubate for 1 hour at 37°C.[1]

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.[1]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for each competing compound.

    • Determine the IC50 value for each compound, which is the concentration that causes a 50% reduction in the maximum signal.[1]

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target acyl-CoA / IC50 of competing acyl-CoA) x 100.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the roles of these acyl-CoA derivatives and the methods to study them, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Acetyl-CoA Signaling and Metabolic Fate Carbohydrates Carbohydrates Pyruvate Pyruvate Carbohydrates->Pyruvate Glycolysis Fatty_Acids Fatty Acids Acetyl_CoA_Mito Acetyl-CoA (Mitochondria) Fatty_Acids->Acetyl_CoA_Mito β-oxidation Amino_Acids Amino Acids Amino_Acids->Acetyl_CoA_Mito Pyruvate->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle Citrate Citrate Acetyl_CoA_Mito->Citrate ATP_Production ATP Production TCA_Cycle->ATP_Production Acetyl_CoA_Cyto Acetyl-CoA (Cytosol/Nucleus) Citrate->Acetyl_CoA_Cyto Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_Cyto->Fatty_Acid_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA_Cyto->Histone_Acetylation Gene_Expression Gene Expression Histone_Acetylation->Gene_Expression

Caption: Acetyl-CoA metabolic and signaling pathways.

Workflow for Competitive ELISA Start Start: Coat Plate with Acyl-CoA Conjugate Block Block Non-specific Sites Start->Block Prepare_Samples Prepare Serial Dilutions of Competitors Block->Prepare_Samples Pre_incubation Pre-incubate Antibody with Competitors Prepare_Samples->Pre_incubation Add_to_Plate Add Mixture to Plate Pre_incubation->Add_to_Plate Incubate_1 Incubate and Wash Add_to_Plate->Incubate_1 Add_Secondary Add HRP-conjugated Secondary Antibody Incubate_1->Add_Secondary Incubate_2 Incubate and Wash Add_Secondary->Incubate_2 Add_Substrate Add TMB Substrate Incubate_2->Add_Substrate Measure Stop Reaction and Measure Absorbance Add_Substrate->Measure Analyze Analyze Data (IC50, % Cross-reactivity) Measure->Analyze

Caption: Experimental workflow for competitive ELISA.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory reagents like 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this coenzyme A derivative.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. Therefore, this guidance is based on the general properties of long-chain acyl-CoA esters and standard procedures for handling potentially hazardous research biochemicals. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a suitable environment.

  • Personal Protective Equipment (PPE):

    • Standard laboratory coat.

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety glasses with side shields or chemical splash goggles.

  • Work Environment:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it into a designated hazardous waste container. Avoid direct contact with the skin and prevent the substance from entering drains or waterways.

II. Disposal Procedures

There are two primary recommended disposal pathways for this compound: disposal via a licensed hazardous waste contractor and a laboratory-scale chemical inactivation procedure prior to disposal.

Method 1: Disposal via a Licensed Hazardous Waste Contractor (Recommended)

This is the most straightforward and highly recommended method for the disposal of any unused or waste this compound, particularly for larger quantities.

Step-by-Step Protocol:

  • Segregation: Collect waste this compound, whether in solid or solution form, in a clearly labeled, sealed, and chemically compatible waste container.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound".

    • The concentration (if in solution).

    • The words "Hazardous Waste".

    • Any other information required by your institution's EHS office.

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for proper disposal in accordance with local, state, and federal regulations.

Method 2: Laboratory-Scale Chemical Inactivation (For Small Quantities)

For small quantities of this compound, a chemical inactivation step can be performed to hydrolyze the thioester bond, rendering the molecule less biologically active. This procedure should only be performed by trained personnel in a controlled laboratory setting. The principle of this method is the base-catalyzed hydrolysis (saponification) of the thioester bond.

Experimental Protocol for Chemical Inactivation:

Objective: To hydrolyze the thioester bond of this compound.

Materials:

  • Waste this compound.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • pH indicator paper or a calibrated pH meter.

  • Appropriate glass beaker or flask.

  • Stir plate and stir bar.

Procedure:

  • Dissolution: If the waste is in solid form, dissolve it in a minimal amount of a suitable solvent (e.g., water or a buffer in which it is soluble).

  • Basification: While stirring the solution, slowly add 1 M NaOH solution dropwise to raise the pH to approximately 12. This will initiate the hydrolysis of the thioester bond.

  • Hydrolysis: Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: After the hydrolysis period, slowly add 1 M HCl solution dropwise while continuously stirring and monitoring the pH. Continue adding HCl until the pH of the solution is between 6 and 8.

  • Final Disposal: The resulting neutralized solution, containing the hydrolyzed products, should be collected in a hazardous waste container and disposed of through your institution's EHS office. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations and EHS office for non-hazardous aqueous waste.

III. Data Presentation

The following table summarizes the key information for the proper disposal of this compound.

ParameterInformation
Chemical Name This compound
Chemical Class Coenzyme A Derivative, Thioester
Primary Hazard (Assumed) Potential biological activity and unknown toxicity. Treat as hazardous.
Recommended Disposal Licensed Hazardous Waste Contractor
Alternative for Small Quantities Chemical Inactivation (Base-Catalyzed Hydrolysis) followed by disposal as hazardous waste.
Required PPE Lab coat, chemical-resistant gloves, safety glasses.
Work Environment Well-ventilated area or chemical fume hood.

IV. Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Initial Handling cluster_decision Disposal Pathway Decision cluster_contractor Method 1: Hazardous Waste Contractor cluster_inactivation Method 2: Chemical Inactivation (Small Quantities) start Waste this compound ppe Wear Appropriate PPE: Lab Coat, Gloves, Safety Glasses start->ppe fume_hood Work in a Fume Hood ppe->fume_hood quantity Assess Quantity of Waste fume_hood->quantity segregate Segregate in a Labeled, Sealed Container quantity->segregate Large Quantity hydrolysis Perform Base-Catalyzed Hydrolysis (pH ~12) quantity->hydrolysis Small Quantity store Store in Designated Hazardous Waste Area segregate->store pickup Arrange Pickup by Licensed Contractor store->pickup end_point Proper Disposal Complete pickup->end_point neutralize Neutralize Solution (pH 6-8) hydrolysis->neutralize collect_waste Collect Neutralized Solution as Hazardous Waste neutralize->collect_waste collect_waste->pickup

Caption: Logical workflow for the safe disposal of this compound.

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA
Reactant of Route 2
2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA

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